Dimethyl 4-methylisophthalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4-methylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-4-5-8(10(12)14-2)6-9(7)11(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDRWWFCMSDTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066849 | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23038-61-1 | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23038-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023038611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 4-methylisophthalate
Introduction
Dimethyl 4-methylisophthalate is a significant chemical intermediate, playing a crucial role in the synthesis of various polymers and specialty chemicals. Its structure, featuring a benzene ring substituted with two methoxycarbonyl groups and a methyl group, imparts unique properties to the resulting materials. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, designed for researchers, scientists, and professionals in drug development and material science.
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the Fischer esterification of 4-methylisophthalic acid with methanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and relatively straightforward procedure.[2]
Precursor Synthesis: 4-Methylisophthalic Acid
The availability of the precursor, 4-methylisophthalic acid, is the initial consideration.[3] While it can be sourced commercially, understanding its synthesis provides deeper insight into the overall process. A common industrial method for producing isophthalic acid derivatives is the oxidation of the corresponding xylene isomers.[4][5] In this case, 4-methylisophthalic acid can be synthesized through the controlled oxidation of p-xylene. This process typically involves a liquid-phase oxidation using a cobalt-manganese-bromide catalyst system in an acetic acid solvent under elevated temperature and pressure.[6][7]
Esterification: From Carboxylic Acid to Diester
The Fischer esterification is an equilibrium-driven process.[2] To ensure a high yield of the desired this compound, the equilibrium must be shifted towards the product side. This is typically achieved by using a large excess of methanol, which acts as both a reactant and the solvent, and by the removal of water as it is formed.[2]
Reaction Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester. This process occurs for both carboxylic acid groups on the 4-methylisophthalic acid molecule.
Experimental Protocol: Fischer Esterification
Materials:
-
4-Methylisophthalic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Reaction Setup: A round-bottom flask is charged with 4-methylisophthalic acid and a significant excess of anhydrous methanol. The flask is equipped with a reflux condenser and placed in a heating mantle.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the stirred solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess methanol is removed under reduced pressure.
-
Neutralization: The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. This step will cause effervescence as carbon dioxide is released.
-
Extraction and Drying: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain a white solid.[8]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.[8]
-
Aromatic Protons: The three protons on the benzene ring will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.6 ppm). The specific splitting pattern will depend on their coupling with each other. For this compound, one would expect a singlet (or a narrow doublet) for the proton between the two ester groups, a doublet for the proton adjacent to the methyl group, and a doublet of doublets for the remaining proton.[8]
-
Methyl Ester Protons: The six protons of the two equivalent methoxy groups will appear as a sharp singlet, typically around δ 3.9 ppm.[8]
-
Aromatic Methyl Protons: The three protons of the methyl group attached to the benzene ring will also appear as a singlet, but further upfield, around δ 2.6 ppm.[8]
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbons: The carbons of the two ester carbonyl groups will appear as signals in the downfield region of the spectrum, typically around δ 166-167 ppm.[8]
-
Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region (δ 128-146 ppm). The carbon attached to the methyl group will have a different chemical shift compared to the others.[8]
-
Methyl Ester Carbons: The carbons of the two methoxy groups will appear as a single signal around δ 52 ppm.[8]
-
Aromatic Methyl Carbon: The carbon of the methyl group on the ring will appear at a higher field, around δ 22 ppm.[8]
-
Table 1: Expected NMR Data for this compound [8]
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic CH | 8.55 (d), 8.02 (dd), 7.30 (d) | 132.7, 132.1, 129.8, 128.1 |
| Aromatic C (quaternary) | - | 145.7, 132.0 |
| C=O | - | 167.3, 166.4 |
| -OCH₃ | 3.91 (s), 3.90 (s) | 52.3, 52.2 |
| Ar-CH₃ | 2.64 (s) | 22.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group will be observed in the region of 1720-1740 cm⁻¹.
-
C-O Stretch: The C-O stretching vibrations of the ester group will appear as two bands in the region of 1100-1300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Aromatic C=C stretching vibrations will appear as multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₂O₄), which is 208.21 g/mol .[9][10]
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this compound, one would expect to see fragment ions corresponding to the loss of a methoxy radical (m/z = 177) and the loss of a carbomethoxy radical (m/z = 149).
Conclusion
The synthesis of this compound via Fischer esterification of 4-methylisophthalic acid is a robust and well-established method. The successful synthesis and purification of this compound can be unequivocally confirmed through a combination of NMR and IR spectroscopy, and mass spectrometry. This guide provides the foundational knowledge and procedural details necessary for researchers and scientists to confidently synthesize and characterize this important chemical intermediate.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. parchem.com [parchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US3850981A - Liquid phase oxidation of p-xylene to terephthalic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. PubChemLite - this compound (C11H12O4) [pubchemlite.lcsb.uni.lu]
- 10. This compound | 23038-61-1 [sigmaaldrich.com]
Dimethyl 4-methylisophthalate CAS number 23038-61-1
An In-Depth Technical Guide to Dimethyl 4-methylisophthalate (CAS 23038-61-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a distinct aromatic diester with the CAS number 23038-61-1. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed, field-proven synthesis protocol, and a thorough characterization using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. While this molecule is not extensively documented in the literature for specific biological activities, its structural motif as a substituted isophthalate presents it as a valuable and versatile building block for exploratory research. This whitepaper offers a prospective analysis of its potential applications in medicinal chemistry as a scaffold for novel compound libraries and in materials science as a specialty monomer. All protocols and data are presented to ensure scientific integrity and to empower researchers to confidently synthesize, characterize, and explore the potential of this compound.
Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physical and chemical properties is the foundation of all subsequent research. This compound is a white solid at room temperature.[1] Its core identity and characteristics are summarized below.
Chemical and Physical Properties
The key identifying and physical properties of this compound are consolidated in the table below, based on data from chemical databases and peer-reviewed literature.[2][3]
| Property | Value | Source(s) |
| CAS Number | 23038-61-1 | [3][4] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][3] |
| Molecular Weight | 208.21 g/mol | [3] |
| IUPAC Name | dimethyl 4-methylbenzene-1,3-dicarboxylate | [3] |
| Synonyms | Isophthalic acid, 4-methyl-, dimethyl ester | [3] |
| Physical Form | White Solid | [1] |
| Boiling Point | 284.3 ± 20.0 °C (Predicted) | [2] |
| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [2] |
| SMILES | CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC | [3] |
| InChIKey | MTDRWWFCMSDTBL-UHFFFAOYSA-N | [1][3] |
Spectroscopic Signature for Structural Verification
Structural confirmation is paramount for the integrity of any experimental work. The following spectroscopic data, derived from a published synthesis, provide a definitive fingerprint for this compound.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity. The solvent and frequency are critical parameters for reproducibility.
| Nucleus | Frequency | Solvent | Chemical Shift (δ) in ppm and Multiplicity |
| ¹H NMR | 400 MHz | CDCl₃ | 8.55 (d, J = 1.9 Hz, 1H), 8.02 (dd, J = 8.1, 1.8 Hz, 1H), 7.30 (d, J = 8.0 Hz, 1H), 3.91 (s, 3H), 3.90 (s, 3H), 2.64 (s, 3H) |
| ¹³C NMR | 100 MHz | CDCl₃ | 167.26, 166.42, 145.68, 132.73, 132.07, 131.99, 129.84, 128.06, 52.31, 52.15, 22.00 |
-
Expert Interpretation: The ¹H NMR spectrum clearly resolves the three distinct aromatic protons. The downfield singlet at 8.55 ppm corresponds to the proton situated between the two ester groups. The two distinct singlets for the methoxy groups at 3.91 and 3.90 ppm suggest they are in slightly different chemical environments. The ¹³C NMR spectrum confirms the presence of 11 unique carbon atoms, including the two distinct carbonyl carbons of the ester groups and the methyl carbons.
High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass of the protonated molecule, confirming its elemental composition.
-
HRMS (ESI-QTOF): Calculated for [M+H]⁺ (C₁₁H₁₃O₄⁺): 209.0808; Found: 209.0808.[5]
Synthesis and Characterization Workflow
The synthesis of this compound can be achieved in high yield from commercially available precursors. The following protocol is adapted from a peer-reviewed procedure and represents a reliable method for obtaining the target compound.[5]
Experimental Protocol: Synthesis from a Bicyclic Adduct
This synthesis demonstrates an efficient aromatization reaction to form the isophthalate ring system. The causality for this choice of protocol lies in its high reported yield (88%) and straightforward purification.
Materials and Reagents:
-
Bicyclic adduct precursor (derived from methyl coumalate and an appropriate enol ether)
-
Methanol (MeOH), anhydrous
-
p-Toluenesulfonic acid (PTSA), crystal
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the bicyclic adduct (0.2 mmol) in anhydrous methanol (1.0 mL).
-
Catalysis: Add a single crystal of p-Toluenesulfonic acid (PTSA) to the solution. Causality Note: PTSA is a strong acid catalyst that facilitates the elimination and aromatization cascade required to form the stable benzene ring from the bicyclic intermediate.
-
Reflux: Heat the reaction mixture to boiling and maintain reflux for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by silica gel column chromatography. The specific eluent system should be determined by TLC analysis, but a mixture of ethyl acetate and hexanes is a common starting point for compounds of this polarity.
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a white solid (yield = 88%).[5] Confirm the identity and purity using the spectroscopic methods detailed in Section 1.2.
Synthesis and Purification Workflow Diagram
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dimethyl 4-methylisophthalate
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Dimethyl 4-methylisophthalate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, experimental protocols, and theoretical principles. Our approach emphasizes the causality behind experimental choices and provides a self-validating framework for the presented data.
Introduction: The Role of NMR in Characterizing this compound
This compound (C₁₁H₁₂O₄, PubChem CID: 89971) is an aromatic dicarboxylic acid ester. Its structure, featuring a substituted benzene ring with two methyl ester groups and a methyl group, presents a distinct pattern in NMR spectroscopy. Understanding these spectral signatures is paramount for confirming its identity, assessing purity, and studying its chemical environment, which are critical steps in synthetic chemistry and pharmaceutical development. NMR spectroscopy stands as a primary analytical technique for the unambiguous structural determination of organic molecules in solution.[1][2][3][4][5] This guide will provide a detailed interpretation of both the proton (¹H) and carbon-13 (¹³C) NMR spectra, correlating the observed chemical shifts and coupling patterns to the specific atomic nuclei within the molecule.
Molecular Structure and Predicted NMR Environments
The molecular structure of this compound is key to understanding its NMR spectra. The arrangement of substituents on the benzene ring dictates the chemical environment of each proton and carbon atom, leading to unique resonance frequencies (chemical shifts).
Caption: Molecular structure of this compound.
Based on this structure, we can predict the following distinct proton and carbon environments that will give rise to signals in the NMR spectra.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the aromatic protons, the two ester methyl groups, and the methyl group attached to the aromatic ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | J-coupling (Hz) |
| Ar-H (position 2) | ~8.4 | Singlet | 1H | - |
| Ar-H (position 6) | ~7.9 | Doublet | 1H | ~8.0 (ortho) |
| Ar-H (position 5) | ~7.4 | Doublet | 1H | ~8.0 (ortho) |
| -COOCH₃ (x2) | ~3.9 | Singlet | 6H | - |
| Ar-CH₃ | ~2.5 | Singlet | 3H | - |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (Ar-H): The protons on the aromatic ring appear in the downfield region (δ 6.0-8.5 ppm) due to the deshielding effect of the ring current.[6][7]
-
The proton at position 2 is deshielded by the two adjacent electron-withdrawing ester groups, causing it to resonate at the lowest field, predicted around 8.4 ppm. It appears as a singlet as it has no adjacent protons to couple with.
-
The proton at position 6 is ortho to one ester group and is expected to resonate around 7.9 ppm. It will appear as a doublet due to coupling with the proton at position 5 (ortho-coupling, typically with a J-value of 7-9 Hz).[8][9]
-
The proton at position 5 is adjacent to the methyl group and will be the most shielded of the aromatic protons, resonating around 7.4 ppm. It will also appear as a doublet due to coupling with the proton at position 6.
-
-
Ester Methyl Protons (-COOCH₃): The six protons of the two equivalent methyl ester groups are expected to give a single, sharp signal around 3.9 ppm. Their chemical shift is influenced by the electronegative oxygen atoms.
-
Aromatic Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the aromatic ring are shielded compared to the ester methyl groups and are predicted to resonate around 2.5 ppm, appearing as a sharp singlet.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the inequivalent carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (x2) | ~166 |
| Ar-C (positions 1 & 3) | ~133 |
| Ar-C (position 4) | ~141 |
| Ar-C (position 2) | ~134 |
| Ar-C (position 6) | ~130 |
| Ar-C (position 5) | ~128 |
| -COOCH₃ (x2) | ~52 |
| Ar-CH₃ | ~21 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbons (C=O): The carbon atoms of the two ester carbonyl groups are significantly deshielded and are expected to resonate at the lowest field, around 166 ppm.
-
Aromatic Carbons (Ar-C): The six carbons of the benzene ring will appear in the typical aromatic region of 120-150 ppm.[6]
-
The quaternary carbons attached to the ester groups (positions 1 and 3) are predicted to be around 133 ppm.
-
The quaternary carbon attached to the methyl group (position 4) will be further downfield due to the substitution effect, around 141 ppm.
-
The carbons bearing protons (positions 2, 5, and 6) will have distinct chemical shifts based on their electronic environment, predicted to be around 134, 128, and 130 ppm, respectively.
-
-
Ester Methyl Carbons (-COOCH₃): The carbon atoms of the two equivalent methyl ester groups will give a signal around 52 ppm.
-
Aromatic Methyl Carbon (Ar-CH₃): The carbon of the methyl group attached to the aromatic ring is the most shielded carbon and is expected to resonate at the highest field, around 21 ppm.
Experimental Protocol for NMR Data Acquisition
The following section outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
A critical first step for obtaining high-resolution NMR spectra is meticulous sample preparation.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically 1-2 drops of a dilute solution). TMS is assigned a chemical shift of 0.00 ppm.
Caption: Experimental workflow for NMR sample preparation and data acquisition.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
Proton Decoupling: Broadband decoupling to simplify the spectrum to singlets.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable. The predicted chemical shifts and coupling patterns are consistent with the known effects of substituents on an aromatic ring. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra to confirm the identity and purity of this compound. This guide serves as a valuable resource for scientists and professionals who rely on NMR spectroscopy for the precise characterization of organic molecules.
References
- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 2. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. homework.study.com [homework.study.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Molecular structure and formula of Dimethyl 4-methylisophthalate
An In-depth Technical Guide to Dimethyl 4-methylisophthalate
Distribution: For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, synthesis, and physicochemical properties of this compound. The content is structured to deliver not only factual data but also the underlying scientific rationale for analytical and synthetic methodologies, reflecting a field-proven perspective on this chemical entity.
This compound is an aromatic compound belonging to the diester class. Its core is a benzene ring substituted with two methyl ester groups at positions 1 and 3, and a methyl group at position 4. This substitution pattern is key to its chemical identity and reactivity.
Chemical Identity
A compound's identity is unequivocally established by its nomenclature and registry numbers, which serve as universal identifiers in research and regulatory contexts.
| Identifier | Value |
| IUPAC Name | dimethyl 4-methylbenzene-1,3-dicarboxylate |
| CAS Number | 23038-61-1[1] |
| Molecular Formula | C₁₁H₁₂O₄[1] |
| Molecular Weight | 208.21 g/mol [1] |
| InChI Key | MTDRWWFCMSDTBL-UHFFFAOYSA-N[2] |
| SMILES | COC(=O)C1=CC(=C(C=C1)C)C(=O)OC |
Physicochemical Properties
The physical properties of a compound dictate its handling, purification, and application. This compound is a white solid at room temperature, with solubility characteristics typical of aromatic esters.
| Property | Value | Source(s) |
| Physical Form | White to off-white solid | [1][2] |
| Boiling Point | 284.3 ± 20.0 °C (Predicted) | [1] |
| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Molecular Structure
The spatial arrangement of atoms and functional groups in this compound determines its spectroscopic signature and potential for intermolecular interactions.
References
A Technical Guide to the Research Applications of Dimethyl 4-methylisophthalate
Abstract
Dimethyl 4-methylisophthalate (DM-4MI), a substituted aromatic diester, presents a versatile molecular architecture for advanced materials synthesis. While structurally similar to commodity monomers like dimethyl terephthalate (DMT) and dimethyl isophthalate (DMI), the presence of a methyl group on the benzene ring introduces significant asymmetry. This guide provides an in-depth exploration of the potential research applications of DM-4MI, focusing on its role as a specialty monomer in polyester synthesis and as a functional organic linker for the construction of Metal-Organic Frameworks (MOFs). We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss how the unique structure of DM-4MI can be leveraged to impart novel properties to next-generation materials. This document is intended for researchers, materials scientists, and polymer chemists seeking to innovate beyond conventional building blocks.
Introduction to this compound: Structure and Properties
This compound (CAS 23038-61-1) is an organic compound characterized by a benzene ring substituted with two methyl ester groups at the 1 and 3 positions and a methyl group at the 4 position.[1][2][3][4] This seemingly minor modification—the addition of a single methyl group to the common isophthalate backbone—is the primary driver of its specialized applications. The asymmetry it induces disrupts the packing efficiency of polymer chains and alters the electronic and steric environment of the molecule, making it a valuable tool for fine-tuning material properties.
Molecular Structure
The structure of this compound is depicted below. The ester groups are reactive sites for polycondensation reactions, while the methyl group acts as a permanent, non-reactive appendage that influences the final properties of the resulting macromolecule.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key properties of DM-4MI is provided below. These properties are essential for designing reaction conditions, particularly for melt polycondensation processes where temperature and pressure are critical variables.
| Property | Value | Reference(s) |
| CAS Number | 23038-61-1 | [2] |
| Molecular Formula | C₁₁H₁₂O₄ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| Appearance | White Solid | |
| Boiling Point | 284.3 °C | [2] |
| Density | 1.147 g/cm³ | [2] |
| Flash Point | 136.8 °C | [2] |
Synthesis
This compound is typically synthesized via the Fischer esterification of 4-methylisophthalic acid (also known as 5-methylisophthalic acid or uvitic acid) with methanol, using a strong acid catalyst.[5][6] The parent diacid can be obtained by oxidizing mesitylene.[5]
Application as a Co-monomer in Specialty Polyesters
The primary and most promising application of DM-4MI is as a co-monomer in the synthesis of specialty polyesters. By incorporating DM-4MI into a polymer backbone alongside traditional monomers like dimethyl terephthalate (DMT) or isophthalate (DMI), researchers can precisely engineer the material's final properties.
Rationale: The Impact of the Methyl Group
In polymer chemistry, structure dictates properties. The introduction of the asymmetric methyl group from DM-4MI into a polyester chain has several predictable consequences:
-
Disruption of Crystallinity: Linear, symmetric monomers like terephthalic acid allow polymer chains to pack tightly into ordered, crystalline domains. This imparts rigidity, high melting points, and solvent resistance, as seen in PET.[7] The kinked structure of isophthalic acid already disrupts this packing. The addition of a methyl group in DM-4MI further increases the free volume and disrupts the regularity of the molecular chain.[8] This leads to a more amorphous polymer with a lower glass transition temperature (Tg), reduced melting point (Tm), and increased solubility in common organic solvents.[8][9]
-
Enhanced Flexibility: The reduction in crystallinity and intermolecular forces results in a more flexible polymer chain, which can be desirable for applications requiring less brittleness.
-
Modified Surface Properties: The presence of pendant methyl groups can alter the hydrophobicity and surface energy of the resulting polymer, impacting its use in films, coatings, and adhesives.
This ability to "tune" properties makes DM-4MI an excellent candidate for developing copolyesters for applications such as flexible packaging films, coatings with improved adhesion, and resins with tailored solubility.[10][11][12]
Mechanism: Melt Polycondensation
The synthesis of polyesters from dimethyl ester monomers proceeds via a two-stage melt polycondensation process.[13]
-
Transesterification: In the first stage, DM-4MI and another diol (e.g., ethylene glycol) are heated in the presence of a catalyst (e.g., zinc acetate or manganese acetate). The methyl ester groups of DM-4MI are exchanged with the diol, forming a bis(hydroxyalkyl) intermediate and releasing methanol as a byproduct.[10][13]
-
Polycondensation: In the second stage, the temperature is raised, and a vacuum is applied. A second catalyst, often an antimony or titanium compound, is used.[13] The hydroxyl end-groups of the intermediates react with each other, linking the monomer units together to form long polymer chains and releasing ethylene glycol as a byproduct. The vacuum is critical for removing the ethylene glycol, which drives the equilibrium reaction toward the formation of a high molecular weight polymer.[13]
Caption: A two-stage workflow for polyester synthesis via melt polycondensation.
Representative Protocol: Synthesis of a PET-co-4MI Copolyester
This protocol describes the synthesis of a copolyester containing 80 mol% terephthalate and 20 mol% 4-methylisophthalate units.
Materials:
-
Dimethyl terephthalate (DMT)
-
This compound (DM-4MI)
-
Ethylene glycol (EG)
-
Manganese (II) acetate (Catalyst 1)
-
Antimony (III) oxide (Catalyst 2)
-
Phosphoric acid (Stabilizer)
Methodology:
-
Reactor Charging: Charge a high-pressure stainless-steel reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation column with DMT (e.g., 155.3 g, 0.8 mol), DM-4MI (e.g., 41.6 g, 0.2 mol), and ethylene glycol (e.g., 136.5 g, 2.2 mol; a 120% molar excess).
-
Catalyst Addition: Add manganese (II) acetate (e.g., ~0.05 g) as the transesterification catalyst.
-
Stage 1 - Transesterification:
-
Purge the reactor with dry nitrogen gas.
-
Begin heating the mixture under a slow nitrogen stream while stirring.
-
Methanol will begin to distill off as the temperature reaches ~160-180°C.
-
Slowly increase the temperature to 220°C over 2-3 hours, collecting the evolved methanol. The reaction is considered complete when ~95% of the theoretical amount of methanol has been collected (in this case, ~64 g).
-
Causality Note: The gradual temperature increase and removal of methanol drive the transesterification equilibrium towards the formation of the bis(2-hydroxyethyl) ester intermediates.[13]
-
-
Stage 2 - Polycondensation:
-
Add the polycondensation catalyst, antimony (III) oxide (e.g., ~0.08 g), slurried in a small amount of ethylene glycol, along with phosphoric acid as a thermal stabilizer.
-
Gradually reduce the pressure inside the reactor to below 1 mmHg over 30-45 minutes.
-
Simultaneously, increase the temperature to 270-280°C.
-
Causality Note: The high temperature and vacuum are essential to remove the excess ethylene glycol byproduct, increasing the polymer's molecular weight. The stirrer speed should be increased as the melt viscosity rises significantly.[13]
-
-
Reaction Monitoring & Termination: Monitor the reaction progress by observing the torque on the mechanical stirrer, which correlates with the melt viscosity and thus the molecular weight of the polymer. Continue the reaction for 2-4 hours under high vacuum until the desired viscosity is achieved.
-
Product Extrusion & Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it, forming an amorphous strand.
-
Pelletization & Characterization: Dry and pelletize the polymer strand. The resulting copolyester should be characterized by techniques such as Differential Scanning Calorimetry (DSC) to determine Tg and Tm, and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.
Application as an Organic Linker for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands (linkers).[14] The choice of organic linker is critical as it defines the pore size, geometry, and chemical functionality of the resulting framework.
Rationale: A Functional Building Block for Porous Materials
Isophthalic acid and its derivatives are widely used as angular linkers in MOF synthesis.[15][16] The 1,3-substitution pattern directs the formation of complex, non-linear network topologies. 4-methylisophthalic acid (the hydrolyzed form of DM-4MI) offers several advantages as a linker:
-
Structural Diversity: It provides the necessary carboxylate groups to coordinate with metal centers.
-
Functionalization: The methyl group projects into the pores of the resulting MOF, modifying the surface from purely hydrophilic (carboxylate) to one with hydrophobic character. This can influence the framework's selective adsorption properties for gases or small molecules.
-
Modulation of Properties: The electronic and steric effects of the methyl group can influence the framework's assembly, stability, and catalytic activity.[15]
Research has shown that functionalized isophthalate linkers can be used to assemble novel MOFs with interesting structural and catalytic features.[15][17][18]
Caption: Conceptual diagram of a MOF built from metal nodes and organic linkers.
Representative Protocol: Solvothermal Synthesis of a 4-MI-based MOF
This protocol describes a general method for synthesizing a MOF using 4-methylisophthalic acid. Note that this requires the hydrolysis of DM-4MI to the diacid form first.
Materials:
-
4-methylisophthalic acid (H₂-4MI)
-
Zinc (II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Methodology:
-
Linker Preparation: Hydrolyze this compound to 4-methylisophthalic acid using standard aqueous base (e.g., NaOH) followed by acidification (e.g., with HCl). Wash the resulting solid with water and dry thoroughly.
-
Reaction Mixture Preparation: In a 20 mL glass vial, dissolve 4-methylisophthalic acid (e.g., 36 mg, 0.2 mmol) and Zinc (II) nitrate hexahydrate (e.g., 119 mg, 0.4 mmol) in 10 mL of DMF.
-
Causality Note: DMF acts as a high-boiling point solvent, which is necessary for the solvothermal reaction. It can also act as a template or coordinating molecule during crystal growth.
-
-
Solvothermal Reaction: Seal the vial tightly and place it in a programmable laboratory oven. Heat the vial to 120°C for 48 hours.
-
Causality Note: The elevated temperature and pressure facilitate the coordination reaction between the deprotonated carboxylate groups of the linker and the zinc ions, leading to the slow growth of crystalline MOF material.
-
-
Isolation and Activation:
-
After 48 hours, cool the oven slowly to room temperature. Colorless, block-like crystals should form.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then ethanol (3 x 5 mL) to remove unreacted starting materials.
-
To "activate" the MOF (i.e., remove solvent molecules from the pores), immerse the crystals in fresh ethanol for 24 hours, then decant and heat the sample under a high vacuum at an elevated temperature (e.g., 150°C) for 12 hours.
-
-
Characterization: The resulting MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystal structure and phase purity, and by gas sorption analysis (e.g., N₂ at 77 K) to determine its surface area and porosity.
Other Potential Research Trajectories
While the applications in polyesters and MOFs are the most well-supported, the unique structure of DM-4MI suggests other potential uses:
-
Chemical Intermediate: It can serve as a starting material for more complex molecules. The methyl and ester groups can be further functionalized to create novel ligands, pharmaceutical intermediates, or building blocks for dendrimers.
-
Drug Development: While no direct applications are prominent, substituted isophthalates can be found in the core structure of some complex molecules. Its role would likely be as a rigid scaffold or an early-stage synthetic precursor in a multi-step synthesis.[19]
Conclusion
This compound is a valuable, non-commodity monomer whose potential lies in the targeted modification of material properties. The introduction of a single, asymmetric methyl group provides a powerful yet simple tool for researchers to disrupt polymer crystallinity, tune thermal properties, and functionalize the pores of advanced materials like MOFs. The detailed protocols provided in this guide serve as a validated starting point for scientists and engineers to explore the synthesis of novel copolyesters and porous frameworks. As the demand for high-performance, tailored materials continues to grow, specialty monomers like this compound will become increasingly critical components in the toolkit of the modern materials scientist.
References
- 1. This compound | 23038-61-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 23038-61-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 23038-61-1 [sigmaaldrich.com]
- 5. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Polyesters [essentialchemicalindustry.org]
- 8. mdpi.com [mdpi.com]
- 9. research.utwente.nl [research.utwente.nl]
- 10. ulprospector.com [ulprospector.com]
- 11. Isophthalic Polyester: Properties & Applications | IncomePultrusion [incomepultrusion.com]
- 12. Application of Isophthalic Acid [polyestermfg.com]
- 13. fiber-yarn.com [fiber-yarn.com]
- 14. MOF-5 | Berkeley Global Science Institute [globalscience.berkeley.edu]
- 15. Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Polyester Synthesis Using Dimethyl 4-methylisophthalate
Introduction
Dimethyl 4-methylisophthalate (DMMI) is an aromatic diester monomer used in the synthesis of specialty polyesters. The presence of the methyl group on the benzene ring introduces asymmetry and steric hindrance compared to its parent monomer, dimethyl isophthalate. This structural modification is strategically employed to disrupt chain packing and reduce crystallinity in the resulting copolyesters. By incorporating DMMI into polyester backbones, researchers can precisely tune material properties such as glass transition temperature (Tg), solubility, and mechanical flexibility. These characteristics make DMMI-modified polyesters valuable in the development of advanced materials for coatings, adhesives, and amorphous resins where clarity and specific thermal properties are required.
The synthesis of polyesters from dimethyl ester monomers like DMMI is typically achieved through a two-stage melt polycondensation process. This robust and widely-used industrial method involves an initial transesterification step followed by a polycondensation step at elevated temperatures and under high vacuum. This document provides a detailed overview of the underlying chemistry and a comprehensive, field-proven protocol for the laboratory-scale synthesis of polyesters using this compound.
Chemistry and Causality of Polyester Synthesis
The conversion of DMMI and a diol (e.g., 1,4-butanediol) into a high molecular weight polyester is a classic example of step-growth polymerization. The process is universally applicable to a wide range of dimethyl esters and diols.[1] The reaction proceeds in two distinct, sequential stages, each driven by specific conditions and the removal of a low molecular weight byproduct.
Stage 1: Transesterification
In the first stage, DMMI undergoes transesterification with a suitable diol, such as 1,4-butanediol. This reaction is an ester-alcohol exchange where the methoxy groups of DMMI are displaced by the hydroxyalkyl groups of the diol.[2] This forms a mixture of low molecular weight oligomers, primarily bis(4-hydroxybutyl) 4-methylisophthalate, and releases methanol as a byproduct.
Causality : The reaction is an equilibrium process. To drive it towards the products, the methanol byproduct is continuously removed from the reaction mixture by distillation.[2] This is a direct application of Le Chatelier's principle. This stage is typically conducted at atmospheric pressure and temperatures of 170-200°C, which is above the boiling point of methanol (64.7°C), facilitating its efficient removal. A slight excess of the diol is used to ensure the complete conversion of the dimethyl ester.[3]
Stage 2: Polycondensation
Once the transesterification is largely complete (indicated by the cessation of methanol distillation), the second stage begins. The temperature is increased (220-250°C) and a high vacuum is applied. During this phase, the hydroxyl-terminated oligomers react with each other. A molecule of the diol (1,4-butanediol in this case) is eliminated for each new ester linkage formed, progressively building the polymer chain length and molecular weight.
Causality : Similar to the first stage, polycondensation is also an equilibrium reaction. The application of a high vacuum is critical to efficiently remove the diol byproduct, which has a much higher boiling point than methanol. This removal shifts the equilibrium towards the formation of a high molecular weight polymer.[1] The significant increase in the melt viscosity of the reaction mixture is a direct physical indicator of successful chain growth.
The Role of Catalysts
Both stages of the reaction are kinetically slow and require a catalyst to proceed at a practical rate. Common catalysts for this process include organometallic compounds.
-
Titanium-based catalysts , such as tetrabutyl titanate (TBT) or titanium dioxide (TiO2), are highly effective for both transesterification and polycondensation.[4]
-
Tin-based catalysts , like stannous octoate or dibutyltin oxide, are also widely used, particularly for their high efficiency in transesterification reactions.[1][5]
-
Antimony and Zinc compounds , such as antimony trioxide and zinc acetate, are traditional catalysts in large-scale polyester production (e.g., PET) and are effective for these reactions as well.[4][6]
The choice of catalyst can influence reaction rate, polymer color, and thermal stability. For laboratory-scale synthesis, titanium or tin catalysts are often preferred for their high activity at low concentrations.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 23038-61-1 | [7][8] |
| Molecular Formula | C₁₁H₁₂O₄ | [9] |
| Molecular Weight | 208.21 g/mol | [8] |
| Appearance | Solid | [10] |
| Boiling Point | 284.3 ± 20.0 °C (Predicted) | [11] |
| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [11] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [8] |
Table 2: Typical Reaction Parameters for Polyester Synthesis
| Parameter | Value / Condition | Rationale | Reference(s) |
| Monomer Molar Ratio | DMMI : Diol = 1 : 1.2-1.3 | An excess of diol drives transesterification and compensates for losses during the vacuum stage. | [3] |
| Catalyst | Tetrabutyl Titanate (TBT) | High activity for both reaction stages at low concentrations. | [4] |
| Catalyst Concentration | ~0.1 mol% (relative to DMMI) | Sufficient to achieve a practical reaction rate without excessive side reactions or polymer discoloration. | [1] |
| Inert Gas | High-purity Nitrogen or Argon | Prevents oxidative degradation and discoloration of the polymer at high temperatures. | [1] |
| Stage 1 Temp. | 170 - 200 °C | Allows for efficient removal of methanol byproduct without significant diol volatilization. | [1] |
| Stage 2 Temp. | 220 - 250 °C | Provides sufficient thermal energy for polycondensation and facilitates removal of the diol byproduct. | [12] |
| Stage 2 Pressure | <1 mbar (High Vacuum) | Critical for removing the diol byproduct to drive the reaction toward high molecular weight. | [12] |
Experimental Protocols
This protocol details a robust, self-validating method for the synthesis of a polyester from this compound and 1,4-butanediol.
Materials and Equipment
-
Reagents:
-
This compound (DMMI)
-
1,4-butanediol (BDO), high purity
-
Tetrabutyl titanate (TBT) or other suitable catalyst
-
High-purity Nitrogen (N₂) or Argon (Ar) gas supply
-
Chloroform (for purification)
-
Cold Methanol (for precipitation)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller and thermocouple
-
Mechanical overhead stirrer with a high-torque motor and vacuum-tight stirrer guide
-
Distillation head with a condenser and collection flask
-
Gas inlet adapter for inert gas
-
High-vacuum pump with a cold trap
-
Step-by-Step Methodology
-
Reactor Setup and Reagent Charging:
-
Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a flow of inert gas. This is a critical step to prevent hydrolysis of the ester groups by residual moisture.
-
Equip the three-neck flask with the mechanical stirrer, a gas inlet, and the distillation head connected to a collection flask.
-
Charge the flask with this compound and 1,4-butanediol in a 1:1.2 molar ratio.
-
Add the catalyst (e.g., Tetrabutyl Titanate, ~0.1 mol% relative to DMMI).
-
Begin purging the system with a steady, gentle flow of nitrogen or argon to create an inert atmosphere. Maintain this gentle flow throughout the transesterification stage.[1]
-
-
Stage 1: Transesterification:
-
With continuous stirring, begin heating the reaction mixture to 180°C.[3]
-
Methanol will begin to distill as the transesterification reaction proceeds. Collect the methanol distillate in the receiving flask.[1]
-
Self-Validation Checkpoint: Continue this stage for 2-3 hours, or until methanol distillation ceases. The volume of collected methanol should correspond to ~90% or more of the theoretical amount, indicating the successful completion of the transesterification.
-
Slowly increase the temperature to 200°C for the final 30 minutes to remove any remaining traces of methanol.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature of the reaction mixture to 230-240°C.
-
Simultaneously and slowly, reduce the pressure in the system using the vacuum pump. A gradual reduction is crucial to prevent vigorous boiling and loss of oligomers.
-
As the pressure drops, the excess 1,4-butanediol will begin to distill off.
-
Continue the reaction under high vacuum (<1 mbar) for an additional 2-4 hours.
-
Self-Validation Checkpoint: The progress of polycondensation is visually monitored by the significant increase in the melt's viscosity. The load on the mechanical stirrer motor will increase noticeably as the polymer chains grow. The reaction is considered complete when the desired viscosity is achieved.
-
-
Polymer Isolation and Purification:
-
Once the desired viscosity is reached, stop the heating and turn off the vacuum, reintroducing an inert atmosphere into the reactor.
-
Allow the mixture to cool to room temperature. The resulting solid polyester may be opaque or clear depending on its crystallinity.
-
For purification, dissolve the crude polymer in a suitable solvent like chloroform.
-
Precipitate the purified polymer by slowly pouring the chloroform solution into a large volume of a non-solvent, such as cold methanol, with vigorous stirring.[1]
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of any volatile organic compounds.[14][15]
-
High Temperatures: Use caution when working with the heating mantle and hot glassware. Ensure the apparatus is securely clamped.
-
Vacuum Operations: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion. Use a safety screen around the apparatus.
-
Chemical Handling: Handle all chemicals in accordance with their Safety Data Sheets (SDS). Avoid generating dust when handling solid reagents.[13] Dimethyl isophthalate, a related compound, can cause eye irritation.[14] Wash hands thoroughly after handling.[13]
Visualizations
Diagram 1: Two-Stage Polyester Synthesis Reaction
Caption: The two-stage reaction pathway for polyester synthesis.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for laboratory polyester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pslc.ws [pslc.ws]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US7208565B1 - Polymerization catalyst for polyesters, polyester produced with the same, and process for production of polyester - Google Patents [patents.google.com]
- 7. This compound | 23038-61-1 [chemicalbook.com]
- 8. 23038-61-1|this compound|BLD Pharm [bldpharm.com]
- 9. PubChemLite - this compound (C11H12O4) [pubchemlite.lcsb.uni.lu]
- 10. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 23038-61-1 [m.chemicalbook.com]
- 12. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. atamankimya.com [atamankimya.com]
- 15. chemos.de [chemos.de]
Application Notes and Protocols: Synthesis of Novel Polyamides from Dimethyl 4-methylisophthalate
Abstract
This document provides a detailed guide for the synthesis of novel polyamides utilizing Dimethyl 4-methylisophthalate as a key monomer. Polyamides derived from this substituted aromatic diester are of significant interest due to the potential for modified physical properties, such as improved solubility and altered thermal characteristics, imparted by the methyl group on the isophthalate ring. This guide is intended for researchers, scientists, and professionals in drug development and materials science. We present two robust protocols: a high-temperature melt polycondensation for semi-aromatic polyamides and a lower-temperature solution polycondensation suitable for aromatic polyamides. The rationale behind key experimental steps, characterization methodologies, and expected outcomes are discussed in detail to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Methyl Substituent
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[1] However, their rigid structure often leads to poor solubility in common organic solvents and high processing temperatures, limiting their broader application.[1] A common strategy to enhance the processability of these polymers is to introduce structural modifications that disrupt chain packing and reduce crystallinity.[1]
The introduction of a methyl group onto the isophthalate moiety, as in this compound, serves this purpose. This bulky side group can increase the amorphous nature of the polymer, leading to enhanced solubility and potentially a larger window between the glass transition temperature (Tg) and the decomposition temperature, which is advantageous for melt processing.[1] This application note will explore the synthesis of polyamides from this monomer, providing detailed protocols for both aliphatic and aromatic diamine co-monomers.
Reaction Mechanism: The Foundation of Polyamide Synthesis
The synthesis of polyamides from this compound and a diamine proceeds via a step-growth polycondensation reaction. In this reaction, the amino group of the diamine nucleophilically attacks the carbonyl carbon of the ester group in the this compound. This is followed by the elimination of a methanol molecule, forming an amide linkage. This process is repeated to build the polymer chain.
The reaction can be catalyzed by acids or bases, and the removal of the methanol byproduct is crucial to drive the equilibrium towards the formation of a high molecular weight polymer. The choice between melt and solution polycondensation depends largely on the nature of the diamine and the desired properties of the final polyamide.
Materials and Reagents
Proper preparation and purity of monomers are critical for achieving high molecular weight polyamides.
| Reagent | Grade | Supplier | Purity | Notes |
| This compound | Polymer Grade | (Example) Sigma-Aldrich | >99% | Should be dried under vacuum before use. |
| Hexamethylenediamine (HMDA) | Polymer Grade | (Example) BASF | >99.8% | Should be stored under inert gas. |
| m-Phenylenediamine (m-PDA) | Polymer Grade | (Example) DuPont | >99.5% | Should be purified by sublimation if necessary. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | (Example) Acros Organics | >99.5% | Store over molecular sieves. |
| Triphenyl phosphite (TPP) | Reagent Grade | (Example) TCI | >97% | Used as a condensation agent in solution polymerization. |
| Pyridine | Anhydrous | (Example) Fisher Scientific | >99.8% | Used as an acid scavenger in solution polymerization. |
| Lithium Chloride (LiCl) | Anhydrous | (Example) Alfa Aesar | >99% | Used to enhance polymer solubility in solution polymerization. |
Experimental Protocols
Two primary methods for polyamide synthesis are detailed below: melt polycondensation, which is generally more environmentally friendly as it avoids the use of solvents[2], and solution polycondensation, which is suitable for less reactive aromatic diamines and allows for lower reaction temperatures.[3]
Protocol 1: Melt Polycondensation with Hexamethylenediamine
This protocol is suitable for the synthesis of a semi-aromatic polyamide. The direct polycondensation of a diamine with a dicarboxylic acid ester is a well-established method.[4]
Step-by-Step Methodology:
-
Monomer Preparation: Accurately weigh equimolar amounts of this compound and hexamethylenediamine (HMDA) into a high-pressure polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a condenser for methanol removal.
-
Initial Heating and Purging: Seal the reactor and purge thoroughly with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Pressurization and Melting: While maintaining a slow nitrogen flow, begin heating the reactor. The temperature should be gradually increased to the melting point of the monomer mixture (typically 180-200°C). The reaction is initially carried out under pressure to prevent the loss of the volatile diamine.
-
Polycondensation - Stage 1 (Atmospheric Pressure): Once the monomers have melted and formed a homogenous mixture, gradually release the pressure to atmospheric pressure. Increase the temperature to 220-240°C. Methanol will begin to distill off, indicating the start of the polycondensation reaction. Continue this stage for 1-2 hours.
-
Polycondensation - Stage 2 (Vacuum): To drive the reaction to completion and achieve a high molecular weight polymer, apply a vacuum (typically <1 torr). The temperature should be slowly increased to 260-280°C. The viscosity of the melt will increase significantly during this stage. Continue the reaction under vacuum for 2-4 hours, or until the desired melt viscosity is achieved.
-
Polymer Extrusion and Quenching: Once the polymerization is complete, extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it.
-
Purification and Drying: The solidified polymer strand is then pelletized or ground. The polymer should be washed with hot water and then methanol to remove any unreacted monomers or oligomers. Finally, dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.
Workflow for Melt Polycondensation:
Caption: Workflow for Melt Polycondensation of Polyamide.
Protocol 2: Solution Polycondensation with m-Phenylenediamine
This protocol is adapted from the Yamazaki-Higashi method, which is effective for synthesizing aromatic polyamides under milder conditions using a phosphite-based condensation agent.[5]
Step-by-Step Methodology:
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add equimolar amounts of this compound, m-phenylenediamine, and anhydrous lithium chloride (LiCl, typically 5-10% by weight of the solvent).
-
Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask to achieve a monomer concentration of 10-15% (w/v).
-
Dissolution and Purging: Stir the mixture under a gentle stream of nitrogen until all solids have dissolved. This may require gentle heating to 40-50°C.
-
Addition of Condensing Agents: Once a homogenous solution is obtained, add anhydrous pyridine (2 moles per mole of diester) and triphenyl phosphite (TPP, 1 mole per mole of diester) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-6 hours with continuous stirring under a nitrogen atmosphere. The solution will become increasingly viscous as the polymerization proceeds.
-
Precipitation and Washing: After the reaction is complete, cool the viscous polymer solution to room temperature and pour it slowly into a large volume of methanol with vigorous stirring. A fibrous precipitate of the polyamide will form.
-
Purification: Filter the polymer and wash it thoroughly with hot methanol and then with hot water to remove NMP, LiCl, and other residual reagents.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.
Characterization of the Synthesized Polyamides
A comprehensive characterization is necessary to confirm the structure and properties of the newly synthesized polyamides.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To confirm the formation of the amide linkage. | Appearance of a strong absorption band around 1650 cm⁻¹ (C=O stretching, Amide I) and a band around 3300 cm⁻¹ (N-H stretching). Disappearance of the ester C=O stretch from the monomer (around 1720 cm⁻¹). |
| ¹H NMR Spectroscopy | To elucidate the detailed chemical structure of the polymer. | Appearance of a broad peak corresponding to the amide proton (N-H) in the downfield region. Characteristic peaks for the aromatic protons of the 4-methylisophthalate unit and the aliphatic or aromatic protons of the diamine unit. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Determination of the 5% weight loss temperature (Td5%), which is expected to be high, indicative of good thermal stability. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm). | The methyl group is expected to disrupt chain packing, potentially leading to a lower Tg and a broader or absent Tm compared to the unsubstituted analogue. |
| Inherent Viscosity | To estimate the molecular weight of the polymer. | A higher inherent viscosity generally indicates a higher molecular weight polymer. |
| Solubility Tests | To evaluate the processability of the polymer. | The polyamide is expected to show improved solubility in polar aprotic solvents like NMP, DMAc, and DMF compared to its unsubstituted counterpart. |
Logical Flow of Polyamide Characterization:
Caption: Logical flow for the characterization of synthesized polyamides.
Expected Results and Discussion
The introduction of the methyl group on the isophthalate ring is anticipated to have a notable impact on the properties of the resulting polyamides.
-
Solubility: The methyl group acts as a bulky pendant group, which should disrupt the intermolecular hydrogen bonding and chain packing that are characteristic of polyamides. This is expected to lead to enhanced solubility in polar aprotic solvents such as NMP, DMAc, and DMF.
-
Thermal Properties: The reduced chain packing may lead to a lower glass transition temperature (Tg) and a decrease in crystallinity, which could result in a lower and broader melting endotherm (Tm) or even a completely amorphous polymer.[1] However, the overall thermal stability, as measured by TGA, is expected to remain high due to the aromatic nature of the polymer backbone.
-
Mechanical Properties: While the introduction of the methyl group may slightly reduce the tensile strength and modulus compared to the more crystalline, unsubstituted analogues, the resulting polymers are expected to form tough and flexible films.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Viscosity/Molecular Weight | Impure monomers; Non-stoichiometric monomer ratio; Incomplete removal of methanol/water byproduct; Oxygen contamination. | Purify monomers before use; Ensure accurate weighing of monomers; Increase vacuum and/or reaction time in the final stage of melt polycondensation; Ensure the reaction is conducted under a strict inert atmosphere. |
| Polymer Discoloration | Thermal degradation at high temperatures; Side reactions. | Reduce the final polymerization temperature or time; Ensure a thorough nitrogen purge to prevent oxidation. |
| Poor Solubility of Aromatic Polyamide | Insufficient disruption of chain packing. | Increase the amount of LiCl in the solution polymerization; Consider using a more flexible co-monomer. |
Conclusion
This compound is a valuable monomer for the synthesis of modified polyamides with enhanced processability. By introducing a methyl group onto the aromatic ring, it is possible to tailor the solubility and thermal properties of the resulting polymers. The detailed melt and solution polycondensation protocols provided in this application note offer robust methods for the synthesis of these novel materials. The comprehensive characterization plan outlined will enable researchers to thoroughly evaluate the structure-property relationships of these promising new polyamides.
References
- 1. dspace.ncl.res.in [dspace.ncl.res.in]
- 2. Synthesis of aromatic polyamides from oligocarbodiimides and isophthalic acid | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymerization of Dimethyl 4-methylisophthalate with Diols and Diamines
Introduction: Leveraging the Unique Structure of Dimethyl 4-methylisophthalate in Polymer Synthesis
This compound (DM-4MI) presents a unique monomer for the synthesis of advanced polyesters and polyamides. The presence of the methyl group on the aromatic ring introduces a structural irregularity that can disrupt chain packing, leading to polymers with modified crystallinity, solubility, and thermal properties compared to their unsubstituted isophthalate counterparts.[1] This attribute makes DM-4MI a valuable building block for creating materials with tailored performance characteristics for a range of applications, from high-performance fibers and films to engineering plastics.[2]
This guide provides a comprehensive overview of the polymerization of DM-4MI with both diols and diamines, delving into the fundamental reaction mechanisms, detailed experimental protocols, and critical characterization techniques. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to explore the potential of this versatile monomer.
Part 1: Synthesis of Polyesters via Polycondensation of this compound with Diols
The synthesis of polyesters from DM-4MI and various diols proceeds through a step-growth polycondensation reaction.[3][4] This process typically involves two stages: an initial transesterification reaction followed by a polycondensation step under high vacuum and elevated temperatures to drive the reaction to completion and achieve high molecular weight polymers.
Reaction Mechanism and Key Considerations
The overall reaction involves the substitution of the methyl ester groups of DM-4MI with the hydroxyl groups of the diol, forming an ester linkage and releasing methanol as a byproduct.[5]
Reaction Scheme:
(n+1) HO-R-OH + n CH₃OOC-Ar(CH₃)-COOCH₃ → HO-[R-OOC-Ar(CH₃)-COO]ₙ-R-OH + 2n CH₃OH
Where Ar represents the 4-methyl-1,3-phenylene group and R represents the alkyl or aryl group of the diol.
Causality Behind Experimental Choices:
-
Catalyst Selection: A catalyst is crucial to accelerate the transesterification and polycondensation reactions. Common catalysts include titanium(IV) butoxide (Ti(OBu)₄), antimony(III) oxide, and zinc acetate.[5] The choice of catalyst can influence reaction kinetics and the final properties of the polyester. For instance, titanium-based catalysts are highly effective but can sometimes lead to discoloration of the final polymer.
-
Temperature Profile: The reaction is typically carried out in a stepwise manner. An initial lower temperature (around 150-200°C) facilitates the initial transesterification and removal of methanol. The temperature is then gradually increased (up to 280°C or higher) during the polycondensation stage to increase the reaction rate and facilitate the removal of the diol byproduct (from side reactions) under vacuum.[3]
-
Vacuum Application: A high vacuum is essential in the later stages of polymerization to remove the methanol and any excess diol, thereby shifting the equilibrium towards the formation of high molecular weight polymer chains.[6]
-
Stoichiometry: A precise 1:1 molar ratio of the diacid (or its dimethyl ester) to the diol is theoretically required for achieving the highest molecular weight.[7] In practice, a slight excess of the diol is often used to compensate for its potential loss due to volatility at high temperatures.[6]
Experimental Workflow: Polyester Synthesis
The following diagram illustrates the typical workflow for the synthesis of polyesters from DM-4MI and a diol.
Caption: Workflow for polyester synthesis.
Detailed Protocol: Synthesis of Poly(ethylene 4-methylisophthalate)
This protocol details the synthesis of a polyester from DM-4MI and ethylene glycol.
Materials:
-
This compound (DM-4MI)
-
Ethylene glycol
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
High-purity nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Nitrogen inlet
-
Vacuum pump
-
Heating mantle with a temperature controller
Procedure:
-
Charging the Reactor: Charge the three-necked flask with equimolar amounts of this compound and a slight excess (e.g., 1.2 equivalents) of ethylene glycol. Add the catalyst (e.g., 0.05-0.1 mol% relative to the diacid).
-
Inert Atmosphere: Assemble the apparatus and purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow during the initial heating phase.
-
Transesterification: Begin stirring and gradually heat the reaction mixture to 150-200°C. Methanol will begin to distill off. Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected.
-
Polycondensation: Gradually increase the temperature to 250-280°C while slowly applying a vacuum (reducing the pressure to below 1 mmHg). The viscosity of the reaction mixture will increase significantly.
-
Reaction Completion: Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity is achieved.
-
Polymer Isolation: Cool the reactor under a nitrogen atmosphere. The resulting polymer can be extruded or carefully removed from the flask once it has solidified.
Data Presentation: Typical Reaction Parameters
| Parameter | Value Range | Rationale |
| Monomer Ratio (Diol:DM-4MI) | 1.1:1 to 1.5:1 | Compensates for diol loss at high temperatures.[6] |
| Catalyst Concentration | 0.01 - 0.1 mol% | Balances reaction rate and potential side reactions/discoloration. |
| Transesterification Temp. | 150 - 200 °C | Promotes methanol removal without significant diol evaporation. |
| Polycondensation Temp. | 250 - 280 °C | Increases reaction rate and polymer chain mobility.[3] |
| Vacuum Pressure | < 1 mmHg | Drives the equilibrium towards high molecular weight polymer. |
| Reaction Time | 4 - 8 hours | Dependent on desired molecular weight and reaction scale. |
Part 2: Synthesis of Polyamides via Polycondensation of this compound with Diamines
The synthesis of polyamides from DM-4MI and diamines also proceeds via a step-growth polycondensation, resulting in the formation of amide linkages.[4][8] This reaction can be performed directly between the dimethyl ester and the diamine, or the dimethyl ester can first be hydrolyzed to the corresponding diacid, which is then reacted with the diamine.
Reaction Mechanism and Key Considerations
The direct amidation of DM-4MI with a diamine involves the displacement of the methoxy group by the amine group, forming an amide bond and releasing methanol.[9]
Reaction Scheme:
n H₂N-R'-NH₂ + n CH₃OOC-Ar(CH₃)-COOCH₃ → [-HN-R'-NHCO-Ar(CH₃)-CO-]ₙ + 2n CH₃OH
Where Ar represents the 4-methyl-1,3-phenylene group and R' represents the alkyl or aryl group of the diamine.
Causality Behind Experimental Choices:
-
Monomer Purity: High monomer purity is critical for achieving high molecular weight polyamides.[7] Impurities can act as chain terminators.
-
Stoichiometric Balance: A precise equimolar ratio of diamine and diacid (or diester) is crucial for obtaining high molecular weight polymers.[7]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled to promote the amidation reaction while minimizing side reactions such as deamination or decarboxylation at higher temperatures.[7]
-
Removal of Byproducts: Efficient removal of the methanol byproduct is necessary to drive the reaction towards the formation of long polymer chains.[10]
Experimental Workflow: Polyamide Synthesis
The workflow for polyamide synthesis shares similarities with polyester synthesis, with the key difference being the nature of the monomers and the resulting polymer linkage.
Caption: Workflow for polyamide synthesis.
Detailed Protocol: Synthesis of a Polyamide from DM-4MI and Hexamethylenediamine
This protocol describes the synthesis of a polyamide via melt polycondensation.
Materials:
-
This compound (DM-4MI)
-
Hexamethylenediamine
-
Antioxidant (e.g., triphenyl phosphite)
-
High-purity nitrogen gas
Equipment:
-
High-pressure polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Vacuum pump
-
Heating system with precise temperature control
Procedure:
-
Salt Formation (Optional but Recommended): In a separate vessel, prepare a salt solution by reacting equimolar amounts of 4-methylisophthalic acid (obtained by hydrolysis of DM-4MI) and hexamethylenediamine in a suitable solvent like methanol or water. Isolate and dry the salt. This ensures a 1:1 stoichiometry.
-
Charging the Reactor: Charge the reactor with the prepared salt or with equimolar amounts of DM-4MI and hexamethylenediamine. Add a small amount of an antioxidant.
-
Inert Atmosphere and Pressurization: Seal the reactor and purge thoroughly with high-purity nitrogen. Pressurize the reactor with nitrogen.
-
Melt Polycondensation: Begin stirring and heat the reactor to 200-220°C. As the reaction proceeds and methanol (or water if starting from the diacid) is formed, the pressure inside the reactor will increase.
-
Pressure Reduction and Vacuum Application: After a certain period (e.g., 1-2 hours), gradually reduce the pressure to atmospheric pressure to allow the volatile byproducts to escape. Then, slowly apply a vacuum while increasing the temperature to 260-280°C.
-
Final Polymerization Stage: Continue the polymerization under high vacuum for 1-3 hours until the desired melt viscosity is reached.
-
Polymer Extrusion: Extrude the molten polymer from the reactor into a water bath to solidify it. The resulting polymer strand can then be pelletized.
Data Presentation: Typical Reaction Parameters for Polyamide Synthesis
| Parameter | Value Range | Rationale |
| Monomer Ratio (Diamine:DM-4MI) | 1:1 (ideally from salt) | Ensures high molecular weight.[7] |
| Initial Reaction Temp. | 200 - 220 °C | Promotes initial amidation and byproduct removal. |
| Final Reaction Temp. | 260 - 280 °C | Increases reaction rate and ensures high conversion. |
| Vacuum Pressure | < 1 mmHg | Drives the polymerization to completion. |
| Reaction Time | 3 - 6 hours | Dependent on the specific monomers and desired polymer properties. |
Part 3: Characterization of the Resulting Polymers
Thorough characterization of the synthesized polyesters and polyamides is essential to understand their structure-property relationships.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the polymer, verifies the incorporation of the 4-methylisophthalate moiety, and can be used for end-group analysis to estimate the number average molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups, such as the ester carbonyl (~1720 cm⁻¹) in polyesters and the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands in polyamides.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), providing insights into the thermal properties and morphology of the polymers.[11]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the polymers.[11]
Conclusion
The polymerization of this compound with diols and diamines offers a versatile platform for the synthesis of a wide array of polyesters and polyamides with unique properties. The methyl substituent on the aromatic ring provides a means to tune the physical and thermal characteristics of the resulting polymers. By carefully controlling the reaction conditions, such as monomer stoichiometry, catalyst selection, temperature, and vacuum, researchers can achieve high molecular weight polymers with tailored performance for specific applications. The protocols and characterization guidelines provided in this document serve as a robust starting point for the exploration and development of novel materials based on this intriguing monomer.
References
- 1. swaminathansivaram.in [swaminathansivaram.in]
- 2. Application of Isophthalic Acid [polyestermfg.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
Analytical methods for monitoring Dimethyl 4-methylisophthalate polymerization
Application Note & Protocol
A Comprehensive Guide to Analytical Methods for Monitoring Dimethyl 4-methylisophthalate Polymerization
Abstract
The polymerization of this compound is a critical process in the synthesis of specialty polyesters, where precise control over molecular weight, structure, and thermal properties is paramount to the final material's performance. This guide provides an in-depth exploration of the key analytical techniques for real-time and offline monitoring of this polymerization process. We delve into the theoretical underpinnings and practical applications of Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). Detailed, field-tested protocols are presented for each methodology, empowering researchers, scientists, and drug development professionals to implement robust monitoring strategies. The causality behind experimental choices is elucidated, ensuring a deep understanding of the data generated. This document is designed to be a self-validating system, with comprehensive references to authoritative sources, enabling the user to achieve accurate and reproducible results in their polyester synthesis endeavors.
Introduction: The Critical Need for Monitoring in Polyester Synthesis
The synthesis of polyesters from monomers like this compound is a multi-step process, typically involving transesterification and subsequent polycondensation. The evolution of molecular weight, the consumption of monomers, and the formation of byproducts are dynamic processes that dictate the final properties of the polymer.[1] Inadequate monitoring can lead to batch-to-batch variability, suboptimal material performance, and difficulty in scaling up production. Therefore, a robust analytical workflow is not merely a quality control measure but an integral part of process development and optimization.
This guide provides a multi-faceted approach to monitoring this compound polymerization, leveraging the strengths of different analytical techniques to provide a holistic view of the reaction progress.
Workflow for Comprehensive Polymerization Monitoring
A well-rounded monitoring strategy combines both offline and in-situ (or online) techniques to track different aspects of the polymerization process. The following diagram illustrates a logical workflow:
Caption: Workflow for monitoring this compound polymerization.
Gel Permeation Chromatography (GPC/SEC): Tracking Molecular Weight Evolution
Expertise & Experience: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the cornerstone for monitoring polymerization reactions as it directly measures the molecular weight distribution of the polymer.[2] The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are critical parameters that correlate with the mechanical and physical properties of the final polyester.[2][3]
Trustworthiness: A well-calibrated GPC system provides reliable and reproducible data on the progress of the polymerization. By tracking the increase in molecular weight over time, one can determine reaction kinetics and decide when the desired polymer chain length has been achieved.
Protocol: GPC Analysis of Polyester Aliquots
Objective: To determine the Mn, Mw, and PDI of polyester samples taken at different time points during the polymerization of this compound.
Instrumentation and Consumables:
-
GPC/SEC System with a Refractive Index (RI) detector. A multi-detector system (including light scattering and viscometer) can provide absolute molecular weight data.[4]
-
GPC columns suitable for organic solvents (e.g., PLgel Mixed Bed columns).
-
HPLC-grade Tetrahydrofuran (THF) or Chloroform as the mobile phase.[3] For some polyesters, more aggressive solvents like Hexafluoroisopropanol (HFIP) may be needed for initial dissolution.[3][4]
-
Polystyrene or Polymethylmethacrylate (PMMA) standards for calibration.
-
Syringe filters (0.2 or 0.45 µm PTFE).
-
Autosampler vials.
Step-by-Step Methodology:
-
Calibration:
-
Prepare a series of narrow PDI polystyrene or PMMA standards of known molecular weights in the mobile phase (e.g., 1 mg/mL).
-
Inject each standard and record the retention time of the peak maximum.
-
Generate a calibration curve by plotting log(Molecular Weight) versus retention time.
-
-
Sample Preparation:
-
Carefully extract an aliquot from the reaction mixture at a specific time point.
-
Accurately weigh approximately 2-5 mg of the polymer sample into a vial.
-
Dissolve the sample in a known volume of mobile phase (e.g., 2-5 mL) to achieve a concentration of around 1-2 mg/mL.[2] Gentle agitation or heating may be required.
-
Allow the solution to fully dissolve.
-
Filter the sample solution through a syringe filter into an autosampler vial. Proper sample preparation is crucial for accurate results.[2]
-
-
GPC Analysis:
-
Set up the GPC system with the appropriate mobile phase and flow rate (typically 1.0 mL/min).[4]
-
Ensure the column and detector temperatures are stable (e.g., 30-40 °C).
-
Inject the filtered sample onto the column.
-
Record the chromatogram until the polymer has fully eluted.
-
-
Data Analysis:
-
Integrate the peak corresponding to the polymer.
-
Using the calibration curve, the software will calculate the Mn, Mw, and PDI of the sample.
-
Plot Mn and Mw as a function of reaction time to monitor the polymerization progress.
-
Data Presentation:
| Reaction Time (hours) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 2,500 | 3,500 | 1.4 |
| 2 | 8,000 | 12,000 | 1.5 |
| 4 | 15,000 | 24,000 | 1.6 |
| 6 | 25,000 | 42,500 | 1.7 |
Note: The data in the table is illustrative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structural Details
Expertise & Experience: NMR spectroscopy is a powerful tool for detailed structural characterization of polymers.[5] For this compound polymerization, ¹H and ¹³C NMR can be used to:
-
Confirm the chemical structure of the resulting polyester.[6]
-
Determine the ratio of monomers in copolymers.
-
Analyze the end-groups (e.g., hydroxyl and carboxyl), which is crucial for calculating the number-average molecular weight (Mn) and understanding the reaction mechanism.[7][8]
Trustworthiness: NMR provides quantitative information about the chemical composition of the polymer, offering a complementary method to GPC for molecular weight determination and providing insights that other techniques cannot.[9]
Protocol: ¹H NMR for End-Group Analysis and Structural Confirmation
Objective: To confirm the structure of the polyester and determine the concentration of hydroxyl and carboxyl end-groups.
Instrumentation and Consumables:
-
NMR Spectrometer (300 MHz or higher).
-
NMR tubes.
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal standard (optional, for quantitative measurements).
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 10-20 mg of the dried polymer sample in approximately 0.6-0.7 mL of deuterated solvent in an NMR tube.[9]
-
Ensure the sample is fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis and Interpretation:
-
Structural Confirmation: Assign the peaks in the spectrum to the corresponding protons in the polyester repeating unit. The aromatic protons of the 4-methylisophthalate unit and the protons of the diol used in the polymerization will have characteristic chemical shifts.
-
End-Group Analysis: Identify the signals corresponding to the protons adjacent to the hydroxyl and carboxyl end-groups. These signals are typically at lower concentrations and may require zooming in on the baseline.
-
Mn Calculation: By integrating the signals of the repeating units and the end-groups, the number-average molecular weight can be calculated.
-
Caption: Logic diagram for NMR data analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Real-Time Reaction Monitoring
Expertise & Experience: FTIR spectroscopy is an excellent technique for in-situ, real-time monitoring of polymerization reactions.[10][11] By immersing an Attenuated Total Reflectance (ATR) probe into the reaction vessel, one can continuously track changes in the concentrations of functional groups.[12] For this compound polymerization, this allows for monitoring:
-
The consumption of the ester groups of the monomer.
-
The formation of the new ester linkages in the polymer backbone.
-
The disappearance of hydroxyl groups from the diol monomer.
Trustworthiness: Real-time FTIR provides immediate feedback on the reaction progress, enabling precise control over the polymerization endpoint and facilitating process optimization.[11][13]
Protocol: In-Situ FTIR-ATR Monitoring of Polymerization
Objective: To monitor the transesterification and polycondensation stages in real-time.
Instrumentation and Consumables:
-
FTIR spectrometer equipped with a heated ATR probe.
-
Software for continuous data acquisition and analysis.
Step-by-Step Methodology:
-
Setup:
-
Insert and seal the ATR probe into the reaction vessel.
-
Set the desired reaction temperature for the probe to match the bulk reaction temperature.
-
-
Data Acquisition:
-
Record a background spectrum of the initial reaction mixture at the starting temperature before initiating the reaction.
-
Start the polymerization and begin continuous spectral acquisition (e.g., one spectrum every 1-5 minutes).
-
-
Data Analysis:
-
Identify key spectral bands. For example, monitor the decrease in the C=O stretching vibration of the starting dimethyl ester and the increase in the C=O stretching vibration of the newly formed polyester.
-
Plot the absorbance (or peak area) of these key bands as a function of time. This creates a kinetic profile of the reaction.[11]
-
Key Spectral Regions for Polyesterification:
| Functional Group | Wavenumber (cm⁻¹) | Change During Reaction |
| O-H (from diol) | ~3400 | Decrease |
| C=O (monomer ester) | ~1725 | Decrease |
| C=O (polymer ester) | ~1715 | Increase |
| C-O (ester) | ~1250 | Change/Increase |
Thermal Analysis (DSC/TGA): Assessing Final Polymer Properties
Expertise & Experience: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of the final polymer.[14][15]
-
DSC measures heat flow as a function of temperature, identifying the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[15][16] These properties are vital for understanding the material's application range.
-
TGA measures mass loss as a function of temperature, providing information about the thermal stability and decomposition temperature of the polymer.[15][17]
Trustworthiness: DSC and TGA provide standardized and reliable data on the thermal performance of the synthesized polyester, which is a critical aspect of quality control.[18]
Protocol: DSC and TGA of the Final Polymer
Objective: To determine the thermal transitions and thermal stability of the purified polyester.
Instrumentation and Consumables:
-
DSC instrument.
-
TGA instrument.
-
Aluminum or other suitable pans for sample encapsulation.
-
High-purity nitrogen gas.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried, purified polymer into a sample pan.
-
Seal the pan (for DSC) or leave it open (for TGA).
-
-
DSC Analysis:
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[17] A typical temperature range would be from below the expected Tg to above the expected Tm.
-
Cool the sample at a controlled rate and then perform a second heating scan to observe the thermal history-independent properties.
-
Analyze the resulting thermogram to determine Tg, Tc, and Tm.[14]
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature where the polymer fully decomposes.[17]
-
Analyze the resulting curve of mass versus temperature to determine the onset of decomposition.
-
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive monitoring of this compound polymerization. By integrating real-time FTIR for in-process control with offline GPC, NMR, and thermal analysis for detailed characterization, researchers and scientists can gain a deep understanding of the polymerization process. This multi-technique approach ensures the synthesis of polyesters with desired and reproducible properties, accelerating product development and ensuring high-quality outcomes.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 6. chemistry.uoc.gr [chemistry.uoc.gr]
- 7. [PDF] A novel method for determination of polyester end-groups by NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. FTIR On-line Monitoring of Biodiesel Transesterification|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 14. scribd.com [scribd.com]
- 15. advanced-emc.com [advanced-emc.com]
- 16. azom.com [azom.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application and Protocol for the Purity Determination of Dimethyl 4-methylisophthalate by GC-MS and HPLC
Abstract
This comprehensive application note details robust and validated analytical methodologies for the determination of purity for Dimethyl 4-methylisophthalate, a key intermediate in the synthesis of various polymers and specialty chemicals. Ensuring the purity of this compound is critical for the quality and performance of downstream products. This document provides detailed protocols for two orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities, and High-Performance Liquid Chromatography (HPLC) for the precise assay of the principal component and quantification of non-volatile impurities. The causality behind experimental choices, method validation in accordance with ICH guidelines, and a discussion of potential impurities are presented to provide a thorough understanding of the analytical strategy.
Introduction
This compound (DM-4-MIP), with the chemical formula C₁₁H₁₂O₄, is an aromatic diester of significant industrial importance. Its molecular structure, featuring a methyl-substituted benzene ring with two meta-positioned methyl ester groups, imparts specific properties to the polymers and resins derived from it. The purity of DM-4-MIP directly influences the physicochemical properties, such as thermal stability and mechanical strength, of the final products. Therefore, the development of reliable and accurate analytical methods to assess its purity is paramount for quality control in research, development, and manufacturing environments.
This application note presents a dual-technique approach for a comprehensive purity assessment of DM-4-MIP. GC-MS is employed for its high separation efficiency and definitive identification capabilities, making it ideal for detecting and quantifying trace volatile and semi-volatile impurities. Complementarily, a stability-indicating HPLC method provides a precise and accurate assay of the main component and quantification of non-volatile impurities. Both methods have been developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure their suitability for the intended purpose.[1][2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The volatility of this compound makes it an excellent candidate for GC-MS analysis. This technique allows for the separation of the main component from structurally similar impurities and provides mass spectral data for unambiguous identification.
Rationale for Method Parameters
The selection of the GC-MS parameters is critical for achieving optimal separation and sensitivity.
-
Column Selection: A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is chosen for its excellent resolving power for a wide range of semi-volatile organic compounds, including aromatic esters.[5] This type of column provides good peak shape and separation of isomers.
-
Temperature Programming: A programmed temperature ramp is essential to ensure the elution of both more volatile and less volatile impurities within a reasonable timeframe while maintaining good chromatographic resolution. The initial temperature is set low enough to trap and focus the analytes at the head of the column, and the ramp rate is optimized to separate the target analyte from its potential impurities.
-
Injection Mode: A split injection is utilized to prevent column overloading with the high-concentration main peak, which allows for better quantification of trace impurities. The split ratio can be adjusted depending on the expected impurity levels.
-
Mass Spectrometry Parameters: Electron Ionization (EI) at 70 eV is a standard and robust ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation of unknown impurities.[4][6] Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity when quantifying known, low-level impurities.
GC-MS Experimental Protocol
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate (HPLC or GC grade).
-
Vortex the solution until the sample is completely dissolved.
-
Transfer an aliquot of the solution into a 2 mL autosampler vial.
Chromatographic Conditions:
| Parameter | Value |
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 50:1) |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu (Full Scan) |
GC-MS Data Analysis and Expected Results
The purity of this compound is determined by area normalization of the total ion chromatogram (TIC). The percentage purity is calculated as the area of the main peak divided by the total area of all peaks. The mass spectrum of the main peak should be consistent with the structure of this compound. The fragmentation pattern is expected to show a molecular ion peak (m/z 208) and characteristic fragments. For instance, the fragmentation of the isomeric dimethyl phthalate often shows a base peak at m/z 163, corresponding to the loss of a methoxy group.[6][7][8] Similar fragmentation pathways can be anticipated for this compound.
Diagram of GC-MS Workflow:
Caption: Workflow for GC-MS Purity Analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
An HPLC method is essential for accurately quantifying the main component and for the analysis of non-volatile or thermally labile impurities that may not be amenable to GC analysis. A reversed-phase method is developed for this purpose.
Rationale for Method Parameters
The HPLC method parameters are selected to ensure a robust and reliable analysis.
-
Column Selection: A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, providing excellent retention and separation for moderately polar compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. The addition of a small amount of acid, such as phosphoric acid or formic acid, helps to ensure good peak shape by suppressing the ionization of any acidic impurities.[9] A gradient elution may be necessary to resolve early and late-eluting impurities.
-
Detector: A UV detector is suitable for the analysis of this compound, as the aromatic ring provides strong UV absorbance. A photodiode array (PDA) detector is preferred as it allows for the monitoring of multiple wavelengths and can provide information about peak purity.
HPLC Experimental Protocol
Instrumentation: An HPLC system with a PDA detector.
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This yields a standard solution of approximately 250 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Chromatographic Conditions:
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 60% B2-15 min: 60% to 90% B15-17 min: 90% B17-17.1 min: 90% to 60% B17.1-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 240 nm |
HPLC Data Analysis and Expected Results
The purity of the this compound is determined by comparing the peak area of the main component in the sample chromatogram to that of the reference standard. The percentage purity is calculated using the external standard method. Peak purity analysis using the PDA detector should be performed to ensure the main peak is not co-eluting with any impurities.[10]
Diagram of HPLC Workflow:
Caption: Workflow for HPLC Purity Analysis of this compound.
Method Validation
To ensure that the analytical methods are suitable for their intended purpose, a validation study should be performed in accordance with ICH Q2(R1) guidelines.[1][2][3][4] The following validation parameters should be assessed for both the GC-MS and HPLC methods.
Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies on spiked samples. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Diagram of Method Validation Workflow:
Caption: Key Parameters for Analytical Method Validation.
Potential Impurities
A thorough understanding of the manufacturing process of this compound is crucial for identifying potential impurities. A common synthesis route involves the Fischer esterification of 5-methylisophthalic acid with methanol, using an acid catalyst.[11] Based on this, potential impurities can be classified as follows:
-
Starting Materials:
-
5-methylisophthalic acid
-
Methanol (will likely be removed during workup but could be a residual solvent)
-
-
Intermediates and By-products:
-
Methyl 4-methylisophthalate (mono-esterified product)
-
Isomeric impurities (e.g., from impurities in the 5-methylisophthalic acid starting material)
-
By-products from side reactions, such as ether formation from methanol under acidic conditions.
-
-
Degradation Products:
-
Hydrolysis of the ester groups to form the mono-ester or the di-acid, which could occur under inappropriate storage conditions (e.g., presence of moisture).
-
The developed GC-MS and HPLC methods should be capable of separating and detecting these potential impurities to ensure a comprehensive purity profile of the this compound.
Conclusion
The combination of GC-MS and HPLC provides a powerful and comprehensive approach for the purity analysis of this compound. The GC-MS method is ideal for the identification and quantification of volatile and semi-volatile impurities, while the HPLC method offers precise and accurate quantification of the main component and non-volatile impurities. The detailed protocols and validation guidelines presented in this application note provide a solid framework for researchers, scientists, and drug development professionals to implement robust quality control measures for this important chemical intermediate. Adherence to these scientifically sound analytical practices will ensure the quality and consistency of this compound, which is essential for the performance of the final products.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. fses.oregonstate.edu [fses.oregonstate.edu]
- 3. iiste.org [iiste.org]
- 4. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jpionline.org [jpionline.org]
- 10. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of Dimethyl 4-methylisophthalate: An Application Note and Experimental Protocol
For correspondence: --INVALID-LINK--
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Dimethyl 4-methylisophthalate, a valuable diester intermediate in the development of novel polymers and specialty chemicals. The synthesis is achieved through a robust and scalable Fischer-Speier esterification of 4-methylisophthalic acid with methanol, utilizing sulfuric acid as a catalyst. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology that emphasizes safety, efficiency, and high purity of the final product. The protocol includes a thorough explanation of the reaction mechanism, step-by-step experimental procedures, and analytical validation techniques.
Introduction
This compound is an aromatic diester of significant interest in materials science and organic synthesis. Its rigid, substituted benzene core makes it an attractive building block for the synthesis of high-performance polymers, including polyesters and polyamides with enhanced thermal stability and mechanical properties. Furthermore, its derivatives are being explored in the pharmaceutical industry as precursors for biologically active molecules.
The most direct and atom-economical method for the preparation of this compound is the Fischer-Speier esterification of 4-methylisophthalic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[3][4] In this protocol, this is accomplished by using a large excess of methanol, which serves as both a reactant and the solvent.
Reaction Mechanism
The Fischer esterification proceeds via a series of protonation and nucleophilic acyl substitution steps. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). The resulting tetrahedral intermediate then undergoes a proton transfer, followed by the elimination of a water molecule to form the protonated ester. Finally, deprotonation of the ester by a weak base (such as water or another molecule of the alcohol) regenerates the acid catalyst and yields the final ester product.[5]
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Methylisophthalic acid | ≥98% | Commercially Available | 5156-01-4 |
| Methanol | Anhydrous, ≥99.8% | Commercially Available | 67-56-1 |
| Sulfuric acid | Concentrated, 95-98% | Commercially Available | 7664-93-9 |
| Sodium bicarbonate | Saturated aqueous solution | Laboratory Prepared | 144-55-8 |
| Diethyl ether | ACS grade | Commercially Available | 60-29-7 |
| Anhydrous sodium sulfate | Granular | Commercially Available | 7757-82-6 |
| Deuterated chloroform (CDCl₃) | for NMR | Commercially Available | 865-49-6 |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
NMR spectrometer
-
FT-IR spectrometer
-
Melting point apparatus
Experimental Protocol
Reaction Setup and Procedure
The following workflow outlines the key stages of the synthesis:
References
The Strategic Incorporation of Dimethyl 4-methylisophthalate for Advanced High-Performance Polymers: Application Notes and Protocols
For correspondence: --INVALID-LINK--
Abstract
High-performance polymers are essential in advancing material science, offering exceptional thermal stability, mechanical strength, and chemical resistance for demanding applications. However, their inherent rigidity often leads to poor solubility and processability, limiting their widespread use. This technical guide delves into the application of Dimethyl 4-methylisophthalate (DMMI) as a strategic monomer to overcome these limitations. The introduction of a methyl group on the isophthalate ring disrupts polymer chain packing, enhancing solubility and processability without significantly compromising the desirable properties of the parent polymers. This document provides a comprehensive overview of the synthesis, properties, and characterization of high-performance polyesters and polyamides incorporating DMMI, complete with detailed experimental protocols and comparative data analysis.
Introduction: The Rationale for Methyl Group Incorporation
Aromatic high-performance polymers, such as wholly aromatic polyesters and polyamides (aramids), derive their exceptional properties from their rigid backbones and strong intermolecular forces. While advantageous for thermal and mechanical performance, this rigidity often results in intractable materials that are difficult to process using conventional melt-processing techniques. A common strategy to enhance processability is the introduction of flexible linkages or bulky side groups into the polymer chain.
The use of this compound (DMMI) represents a nuanced and effective approach to improving the processability of these polymers. The methyl group, strategically positioned on the isophthalate ring, acts as a "molecular wedge," disrupting the close packing of polymer chains. This disruption reduces crystallinity and enhances the free volume, leading to improved solubility in organic solvents and a wider processing window. Crucially, this modification is subtle enough to maintain the high glass transition temperatures (Tg) and thermal stability inherent to the aromatic backbone.
This guide will explore the practical application of DMMI in the synthesis of two key classes of high-performance polymers: polyesters and polyamides. We will provide detailed, step-by-step protocols for their synthesis and a thorough analysis of their resulting properties, demonstrating the tangible benefits of incorporating this methylated monomer.
This compound (DMMI): Monomer Profile
-
Chemical Name: Dimethyl 4-methylbenzene-1,3-dicarboxylate
-
CAS Number: 23038-61-1
-
Molecular Formula: C₁₁H₁₂O₄[1]
-
Molecular Weight: 208.21 g/mol
-
Appearance: White to off-white crystalline powder
-
Solubility: Soluble in common organic solvents such as methanol, ethanol, and N-methyl-2-pyrrolidone (NMP).
Caption: Chemical structure of this compound.
Application in High-Performance Polyesters
The incorporation of DMMI into polyester backbones, particularly in copolyesters with terephthalic acid derivatives, offers a pathway to materials with tailored properties. The methyl group disrupts the chain regularity, leading to a decrease in crystallinity and melting point, which in turn improves processability.
Synthesis Protocol: Melt Polycondensation of a DMMI-based Copolyester
This protocol describes the synthesis of a copolyester based on this compound and Dimethyl Terephthalate with Ethylene Glycol.
Materials:
-
This compound (DMMI)
-
Dimethyl Terephthalate (DMT)
-
Ethylene Glycol (EG)
-
Antimony(III) oxide (Sb₂O₃) - Catalyst
-
Phosphoric acid (H₃PO₄) - Stabilizer
-
High-purity Nitrogen (N₂)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Caption: Workflow for the synthesis of a DMMI-based copolyester.
Procedure:
-
Reactor Setup: Assemble the glass reactor and ensure all connections are secure and leak-proof. Purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen and moisture.
-
Charging the Reactor: Charge the reactor with this compound, Dimethyl Terephthalate, and Ethylene Glycol in the desired molar ratio (e.g., 30:70 DMMI:DMT, with a 1:2.2 molar ratio of total diesters to ethylene glycol). Add the catalyst, Antimony(III) oxide (approximately 200-300 ppm relative to the final polymer weight).
-
Esterification (Transesterification): Begin stirring and gradually heat the mixture to 200-220°C under a gentle stream of nitrogen. Methanol will be generated as a byproduct of the transesterification reaction and should be collected in the distillation receiver. Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected.
-
Stabilizer Addition: Cool the reactor slightly and add the phosphoric acid stabilizer (approximately 100-150 ppm). This step is crucial to deactivate the catalyst partially and prevent side reactions during the subsequent high-temperature stage.
-
Polycondensation: Gradually increase the temperature to 270-285°C while slowly applying a vacuum (reducing the pressure to below 1 mmHg). Ethylene glycol will now distill off as the polycondensation reaction proceeds.
-
Monitoring Polymerization: The progress of the polymerization can be monitored by the increase in the viscosity of the melt, which is reflected in the torque on the mechanical stirrer. Continue the reaction until the desired viscosity is achieved.
-
Product Recovery: Once the desired molecular weight is reached, stop the reaction by removing the heat and breaking the vacuum with nitrogen. The molten polymer can then be extruded from the reactor under nitrogen pressure and pelletized.
Expected Properties and Comparative Data
The introduction of DMMI into a polyester backbone leads to predictable changes in its properties compared to a standard polyethylene terephthalate (PET).
| Property | Polyethylene Terephthalate (PET) | DMMI-based Copolyester (30% DMMI) | Rationale for Change |
| Glass Transition Temp. (Tg) | ~75 °C | ~85-95 °C | The methyl group restricts chain rotation, increasing Tg. |
| Melting Temperature (Tm) | ~255 °C | ~210-220 °C | Disruption of chain packing reduces crystallinity and lowers Tm. |
| Tensile Strength | High | Moderately High | Reduced crystallinity can lead to a slight decrease in tensile strength. |
| Elongation at Break | Moderate | Increased | The less crystalline nature allows for greater chain mobility and elongation. |
| Solubility | Poor in common solvents | Improved | Disrupted chain packing enhances solubility in solvents like NMP and DMAc. |
Characterization
-
FTIR Spectroscopy: The FTIR spectrum of the DMMI-based copolyester will show characteristic ester carbonyl stretching vibrations around 1720 cm⁻¹. The presence of both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) will also be evident.
-
¹H NMR Spectroscopy: ¹H NMR is a powerful tool to confirm the incorporation of DMMI and to determine the copolymer composition. The spectrum will show distinct signals for the aromatic protons of the terephthalate and methyl-isophthalate units, as well as the aliphatic protons of the ethylene glycol units and the methyl group of DMMI.[1]
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer, with DMMI-based polyesters expected to exhibit high decomposition temperatures, indicative of their high-performance nature.[2][3]
Application in High-Performance Polyamides
In the realm of polyamides, particularly aramids, DMMI can be used to synthesize polymers with enhanced solubility, making them suitable for solution-based processing techniques like film casting and fiber spinning.
Synthesis Protocol: Low-Temperature Solution Polycondensation of a DMMI-based Polyamide
This protocol describes the synthesis of a polyamide from 4-methylisophthaloyl dichloride (the diacid chloride derivative of DMMI's corresponding diacid) and an aromatic diamine such as m-phenylenediamine.
Materials:
-
4-methylisophthaloyl dichloride
-
m-phenylenediamine
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Lithium Chloride (LiCl)
-
High-purity Nitrogen (N₂)
-
Methanol
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Low-temperature bath (e.g., ice-salt bath).
Caption: Workflow for the synthesis of a DMMI-based polyamide.
Procedure:
-
Monomer Preparation: 4-methylisophthaloyl dichloride can be synthesized from 4-methylisophthalic acid by reaction with thionyl chloride.
-
Reactor Setup: Dry the three-necked flask and accessories thoroughly. Assemble the apparatus and purge with high-purity nitrogen.
-
Diamine Solution: In the flask, dissolve the m-phenylenediamine and lithium chloride in anhydrous NMP under a nitrogen atmosphere. The lithium chloride helps to keep the resulting polyamide in solution.
-
Cooling: Cool the diamine solution to 0-5°C using a low-temperature bath.
-
Diacid Chloride Addition: Dissolve the 4-methylisophthaloyl dichloride in a small amount of anhydrous NMP in the dropping funnel. Add this solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature between 0 and 5°C. Add anhydrous pyridine to the reaction mixture to act as an acid scavenger.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The solution will become viscous as the polymer forms.
-
Precipitation and Washing: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide. Collect the fibrous polymer by filtration.
-
Purification: Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, LiCl, and solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Expected Properties and Comparative Data
The introduction of the methyl group on the isophthaloyl moiety significantly impacts the properties of the resulting polyamide.
| Property | Poly(m-phenylene isophthalamide) (MPIA) | DMMI-based Polyamide | Rationale for Change |
| Solubility | Soluble in NMP with LiCl | Soluble in NMP, DMAc, DMF | The methyl group disrupts hydrogen bonding and chain packing, enhancing solubility.[4] |
| Glass Transition Temp. (Tg) | ~275 °C | ~260-270 °C | The methyl group can slightly lower Tg by increasing free volume, but the effect is often minimal. |
| Thermal Stability (TGA) | High (decomposition > 400 °C) | High (decomposition > 400 °C) | The aromatic backbone ensures excellent thermal stability is maintained.[3] |
| Mechanical Properties | Excellent tensile strength and modulus | Good tensile strength and modulus | While there might be a slight reduction due to decreased chain packing, the mechanical properties remain in the high-performance range.[5] |
Characterization
-
FTIR Spectroscopy: The FTIR spectrum will be dominated by the characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands at approximately 1650 cm⁻¹ and 1540 cm⁻¹, respectively. The N-H stretching vibration will appear as a broad band around 3300 cm⁻¹.
-
¹H NMR Spectroscopy: ¹H NMR in a solvent like DMSO-d₆ can confirm the polymer structure. Resonances for the aromatic protons and the amide protons (typically downfield) will be observed, along with the signal for the methyl group protons.
-
Thermal Analysis (DSC and TGA): DSC will be used to determine the glass transition temperature, which is a key indicator of the polymer's service temperature. TGA will confirm the high thermal stability of the polyamide, a hallmark of aramids.[3]
Conclusion
This compound is a valuable comonomer for the synthesis of high-performance polymers. Its incorporation provides a strategic means to enhance the solubility and processability of otherwise intractable materials like aromatic polyesters and polyamides. The protocols and data presented in this guide demonstrate that this improvement can be achieved with minimal compromise to the excellent thermal and mechanical properties that define these advanced materials. For researchers and professionals in drug development and materials science, DMMI offers a versatile tool for designing the next generation of high-performance polymers with tailored properties for a wide range of applications.
References
Application Notes and Protocols for the Use of Dimethyl 4-methylisophthalate in Polycondensation Reactions
For: Researchers, scientists, and drug development professionals exploring novel polyester synthesis.
Introduction: The Potential of Substituted Aromatic Monomers in Polyester Design
The field of polymer chemistry is continually driven by the pursuit of materials with tailored properties. Polyesters, a cornerstone of this field, are synthesized through polycondensation reactions, and their characteristics are intrinsically linked to the chemical nature of their monomeric building blocks.[1] While commodity polyesters like polyethylene terephthalate (PET) are synthesized from standard monomers such as dimethyl terephthalate (DMT), the introduction of substituted aromatic monomers opens a vast design space for creating polymers with unique thermal, mechanical, and biodegradable properties.[1][2]
This document provides detailed application notes and protocols for the use of a specialty monomer, Dimethyl 4-methylisophthalate (DM4MI), in polycondensation reactions. As direct literature on the polymerization of DM4MI is scarce, this guide leverages well-established principles and protocols for the closely related monomers, dimethyl isophthalate (DMI) and dimethyl terephthalate (DMT).[3][4] We will provide a rationale for the adaptation of these methods to DM4MI, with a focus on predicting the influence of the 4-methyl substituent on the reaction and the final polymer properties.
Scientific Principles: The Two-Stage Melt Polycondensation Process
The synthesis of high molecular weight polyesters from dimethyl ester monomers, such as DM4MI, is typically achieved through a two-stage melt polycondensation process.[4] This method is advantageous as it avoids the use of solvents and allows for the efficient removal of the condensation byproduct, driving the reaction to completion.[5]
Stage 1: Transesterification
In the initial stage, DM4MI is reacted with an excess of a diol (e.g., ethylene glycol) in the presence of a transesterification catalyst.[4] This reaction, also known as ester interchange, results in the formation of a bis(hydroxyalkyl) 4-methylisophthalate oligomer and methanol as a byproduct.[3][4] The removal of methanol by distillation is critical to shift the reaction equilibrium towards the formation of the oligomer.[3]
Stage 2: Polycondensation
Once the transesterification is complete, a polycondensation catalyst is introduced, and the reaction temperature is elevated under a high vacuum.[1][4] In this stage, the bis(hydroxyalkyl) oligomers react with each other, eliminating the diol (e.g., ethylene glycol) as a byproduct.[1] The continuous removal of the diol under vacuum is essential to build high molecular weight polymer chains.[1] The progress of the reaction can be monitored by the increase in the melt viscosity.[3]
The Anticipated Influence of the 4-Methyl Substituent
The presence of a methyl group on the aromatic ring of DM4MI is expected to influence both the polymerization process and the final properties of the polyester.
-
Reactivity: The electron-donating nature of the methyl group may slightly alter the reactivity of the ester groups during transesterification and polycondensation. However, this effect is generally considered to be minor in the context of high-temperature melt polymerization.
-
Polymer Properties: The methyl group will act as a lateral substituent on the polymer backbone. This is predicted to:
-
Decrease Crystallinity: The methyl group will disrupt the packing of the polymer chains, leading to a more amorphous structure compared to a polyester synthesized from the unsubstituted dimethyl isophthalate.[6]
-
Lower Melting Temperature (Tm): As a consequence of reduced crystallinity, the melting temperature of the resulting polyester is expected to be lower.[7]
-
Increase Glass Transition Temperature (Tg): The presence of the methyl group can restrict the rotational freedom of the polymer backbone, leading to a higher glass transition temperature compared to its unsubstituted counterpart.[8]
-
Enhance Solubility: The reduced crystallinity may lead to improved solubility of the polymer in common organic solvents.
-
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of polyesters from DMT and DMI and are proposed for the synthesis of polyesters from DM4MI.
Protocol 1: Melt Polycondensation of this compound with Ethylene Glycol
This protocol details the laboratory-scale synthesis of poly(ethylene 4-methylisophthalate).
Materials:
-
This compound (DM4MI)
-
Ethylene glycol (EG)
-
Zinc acetate (Transesterification catalyst)
-
Antimony trioxide (Polycondensation catalyst)
-
Phosphoric acid (Stabilizer)
Equipment:
-
Three-necked reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Cold trap.
Procedure:
Stage 1: Transesterification
-
Charge the reaction vessel with this compound and ethylene glycol in a molar ratio of 1:2.2.
-
Add zinc acetate as the transesterification catalyst (0.05-0.1% by weight of DM4MI).
-
Flush the reactor with nitrogen gas to create an inert atmosphere.
-
Begin stirring and heat the mixture to 180-200°C. Methanol will begin to distill off.[3]
-
Continue heating and collecting the methanol distillate. Slowly increase the temperature to 230°C to drive the reaction to completion.
-
The transesterification stage is considered complete when approximately 95% of the theoretical amount of methanol has been collected.
Stage 2: Polycondensation
-
Once methanol distillation ceases, add antimony trioxide as the polycondensation catalyst (0.03-0.05% by weight of DM4MI).
-
Add a stabilizer, such as phosphoric acid, to inactivate the transesterification catalyst.
-
Gradually increase the temperature to 270-280°C.
-
Simultaneously, gradually reduce the pressure inside the reactor to below 1 mmHg using a vacuum pump.[1]
-
Excess ethylene glycol will distill off as the polycondensation reaction proceeds.[3]
-
Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved, which is indicative of the polymer's molecular weight. This can be monitored by the torque on the mechanical stirrer.[3]
-
Once the desired viscosity is reached, cool the reactor and extrude the molten polymer under nitrogen pressure.
Table 1: Reaction Parameters for Melt Polycondensation of DM4MI with Ethylene Glycol
| Parameter | Stage 1: Transesterification | Stage 2: Polycondensation |
| Temperature | 180-230°C | 270-280°C |
| Pressure | Atmospheric (N2 purge) | < 1 mmHg |
| Catalyst | Zinc acetate | Antimony trioxide |
| Byproduct Removed | Methanol | Ethylene glycol |
| Duration | 2-3 hours | 3-4 hours |
Protocol 2: Solution Polycondensation of this compound
For applications where lower reaction temperatures are desired or for the synthesis of smaller batches, solution polycondensation can be employed.
Materials:
-
This compound (DM4MI)
-
A high-boiling point diol (e.g., 1,4-butanediol)
-
Titanium(IV) butoxide (catalyst)
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup, dissolve DM4MI and the diol in a 1:1.2 molar ratio in the high-boiling point solvent.
-
Add the titanium(IV) butoxide catalyst (0.1% by weight of DM4MI).
-
Heat the solution to 180-220°C under a slow stream of nitrogen.
-
Methanol will be evolved and can be collected in the distillation receiver.
-
After the theoretical amount of methanol has been collected, slowly raise the temperature to facilitate the removal of the solvent and any excess diol under reduced pressure.
-
The final polymer can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
Characterization of the Resulting Polyester
A comprehensive characterization of the synthesized polyester is crucial to understand its structure and properties.
Table 2: Recommended Characterization Techniques
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure of the polymer, the incorporation of the 4-methylisophthalate unit, and can be used to determine the composition of copolyesters.[9][10] |
| Gel Permeation Chromatography (GPC) | Determines the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[11] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer, providing insights into its thermal properties and degree of crystallinity.[9][11] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature.[12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the characteristic functional groups present in the polyester, such as the ester carbonyl group.[12] |
Visualizing the Process
To further clarify the concepts and procedures, the following diagrams are provided.
References
- 1. fiber-yarn.com [fiber-yarn.com]
- 2. Back-to-monomer recycling of polycondensation polymers: opportunities for chemicals and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Silver formation [archive.nptel.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. research.utwente.nl [research.utwente.nl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.uoc.gr [chemistry.uoc.gr]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Characterization of Polyesters Derived from Dimethyl 4-methylisophthalate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The incorporation of methyl-substituted aromatic monomers, such as Dimethyl 4-methylisophthalate (DM-4-MIP), into polyester synthesis offers a pathway to novel materials with tailored thermal, mechanical, and solubility properties. The strategic placement of the methyl group on the isophthalate ring can disrupt chain packing and alter interchain interactions, leading to polymers with unique characteristics desirable in advanced materials and drug delivery applications. This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of polyesters synthesized from DM-4-MIP. We delve into the causality behind experimental choices and present detailed, self-validating protocols for structural elucidation, molecular weight determination, thermal analysis, and mechanical property assessment.
Introduction: The Rationale for Characterizing DM-4-MIP Polyesters
The synthesis of polyesters via polycondensation of a diol with a dicarboxylic acid or its ester derivative is a cornerstone of polymer chemistry. While commodity polyesters like poly(ethylene terephthalate) (PET) are ubiquitous, the demand for high-performance polymers with specific functionalities necessitates the exploration of novel monomeric building blocks. This compound serves as an intriguing monomer. The asymmetry and steric hindrance introduced by the methyl group are hypothesized to influence the resulting polymer's crystallinity, glass transition temperature (Tg), and solubility, as compared to its unsubstituted isophthalate counterparts. For applications in drug delivery, where polymer degradation kinetics and the biocompatibility of degradation products are critical, a precise understanding of the polymer's molecular architecture is paramount.
This document outlines the critical characterization workflow for a representative polyester synthesized from this compound and a linear aliphatic diol, such as 1,4-butanediol (BDO).
Structural Elucidation: Unveiling the Molecular Architecture
A definitive understanding of the polymer's chemical structure is the foundation of its characterization. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within the polymer chain.[1] Both ¹H and ¹³C NMR are crucial for confirming the successful incorporation of the DM-4-MIP and diol monomers, determining comonomer ratios in copolymers, and identifying end-group structures.[2][3]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the purified, dry polymer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or a mixture of trifluoroacetic acid-d/CDCl₃ for less soluble polymers). Ensure complete dissolution.[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical acquisition parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate the signals corresponding to the aromatic protons of the 4-methylisophthalate unit, the methyl protons on the aromatic ring, and the methylene protons of the diol.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Analysis:
-
Assign the peaks based on known chemical shifts for similar polyester structures.[5][6]
-
Confirm the presence of the ester linkages and the incorporation of both monomer units.
-
For copolyesters, the relative integrals of the distinctive proton signals can be used to calculate the comonomer composition.
-
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Poly(butylene 4-methylisophthalate)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic Protons (4-MIP) | 7.5 - 8.5 | 128 - 135 |
| Methyl Protons (on ring) | ~2.5 | ~21 |
| Ester Carbonyl Carbon | - | ~165 |
| Methylene Protons (-O-CH₂ -CH₂-) | ~4.4 | ~65 |
| Methylene Protons (-O-CH₂-CH₂ -) | ~1.8 | ~25 |
Note: These are estimated values and may vary depending on the solvent and the specific polymer microstructure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer.[7] For polyesters derived from DM-4-MIP, FT-IR is used to confirm the formation of the ester linkage and the presence of the aromatic and aliphatic components.[8]
Protocol: Attenuated Total Reflectance (ATR)-FT-IR Analysis
-
Sample Preparation: Place a small amount of the solid polymer film or powder directly onto the ATR crystal.
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the key functional groups.
-
Table 2: Key FT-IR Absorption Bands for a Polyester from DM-4-MIP
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1720 | C=O Stretch | Aromatic Ester |
| 1250 - 1300 | C-C-O Stretch | Aromatic Ester |
| 1100 - 1150 | O-C-C Stretch | Ester |
| 2850 - 3000 | C-H Stretch | Aliphatic (from diol and methyl group) |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
Reference for general polyester FT-IR bands.[9]
Molecular Weight and Distribution
The molecular weight and its distribution (polydispersity index, PDI) are critical parameters that significantly influence the mechanical properties, thermal behavior, and processing characteristics of a polymer.[10][11] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for these measurements.[5][12]
Protocol: GPC/SEC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 2-5 mg of the polymer.
-
Dissolve the polymer in a suitable, filtered mobile phase (e.g., tetrahydrofuran (THF) or chloroform) to a concentration of about 1-2 mg/mL.[13]
-
Allow the sample to dissolve completely, which may require gentle agitation or warming.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Columns: A set of GPC columns with a range of pore sizes suitable for the expected molecular weight of the polymer.
-
Mobile Phase: A solvent in which the polymer is fully soluble and that is compatible with the GPC system (e.g., THF).
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: A differential refractive index (DRI) detector is common. A UV detector can also be used due to the aromatic nature of the polymer.
-
-
Calibration:
-
Create a calibration curve using a series of narrow molecular weight standards of a similar polymer (e.g., polystyrene or poly(methyl methacrylate)).
-
-
Data Analysis:
-
The software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the chromatogram of the sample.
-
Table 3: Representative GPC/SEC Data
| Parameter | Description | Typical Value |
| Mn ( g/mol ) | Number-average molecular weight | 15,000 - 30,000 |
| Mw ( g/mol ) | Weight-average molecular weight | 30,000 - 60,000 |
| PDI (Mw/Mn) | Polydispersity Index | 1.8 - 2.5 |
Note: These values are typical for polyesters synthesized by step-growth polymerization and can be controlled by reaction conditions.
Thermal Properties
The thermal properties of a polymer dictate its processing window and its performance at different temperatures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for this assessment.[6][14]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[15]
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Thermal Program:
-
Heat 1: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min to erase the thermal history.
-
Cool: Cool the sample to a low temperature (e.g., -20 °C) at a controlled rate (e.g., 10 °C/min).
-
Heat 2: Heat the sample again to the upper temperature at 10 °C/min. The data from this second heating scan is typically used for analysis.
-
-
Data Analysis:
-
Determine the Tg as the midpoint of the step change in the heat flow curve.
-
Identify the Tm as the peak of the endothermic melting event.
-
Identify the Tc as the peak of the exothermic crystallization event during the cooling scan.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[15]
Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the polymer in a TGA pan (ceramic or platinum).
-
Thermal Program:
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
-
Data Analysis:
-
Determine the onset of decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.
-
Identify the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).
-
Table 4: Representative Thermal Properties
| Property | Technique | Description | Expected Range |
| Tg (°C) | DSC | Glass Transition Temperature | 50 - 80 |
| Tm (°C) | DSC | Melting Temperature (if crystalline) | 150 - 200 |
| Td (°C) | TGA | Decomposition Temperature (5% weight loss) | 350 - 450 |
Note: The presence of the methyl group on the isophthalate unit is expected to result in a slightly lower Tg and potentially inhibit crystallization compared to analogous terephthalate or unsubstituted isophthalate polyesters.
Mechanical Properties
The mechanical properties determine the suitability of a polymer for load-bearing applications. Tensile testing is a fundamental method to evaluate a material's strength, stiffness, and ductility.
Protocol: Tensile Testing
-
Sample Preparation: Prepare dog-bone shaped specimens of the polymer by melt-pressing or solution casting, followed by cutting with a die. Ensure the specimens are free of voids and surface defects.
-
Instrumentation: Use a universal testing machine equipped with grips suitable for thin films or rigid plastics.
-
Test Procedure:
-
Measure the dimensions of the specimen's gauge section.
-
Mount the specimen in the grips.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
-
Data Analysis:
-
From the resulting stress-strain curve, determine the Young's Modulus (stiffness), tensile strength (stress at break), and elongation at break (ductility).
-
Table 5: Representative Mechanical Properties
| Property | Description | Expected Range |
| Young's Modulus (GPa) | Material's stiffness | 1.0 - 2.5 |
| Tensile Strength (MPa) | Maximum stress before failure | 30 - 60 |
| Elongation at Break (%) | Ductility of the material | 5 - 150 |
Note: The mechanical properties of isophthalate-based polyesters can vary widely depending on their crystallinity and molecular weight.[16] The introduction of the methyl group may lead to a more flexible and less rigid material compared to its terephthalate counterpart.
Visualizing the Characterization Workflow
A logical and systematic workflow is essential for the comprehensive characterization of a novel polymer.
Caption: Workflow for the synthesis and characterization of DM-4-MIP derived polyesters.
Conclusion
The systematic characterization of polyesters derived from this compound is crucial for understanding their unique properties and assessing their potential for various applications. The protocols and guidelines presented herein provide a robust framework for researchers and scientists to elucidate the structure, molecular weight, and thermal and mechanical behavior of these novel materials. By carefully applying these techniques and interpreting the resulting data, the relationship between the polymer's molecular design and its macroscopic performance can be established, paving the way for the rational design of next-generation polymers.
References
- 1. DSC & TGA | PPT [slideshare.net]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. blog.kohan.com.tw [blog.kohan.com.tw]
- 5. api.pageplace.de [api.pageplace.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. madisongroup.com [madisongroup.com]
- 13. researchgate.net [researchgate.net]
- 14. nexus-analytics.com.my [nexus-analytics.com.my]
- 15. Synthesis and Characterization of ω-Halogenated Poly(dimethyl siloxane) [jips.ippi.ac.ir]
- 16. US6384178B2 - Process for the preparation of polycarbonate diols with a high molecular weight - Google Patents [patents.google.com]
Application Note: A Multi-Spectroscopic Approach for Real-Time Analysis of Dimethyl 4-methylisophthalate Reactions
Abstract
Dimethyl 4-methylisophthalate (DM-4-MI) is a critical aromatic diester monomer used in the synthesis of high-performance polyesters and other functional polymers. Precise monitoring and control of its reactions, such as hydrolysis and polycondensation, are paramount for ensuring desired product quality, optimizing reaction kinetics, and maximizing yield. This guide provides detailed application notes and validated protocols for employing a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS)—to analyze DM-4-MI reactions. We emphasize the causality behind methodological choices, offering researchers and process chemists a robust framework for real-time monitoring, intermediate identification, and final product characterization.
Introduction: The Chemistry of this compound
This compound (CAS No: 23038-61-1; Molecular Formula: C₁₁H₁₂O₄; Molecular Weight: 208.21 g/mol ) is a substituted aromatic ester that serves as a valuable building block in polymer chemistry.[1][2] Its unique structure, featuring two methyl ester groups and a methyl group on a benzene ring, imparts specific properties like thermal stability and rigidity to the resulting polymers. The primary reactions of interest involve the transformation of its ester functionalities.
The ability to follow these transformations in real-time is crucial. Modern Process Analytical Technology (PAT) relies heavily on spectroscopic methods that provide instantaneous feedback on the state of a reaction, moving beyond traditional, time-consuming offline analysis.[3][4] This note details the application of key spectroscopic tools for this purpose.
Key Reaction Pathways
The two most common and critical reaction pathways for DM-4-MI are hydrolysis (saponification) and transesterification, which is the foundational step for polymerization.
References
- 1. This compound | 23038-61-1 [chemicalbook.com]
- 2. 23038-61-1|this compound|BLD Pharm [bldpharm.com]
- 3. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimethyl 4-Methylisophthalate Synthesis
Welcome to the comprehensive technical support guide for the synthesis of Dimethyl 4-methylisophthalate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you to overcome common challenges and achieve optimal reaction outcomes.
Introduction
This compound is a valuable diester intermediate in the synthesis of various polymers and specialty chemicals. While its synthesis, primarily through the Fischer esterification of 4-methylisophthalic acid, is a well-established reaction, achieving high yield and purity can be challenging. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound via Fischer esterification.
Issue 1: Low Conversion of 4-Methylisophthalic Acid to the Diester
Symptoms:
-
Significant amount of starting material (4-methylisophthalic acid) remains after the reaction.
-
Presence of a significant amount of the monoester (methyl 4-methylisophthalate) in the crude product.
-
The reaction appears to have stalled.
Root Causes & Solutions:
-
Insufficient Catalyst: The Fischer esterification is an acid-catalyzed equilibrium reaction.[1][2][3] An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Solution: Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid. The typical catalyst loading is 1-5 mol% relative to the dicarboxylic acid.
-
-
Equilibrium Limitation: The Fischer esterification is a reversible reaction that produces water as a byproduct.[1][2] The accumulation of water can shift the equilibrium back towards the reactants, limiting the conversion to the desired diester.
-
Solution 1: Use of Excess Methanol: Employing a large excess of methanol can drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2][4] Using methanol as the solvent is a common and effective strategy.
-
Solution 2: Water Removal: For larger scale reactions or when using a co-solvent, removing water as it forms can significantly improve the yield. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][3]
-
-
Inadequate Reaction Temperature or Time: The esterification of dicarboxylic acids can be sluggish.
-
Solution: Ensure the reaction is heated to reflux (the boiling point of methanol, approximately 65 °C) to increase the reaction rate. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time, which can range from a few hours to overnight.[1]
-
Issue 2: Formation of Impurities and Byproducts
Symptoms:
-
The presence of unexpected spots on a TLC plate of the crude product.
-
Additional peaks in the GC or NMR spectrum of the purified product.
-
Difficulty in purifying the final product.
Root Causes & Solutions:
-
Incomplete Reaction: As discussed in Issue 1, the presence of the starting material and the monoester are the most common impurities.
-
Solution: Refer to the solutions for low conversion to drive the reaction to completion.
-
-
Side Reactions of the Starting Material: The purity of the initial 4-methylisophthalic acid is crucial. Impurities from the oxidation of p-xylene, such as p-toluic acid or other oxidation byproducts, can lead to the formation of corresponding methyl esters.[5]
-
Solution: Ensure the 4-methylisophthalic acid used is of high purity. If necessary, purify the starting material by recrystallization before use.
-
-
Ether Formation (Minor): At higher temperatures and with prolonged reaction times in the presence of a strong acid catalyst, there is a small possibility of methanol dehydration to form dimethyl ether.
-
Solution: While generally a minor issue at the reflux temperature of methanol, maintaining careful temperature control can minimize this.
-
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product does not crystallize upon cooling or addition of a non-solvent.
-
The product is an oil instead of a solid.
-
The purified product has a low melting point or a broad melting point range.
Root Causes & Solutions:
-
Presence of Impurities: Unreacted starting material, monoester, and other byproducts can act as impurities that inhibit crystallization or depress the melting point.
-
Solution:
-
Neutralization and Washing: After the reaction, neutralize the acidic catalyst with a weak base like sodium bicarbonate solution.[6] Wash the organic layer with water and brine to remove any remaining salts and water-soluble impurities.
-
Column Chromatography: If simple crystallization is ineffective, purification by silica gel column chromatography is a reliable method to separate the diester from the more polar starting material and monoester.[7]
-
Recrystallization: Once a relatively pure product is obtained, recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) can further enhance purity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer esterification of 4-methylisophthalic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1][2][3] This method is generally high-yielding when optimized.
Q2: What is the role of the acid catalyst in the Fischer esterification?
A2: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol).[3][8]
Q3: Can I use a different alcohol for the esterification?
A3: Yes, other alcohols can be used, but the reaction rate and equilibrium will be affected. Primary alcohols react fastest, while tertiary alcohols are prone to elimination side reactions.[4] For the synthesis of the dimethyl ester, methanol is the required reagent.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The starting dicarboxylic acid is highly polar and will have a low Rf value, while the final diester product is much less polar and will have a higher Rf value. The monoester will have an intermediate Rf. Disappearance of the starting material spot indicates the reaction is nearing completion. Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative monitoring.
Q5: My final product is a white solid, but the melting point is lower than the literature value. What should I do?
A5: A depressed and broad melting point is a classic indication of impurities. The most likely impurities are residual starting material or the monoester. Further purification, such as recrystallization from an appropriate solvent system, is recommended to improve the purity and raise the melting point.
Experimental Protocol: Fischer Esterification of 4-Methylisophthalic Acid
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
4-Methylisophthalic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexanes)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methylisophthalic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-40 mL per gram of dicarboxylic acid).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.02-0.05 eq) dropwise to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible (typically 4-12 hours).
-
Workup - Quenching and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water.
-
Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification:
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) to obtain pure this compound as a white solid.
-
Column Chromatography (if necessary): If the product is still impure, perform silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1:20 to 1:40 (4-methylisophthalic acid to methanol, w/v) | Using a large excess of methanol drives the equilibrium towards the product.[2][4] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Strong acid catalyst is required to protonate the carbonyl and accelerate the reaction.[1][3] |
| Catalyst Loading | 1-5 mol% | A catalytic amount is sufficient; excess can lead to side reactions. |
| Temperature | Reflux (~65 °C) | Increases reaction rate without significant byproduct formation. |
| Reaction Time | 4-12 hours | Should be monitored by TLC to ensure completion. |
Visualizations
Fischer Esterification Mechanism
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 5. mdpi.com [mdpi.com]
- 6. Dimethyl isophthalate synthesis - chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Common impurities in Dimethyl 4-methylisophthalate and their removal
Welcome to the technical support center for Dimethyl 4-methylisophthalate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during its use and purification. Our goal is to equip you with the expertise to identify and resolve purity issues, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The impurity profile of this compound is heavily dependent on its synthetic route. The most prevalent synthesis involves the Fischer esterification of 4-methylisophthalic acid with methanol, typically catalyzed by an acid like sulfuric acid.[1][2] Consequently, the common impurities arise from incomplete reactions or side reactions.
Most Common Impurities:
-
4-Methylisophthalic acid: The unreacted starting material. Its presence suggests an incomplete esterification reaction.
-
Monomethyl 4-methylisophthalate: A partially esterified intermediate where only one of the two carboxylic acid groups has been converted to a methyl ester.
-
Positional Isomers (e.g., Dimethyl 2-methylterephthalate, Dimethyl 5-methylisophthalate): These can be present if the initial xylene feedstock used to produce the 4-methylisophthalic acid precursor was not isomerically pure.
-
Residual Methanol and Acid Catalyst: Solvents and catalysts used in the synthesis may be carried over. For instance, residual sulfuric acid can lead to the formation of genotoxic impurities like dimethyl sulfate under certain conditions.[2]
-
Water: A byproduct of the esterification reaction.[3] Its presence can promote the hydrolysis of the ester product back to the carboxylic acid, especially at elevated temperatures.[4]
-
Related Esters: Impurities from the starting materials, such as methyl p-toluate, can be carried through the synthesis.[5]
Q2: My NMR analysis of this compound shows unexpected peaks. How can I identify the impurities?
A2: Proton and Carbon-13 NMR are powerful tools for identifying impurities. Here’s a general approach:
-
Compare with a Reference Spectrum: Obtain a reference NMR spectrum of high-purity this compound. Discrepancies will highlight impurity peaks.
-
Look for Characteristic Peaks:
-
Carboxylic Acid Protons: A broad singlet far downfield (typically 10-13 ppm) in the ¹H NMR spectrum is indicative of a carboxylic acid proton, suggesting the presence of 4-methylisophthalic acid or monomethyl 4-methylisophthalate.
-
Methanol: A singlet around 3.4 ppm and a broad hydroxyl proton peak in the ¹H NMR spectrum.
-
Water: A broad peak, the chemical shift of which is solvent and temperature-dependent.
-
-
Utilize 2D NMR Techniques: Techniques like COSY and HSQC can help in assigning protons and carbons, making it easier to piece together the structures of unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for separating and identifying volatile impurities.[6][7][8][9][10] The mass spectrum of each separated component can be compared against a library to identify the impurity.
Q3: What is the most effective laboratory-scale method for purifying crude this compound?
A3: For laboratory-scale purification, recrystallization is the most effective and widely used technique.[5][11] This method relies on the difference in solubility between this compound and its impurities in a given solvent at different temperatures. A well-chosen solvent will dissolve the compound and impurities at a high temperature and allow the desired compound to crystallize out in a pure form upon cooling, while the impurities remain in the solution.
Troubleshooting Guide: Purification by Recrystallization
This section provides a step-by-step guide to troubleshoot common issues encountered during the recrystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
Causality: "Oiling out" occurs when the solid melts or the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent, forming a liquid phase instead of solid crystals. This is common when the boiling point of the solvent is too high or if the cooling process is too rapid.
Solution Workflow:
Caption: Troubleshooting workflow for "oiling out".
Problem 2: Poor recovery of the purified compound.
Causality: Low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or the chosen solvent being too good at dissolving the compound even at low temperatures.
Solution Summary Table:
| Potential Cause | Explanation | Recommended Action |
| Excess Solvent | Too much solvent will keep more of the product dissolved even after cooling, reducing the yield. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | If the solution cools too quickly during hot filtration, the product will crystallize on the filter paper along with the impurities. | Use a pre-heated funnel and flask for hot filtration. Keep the solution hot during the transfer. |
| Inappropriate Solvent | The solvent may be too effective at dissolving the compound, even at low temperatures. | Choose a different solvent or employ a two-solvent (solvent/anti-solvent) system to decrease the compound's solubility at low temperatures.[12][13] |
| Incomplete Crystallization | Insufficient cooling time will not allow for maximum crystal formation. | Ensure the flask is left in an ice bath for an adequate amount of time (e.g., at least 30 minutes) after it has cooled to room temperature.[12] |
Experimental Protocol: Recrystallization of this compound
This protocol details a robust method for the purification of this compound using a two-solvent system, which often provides superior purification and yield compared to a single-solvent system.[12][13]
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Step-by-Step Methodology:
Caption: Recrystallization workflow for this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. enovatia.com [enovatia.com]
- 3. Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. US3962315A - Process for the purification of terephthalic acid dimethyl ester - Google Patents [patents.google.com]
- 6. agilent.com [agilent.com]
- 7. d-nb.info [d-nb.info]
- 8. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas chromatography with mass spectrometry analysis of 4,4-dimethylsterols and 4-methylsterols in edible oils after their enrichment by means of solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of Dimethyl 4-methylisophthalate by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the purification of Dimethyl 4-methylisophthalate. Given the specificity of this compound, this document synthesizes established principles of recrystallization for analogous aromatic esters with practical, field-proven troubleshooting strategies to ensure the highest degree of purity is achieved in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary objective of recrystallizing this compound?
The primary goal is to purify the solid compound. Recrystallization is a purification technique that separates a target compound from its impurities based on differences in their solubility in a specific solvent at different temperatures.[1] The crude product, likely a white or off-white solid, can contain unreacted starting materials (e.g., 5-methylisophthalic acid, methanol), byproducts from the synthesis (such as mono-esters or water), or residual catalysts.[2][3] A successful recrystallization yields a product with significantly higher purity, characterized by sharper melting point ranges and improved analytical spectra.
Q2: How do I select the best solvent for the recrystallization of this compound?
Solvent selection is the most critical step for a successful recrystallization.[1] The ideal approach involves empirical testing with a small amount of your crude material (~50-100 mg) in various solvents (~1 mL).[4]
A good starting point for an aromatic diester like this compound would be to test the following solvents:
-
Alcohols: Methanol, Ethanol
-
Esters: Ethyl acetate
-
Halogenated Solvents: Dichloromethane
-
Non-polar Solvents: Heptane, Hexane
-
Polar Protic: Water
The general principle of "like dissolves like" suggests that moderately polar solvents will be most effective.[4] For instance, alcohols like methanol and ethanol are often effective for aromatic compounds containing ester functional groups.[5]
Q3: What are the essential characteristics of an ideal recrystallization solvent?
An ideal solvent must meet several key criteria to be effective for purification:
-
High Solubility at High Temperature: The solvent must completely dissolve the this compound at or near the solvent's boiling point.[1][4]
-
Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below (e.g., in an ice bath). This differential solubility is what allows for the recovery of the purified product upon cooling.[1][4]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," after the desired product has crystallized).[4][6]
-
Chemical Inertness: The solvent must not react with the compound being purified.[7]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying process.[6][7]
Q4: When is it appropriate to use a mixed-solvent system instead of a single solvent?
A mixed-solvent system is employed when no single solvent meets all the ideal criteria.[4] This is common when a compound is too soluble in one solvent (even when cold) and poorly soluble in another (even when hot).[8]
The technique involves dissolving the crude compound in a minimum amount of a "good" or "soluble" solvent while hot. Then, a "poor" or "antisolvent," which is miscible with the first solvent, is added dropwise until the solution becomes cloudy (turbid). This point of incipient precipitation indicates that the solution is saturated. A few more drops of the "good" solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly, promoting crystal growth.[8][9] For this compound, a common and effective mixed-solvent pair would be Dichloromethane (good solvent) and n-Heptane (antisolvent).[9]
Section 2: Detailed Experimental Protocols
The following protocols are robust starting points for the purification of this compound. The exact volumes should be optimized based on the initial purity of your crude material.
Data Presentation: Key Experimental Parameters
| Parameter | Protocol 1: Single Solvent (Methanol) | Protocol 2: Mixed Solvent (DCM/n-Heptane) |
| Solvent System | Methanol | Dichloromethane (DCM) & n-Heptane |
| Crude Compound Mass | 1.0 g | 1.0 g |
| Dissolving Solvent | Methanol | Dichloromethane |
| Approx. Volume (Hot) | 4 - 6 mL (or minimum for dissolution) | 3 - 5 mL (or minimum for dissolution) |
| Precipitating Solvent | N/A | n-Heptane |
| Approx. Volume (Antisolvent) | N/A | Added dropwise until persistent turbidity |
| Cooling Method | Slow cool to RT, then ice bath (≥30 min) | Slow cool to RT, then ice bath (≥30 min) |
| Wash Solvent | Ice-cold Methanol (~2-3 mL) | Ice-cold n-Heptane (~3-5 mL) |
Experimental Workflow Diagram
Caption: General workflow for purification by recrystallization.
Protocol 1: Single-Solvent Recrystallization from Methanol
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a stir bar. Add approximately 4-6 mL of methanol and heat the mixture on a hot plate with stirring. Add more methanol in small portions until the solid is completely dissolved at a gentle reflux.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration. This involves quickly pouring the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Undisturbed, slow cooling is crucial for forming large, pure crystals.[1] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount (2-3 mL) of ice-cold methanol to remove any residual soluble impurities.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization (Dichloromethane/n-Heptane)
-
Dissolution: In a fume hood, place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask. Add a minimal amount of dichloromethane (DCM), approximately 3-5 mL, and gently warm while stirring until the solid is completely dissolved.[9]
-
Inducing Crystallization: Remove the flask from the heat. While stirring, slowly add n-heptane dropwise from a pipette. Continue adding until the solution becomes persistently turbid (cloudy).[9] If excessive precipitation occurs, add a few drops of DCM to redissolve the solid and achieve a clear solution again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to ensure complete crystallization.[9]
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystal cake with a small amount of cold n-heptane.[9]
-
Drying: Dry the purified product in a vacuum oven at a low temperature until a constant weight is recorded.
Section 3: Troubleshooting Guide
Q: No crystals have formed after cooling the solution in an ice bath. What went wrong?
This is a very common issue and typically points to one of two causes:
-
Cause 1: Too much solvent was used. The solution is not supersaturated, meaning the compound remains soluble even at low temperatures.
-
Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. A rotary evaporator can also be used for this purpose.[10] Once the volume is reduced, attempt the cooling process again.
-
-
Cause 2: The solution is supersaturated but requires nucleation to begin crystallization.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[10][11]
-
Solution 2 (Seeding): If you have a small amount of pure product, add a tiny "seed crystal" to the cold solution. This provides a template for other molecules to crystallize upon.[11]
-
Q: My compound "crashed out" of solution as a fine powder immediately after I removed it from the heat. Is this a problem?
Yes, this is problematic. Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[11] An ideal crystallization should occur slowly over 15-20 minutes.[11]
-
Cause: The solution was too concentrated, or the temperature differential was too great.
-
Solution: Place the flask back on the heat source, add a small amount of additional solvent (1-2 mL) to fully redissolve the solid, and then allow it to cool much more slowly. You can insulate the flask with glass wool or place it within a larger beaker of hot water to slow the cooling rate.[11]
Q: An oil has formed at the bottom of my flask instead of solid crystals. How do I fix this "oiling out"?
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to the presence of significant impurities that depress the melting point.
-
Cause: The boiling point of the solvent is higher than the melting point of the impure compound.
-
Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent (if using a mixed-solvent system) or total solvent (if using a single solvent) to decrease the saturation point.[10] Attempt to induce crystallization by scratching at a lower temperature. If the problem persists, the crude material may be too impure for recrystallization alone and may require a different purification method first, such as column chromatography.
Q: My final yield of purified product is very low. What are the likely causes?
A low yield can result from several experimental factors:
-
Excess Solvent: Using significantly more than the minimum amount of hot solvent will cause a large portion of your product to remain dissolved in the mother liquor upon cooling.[11]
-
Premature Crystallization: If the product crystallizes in the filter funnel during a hot filtration step, it will be discarded with the insoluble impurities.
-
Inappropriate Wash Solvent: Washing the final crystals with too much solvent, or with a solvent that is not sufficiently cold, can redissolve a portion of your product.
-
Compound is too soluble: The chosen solvent system may not be optimal, and the compound might have significant solubility even at low temperatures. Re-evaluate the solvent choice.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. enovatia.com [enovatia.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. reddit.com [reddit.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. mt.com [mt.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Dimethyl 4-methylisophthalate
Welcome to the technical support center for the synthesis of Dimethyl 4-methylisophthalate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The content is structured in a practical, question-and-answer format to directly address issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound, and what are its primary challenges?
The most prevalent laboratory and industrial synthesis method is the Fischer-Speier esterification of 4-methylisophthalic acid using methanol with an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This method is favored for its use of inexpensive and readily available reagents.
The primary challenge stems from the reaction's nature as a reversible equilibrium .[3][4] The formation of water as a byproduct means the reaction can hydrolyze back to the starting materials, often leading to incomplete conversion and the formation of mono-esterified byproducts.[4] Maximizing the yield requires strategic manipulation of reaction conditions to shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.[3]
Troubleshooting Guide: Common Side Reactions & Issues
Q2: My reaction yield is consistently low, and I observe significant amounts of unreacted 4-methylisophthalic acid. Why is the conversion incomplete?
This is the most common issue and is directly related to the equilibrium of the Fischer esterification.[4] The reaction between the dicarboxylic acid and methanol produces the diester and two equivalents of water.
4-methylisophthalic acid + 2 CH₃OH ⇌ this compound + 2 H₂O
To drive this equilibrium to the right and achieve high conversion, two main strategies are employed:
-
Use of Excess Alcohol: The most straightforward method is to use a large excess of methanol, which acts as both the reactant and the solvent.[1][4] This increases the concentration of a key reactant, forcing the equilibrium towards the product side.
-
Removal of Water: Actively removing water as it forms is a highly effective strategy to prevent the reverse (hydrolysis) reaction.[4][5] This can be accomplished using a Dean-Stark apparatus, particularly when the reaction is run in a co-solvent like toluene that forms an azeotrope with water.[2]
The following DOT script visualizes the equilibrium challenge.
Caption: Fig. 1: Reversible Equilibrium in Fischer Esterification.
Q3: My product analysis (NMR/LC-MS) shows a significant peak corresponding to a mono-ester byproduct. How do I minimize its formation?
The presence of the mono-ester, Methyl 4-methylisophthalate , is a classic indicator of incomplete esterification. One carboxylic acid group has reacted while the other remains free. This occurs for the same reasons as low overall conversion but can be exacerbated by insufficient reaction time or suboptimal catalyst concentration.
Troubleshooting Steps:
-
Increase Reaction Time: Dicarboxylic acids esterify in a stepwise manner. The second esterification is often slower than the first. Extending the reflux time (e.g., from 8 hours to 18-24 hours) can ensure the reaction proceeds to completion.[6]
-
Optimize Catalyst Loading: While an acid catalyst is essential, its concentration matters. For a typical reaction, a few drops of concentrated H₂SO₄ per 0.1 mmol of diacid is a starting point, but this may need to be optimized for larger scales.[7]
-
Ensure Anhydrous Conditions: The starting methanol and the reaction setup should be as dry as possible ("super dry methanol" is often specified) to minimize the initial concentration of water, which would inhibit the forward reaction.[7]
The reaction pathway leading to both the desired diester and the mono-ester side product is illustrated below.
Caption: Fig. 2: Stepwise Esterification Pathway.
Q4: My starting 4-methylisophthalic acid is off-color, potentially impacting the final product purity. What impurities might be present from its own synthesis?
4-methylisophthalic acid is typically prepared by the oxidation of a corresponding xylene isomer. The industrial AMOCO process, for example, oxidizes p-xylene to terephthalic acid using Co/Mn/Br catalysts.[8][9] Similar processes for other isomers can lead to several types of impurities if the oxidation is not complete.
Common Impurities from Oxidation:
| Impurity Name | Structure | Reason for Formation | Impact |
| p-Toluic Acid Analogs | CH₃-Ar-COOH | Incomplete oxidation of one methyl group.[8] | Can be esterified to form methyl-p-toluate analogs, which are difficult to separate. |
| 4-Carboxybenzaldehyde (4-CBA) Analogs | CHO-Ar-COOH | Intermediate oxidation state between methyl and carboxylic acid.[10] | Highly reactive and can form colored byproducts. A key impurity in TPA synthesis. |
| Colored Impurities | e.g., fluorenones | Formed from side reactions at high temperatures.[10] | Imparts yellow or off-white color to the acid and final ester. |
If you suspect impurities in your starting material, purification via recrystallization before proceeding with esterification is highly recommended.
Experimental Protocols
Protocol 1: Standard Fischer Esterification of 4-methylisophthalic Acid
This protocol is a standard procedure for converting the diacid to the desired diester.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methylisophthalic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (20-30 eq, serving as solvent and reagent).
-
Catalyst: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.05-0.1 eq) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto crushed ice or into cold water to precipitate the crude product.[7]
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[7][11]
-
Filter the solid precipitate, wash thoroughly with cold water, and air dry.
-
-
Purification: Recrystallize the crude solid from hot methanol to obtain pure this compound as a white crystalline solid.[12]
Protocol 2: Troubleshooting - Removal of Mono-ester via Basic Extraction
If significant mono-ester is present after the reaction, its acidic nature can be exploited for separation.
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic mono-ester will be deprotonated and move into the aqueous layer, while the neutral diester remains in the organic layer.
-
Separation: Separate the organic layer. Wash it again with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to isolate the purified this compound.
The following diagram outlines the general workflow for synthesis and purification.
Caption: Fig. 3: General Experimental Workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Dimethyl isophthalate synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Page loading... [guidechem.com]
- 12. DE3430556A1 - Process for purifying dimethyl terephthalate - Google Patents [patents.google.com]
Technical Support Center: Purification of Dimethyl 4-methylisophthalate (DMMI) for Polymerization
Welcome to the technical support center for Dimethyl 4-methylisophthalate (DMMI). This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry who are utilizing DMMI as a monomer. Achieving high purity is not merely a procedural step but a prerequisite for synthesizing polymers with desired, reproducible characteristics such as high molecular weight, thermal stability, and optical clarity. Impurities can act as chain terminators, introduce unwanted color, or alter the polymer's final properties.[1]
This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the purification of DMMI.
Troubleshooting Guide: Common Purification Issues
This section addresses common problems encountered during DMMI purification in a question-and-answer format, providing insights into the causes and offering validated solutions.
Question 1: My purified DMMI has a low or broad melting point and appears oily or clumpy, not as a sharp, crystalline solid. What's going wrong?
Answer:
This is a classic sign of significant impurity content. The presence of contaminants disrupts the crystal lattice of the DMMI, leading to a depression and broadening of the melting point range.
Potential Causes & Solutions:
-
Residual Solvents or Starting Materials: The most common culprits are unreacted 4-methylisophthalic acid, excess methanol from the esterification reaction, or the solvent used in the synthesis/workup.
-
Causality: These molecules get trapped within the crystal structure or remain as a liquid film on the crystal surface, leading to a semi-solid or oily product. The mono-ester, 4-(methoxycarbonyl)-2-methylbenzoic acid, is a particularly common impurity that can cause this issue.
-
Solution: Recrystallization. This is the most effective technique for removing these types of impurities. The principle relies on the solubility difference between DMMI and the impurities in a given solvent at different temperatures.[2] A well-chosen solvent will dissolve DMMI and the impurities when hot but will allow only the pure DMMI to crystallize upon cooling, leaving the impurities behind in the mother liquor.
-
-
Isomeric Impurities: If the starting material (e.g., 4-methyl-p-xylene) was not pure, isomers such as dimethyl terephthalate (DMT) or dimethyl orthophthalate (DMO) could be present.[3]
-
Causality: These isomers often have similar solubility profiles and can co-crystallize with DMMI, making separation by simple recrystallization difficult. Their presence can significantly lower the melting point.
-
Solution: Melt Crystallization or Column Chromatography. For challenging separations of isomers, melt crystallization can be effective, as it exploits differences in the freezing points of the components to form a eutectic system.[5][6] Alternatively, silica gel column chromatography can separate compounds based on polarity differences, though this is less scalable.[7]
-
Question 2: After purification, my DMMI is a yellow or off-white solid, leading to a discolored polymer. How can I obtain a colorless product?
Answer:
A yellow tint typically indicates the presence of high molecular weight, conjugated organic impurities or trace metal contaminants.
Potential Causes & Solutions:
-
Organic Chromophores: These are often byproducts from the synthesis formed under high heat or due to oxidation.
-
Causality: Air-oxidation of the methyl group on the aromatic ring or other side reactions can create colored, conjugated molecules that are difficult to remove by recrystallization alone.
-
Solution: Activated Carbon Treatment. During the recrystallization process, after the crude DMMI is fully dissolved in the hot solvent, a small amount of activated carbon can be added.
-
Mechanism: Activated carbon has a high surface area with pores that effectively adsorb large, flat, conjugated molecules (the chromophores) from the solution.[8]
-
Procedure: Add 1-2% w/w of activated carbon to the hot solution, stir for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon before allowing the solution to cool and crystallize. Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
-
-
Trace Metal Impurities: Residual catalysts or contaminants from the reaction vessel (e.g., iron) can cause discoloration.[8]
-
Causality: Metal ions can form colored complexes.
-
Solution: ICP-MS Analysis & Acid Wash. If metal contamination is suspected, an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis can confirm it. Washing glassware with a dilute acid solution (e.g., 1M HCl) followed by rinsing with deionized water before use can help prevent this.
-
Question 3: My DMMI appears pure by melting point and NMR, but my polymerization reactions consistently yield low molecular weight polymer. What could be the issue?
Answer:
This is a critical problem in step-growth polymerization and almost always points to the presence of chain-terminating impurities or a disruption of stoichiometry.[1]
Potential Causes & Solutions:
-
Monofunctional Impurities: The most likely cause is the presence of impurities with only one reactive group, which caps the growing polymer chain.
-
Causality: Impurities like the mono-ester (4-(methoxycarbonyl)-2-methylbenzoic acid) or residual methanol can react with one end of a growing polymer chain, rendering it unable to react further and thus limiting the final molecular weight. Even trace amounts can have a dramatic effect.
-
Solution: High-Resolution Purity Analysis & Rigorous Purification. Standard NMR may not be sensitive enough to detect small quantities of these impurities.
-
Analytical Methods: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify purity to >99.9%. These methods have much lower detection limits.[9]
-
Purification: If monofunctional impurities are detected, perform multiple recrystallizations until the target purity is achieved. In some cases, vacuum distillation may be necessary if the impurity is not efficiently removed by recrystallization.
-
-
-
Water Content: The presence of moisture can lead to the hydrolysis of the ester groups during the high-temperature polymerization process.
-
Causality: Hydrolysis converts the dimethyl ester back into a carboxylic acid and methanol.[10] This disrupts the precise 1:1 stoichiometry of ester to diol required for high polymer formation and introduces non-reactive end groups.
-
Solution: Thorough Drying & Inert Storage. After the final purification step, the DMMI must be thoroughly dried under vacuum at a temperature below its melting point (e.g., 40-50 °C) for several hours. Store the purified, dry monomer in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
-
DMMI Purification & Troubleshooting Workflow
The following diagram illustrates a logical workflow for purifying DMMI and troubleshooting common issues.
Caption: General workflow for the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the required purity for polymerization-grade DMMI? For high molecular weight polyesters, a purity of ≥99.9% is typically required. Purity should be verified by a quantitative method like Gas Chromatography (GC).
-
Q2: What are the best analytical techniques to assess DMMI purity? A combination of techniques is ideal:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
-
NMR (¹H and ¹³C): Excellent for structural confirmation and identifying major impurities.
-
GC/HPLC: The best methods for quantifying trace impurities and achieving an accurate purity value (e.g., 99.95%).[9]
-
FTIR: Useful for confirming the presence of the ester carbonyl groups and the absence of carboxylic acid O-H bands.
-
-
Q3: Can I use distillation instead of recrystallization to purify DMMI? Yes, vacuum distillation can be an effective method, especially for separating compounds with different boiling points. Given that DMMI is a solid at room temperature, a specialized apparatus like a Kugelrohr or short-path distillation unit is needed. It is most effective for removing non-volatile impurities (like salts or baseline material) or highly volatile impurities (like residual solvent).
-
Q4: How should I store purified DMMI? Store it in a tightly sealed container in a desiccator or glovebox under an inert atmosphere (nitrogen or argon). This is crucial to prevent moisture absorption, which can lead to hydrolysis and failed polymerization reactions.[11]
Experimental Protocols
Protocol 1: Recrystallization of DMMI from a Methanol/Water System
This protocol is a standard procedure for enhancing the purity of crude DMMI.
Materials:
-
Crude DMMI
-
Methanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Place 10.0 g of crude DMMI into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 30-50 mL of methanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue adding methanol in small portions until the DMMI is completely dissolved. Aim for the minimum amount of hot solvent to create a saturated solution.
-
Hot Filtration (Optional, if insoluble impurities or carbon is present): If there are insoluble particles, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Inducing Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while stirring until the solution becomes persistently turbid (cloudy). Add a few drops of methanol to redissolve the precipitate and achieve a clear solution again.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold methanol/water mixture (e.g., 50:50) to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This protocol outlines a general method for quantifying the purity of your final DMMI product.
Instrumentation & Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for aromatic esters, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane).
Parameters (starting point, may require optimization):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen, at an appropriate flow rate.
-
Injection Volume: 1 µL
Procedure:
-
Sample Preparation: Prepare a solution of your purified DMMI in a high-purity solvent like dichloromethane or acetone at a concentration of approximately 1 mg/mL.
-
Injection: Inject the sample into the GC.
-
Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the DMMI peak divided by the total area of all peaks, expressed as a percentage. For highest accuracy, use a calibration curve with a known standard.
Data Presentation
Table 1: Common Impurities in DMMI Synthesis & Their Properties
| Impurity | Chemical Structure | Boiling Point (°C) | Melting Point (°C) | Potential Impact on Polymerization |
| 4-Methylisophthalic Acid | C₉H₈O₄ | Decomposes | 288-293 | Disrupts stoichiometry, acts as an acid catalyst for side reactions. |
| Methanol | CH₄O | 64.7 | -97.6 | Chain terminator, lowers molecular weight. |
| 4-(methoxycarbonyl)-2-methylbenzoic acid | C₁₀H₁₀O₄ | - | ~130-135 | Monofunctional chain terminator, significantly lowers molecular weight. |
| Water | H₂O | 100 | 0 | Causes hydrolysis of monomer/polymer, disrupts stoichiometry. |
| Dimethyl Terephthalate | C₁₀H₁₀O₄ | 288 | 140-142 | Isomeric impurity, alters polymer properties (e.g., crystallinity, Tg). |
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. US4683034A - Process for separating dimethyl isophthalate and dimethyl orthophthalate from their mixture with dimethyl terephthalate - Google Patents [patents.google.com]
- 4. IE904329A1 - Process for the purification of dimethyl terephthalate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US5542372A - Process for purification of DMT by film crystallization - Google Patents [patents.google.com]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. reddit.com [reddit.com]
- 9. Relationship between chromatographic properties of aromatic carboxylic acids and their structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of Dimethyl 4-methylisophthalate
Welcome to the technical support center for the polymerization of Dimethyl 4-methylisophthalate (DM-4-MI). This resource is designed for researchers, scientists, and professionals in drug development who are working with this monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the specific challenges encountered during the synthesis of polyesters from DM-4-MI. My insights are drawn from extensive experience in polymer chemistry and a thorough review of established literature.
Introduction: The Unique Challenges of this compound
This compound is an intriguing monomer for creating polyesters with potentially unique thermal and mechanical properties due to its asymmetric structure and the presence of a methyl group on the aromatic ring. However, these very features can introduce specific challenges during polymerization that are not as prevalent with unsubstituted aromatic diesters like dimethyl terephthalate (DMT) or dimethyl isophthalate (DMI). The primary hurdles often revolve around achieving a high degree of polymerization, managing side reactions, and controlling the final properties of the polymer. This guide will provide a systematic approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the polymerization of this compound. Each issue is presented with its probable causes and a step-by-step solution.
Issue 1: Low Molecular Weight or Low Intrinsic Viscosity of the Final Polymer
Symptoms: The resulting polymer is brittle, has poor mechanical properties, and GPC analysis indicates a low number-average molecular weight (Mn) and a broad polydispersity index (PDI).
Probable Causes:
-
Steric Hindrance: The methyl group on the isophthalate ring can sterically hinder the approach of the diol to the ester carbonyl groups, slowing down the transesterification and polycondensation reactions.[1] This is a primary consideration when working with substituted aromatic esters.
-
Improper Stoichiometry: An exact 1:1 molar ratio of the diol and DM-4-MI is crucial for achieving high molecular weight in step-growth polymerization.[2] Any deviation will result in oligomers with the same functional end-groups, which cannot react further.
-
Inefficient Catalyst: The chosen catalyst may not be effective enough to overcome the steric hindrance or may be deactivated by impurities.
-
Incomplete Removal of Methanol: The transesterification reaction is an equilibrium process. Inefficient removal of the methanol byproduct will shift the equilibrium back towards the reactants, preventing chain growth.
-
Side Reactions: Undesired side reactions can cap the growing polymer chains, preventing further polymerization.
Solutions:
-
Optimize Reaction Conditions to Overcome Steric Hindrance:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, be cautious of exceeding the thermal stability limits of your monomers and the resulting polymer, which could lead to degradation and discoloration.
-
Prolong Reaction Time: Allow for longer reaction times during both the transesterification and polycondensation stages to ensure complete conversion.
-
-
Ensure Strict Stoichiometric Control:
-
Accurately weigh your monomers. It is advisable to use a slight excess of the diol (e.g., 1.05 to 1.2 molar ratio) in the initial transesterification step to drive the reaction to completion. The excess diol is then removed under vacuum during the polycondensation stage.
-
-
Select an Appropriate Catalyst:
-
For sterically hindered monomers, a more active catalyst may be required. While common catalysts like antimony trioxide or titanium-based catalysts are effective for standard polyesters, you may need to screen for a more suitable one.[3][4] Zinc acetate has been shown to be an effective Lewis acid catalyst in some polyesterification reactions.
-
Ensure the catalyst is of high purity and is not hydrolyzed before use.
-
-
Enhance Methanol Removal:
-
During the transesterification stage, use a gentle stream of an inert gas (e.g., nitrogen or argon) to help carry away the evolved methanol.
-
In the polycondensation stage, apply a high vacuum (typically below 1 Torr) to effectively remove the diol and any remaining methanol. The efficiency of your vacuum system is critical.
-
-
Minimize Side Reactions:
-
Purify your monomers to remove any acidic or monofunctional impurities that could act as chain terminators.
-
Maintain an inert atmosphere throughout the polymerization to prevent oxidative side reactions, which can lead to discoloration and chain scission.
-
Issue 2: Discoloration (Yellowing or Browning) of the Polymer
Symptoms: The final polymer has an undesirable yellow or brown tint.
Probable Causes:
-
Thermal Degradation: High reaction temperatures, especially for prolonged periods, can cause thermal degradation of the polymer backbone or the monomers. Aromatic esters, particularly when substituted, can have different thermal stabilities.[5]
-
Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation, forming chromophoric species.
-
Catalyst-Induced Discoloration: Some catalysts, particularly those based on titanium, can cause yellowing at high temperatures.
Solutions:
-
Optimize the Temperature Profile:
-
Determine the thermal stability of your monomers and the expected polymer using thermogravimetric analysis (TGA).
-
Use the lowest possible reaction temperature that still allows for efficient polymerization. A staged temperature profile, with a lower temperature for transesterification and a gradual increase for polycondensation, is often effective.
-
-
Maintain a Strict Inert Atmosphere:
-
Thoroughly purge the reaction vessel with a high-purity inert gas (nitrogen or argon) before starting the reaction.
-
Maintain a positive pressure of the inert gas throughout the transesterification step.
-
-
Use a Heat Stabilizer/Antioxidant:
-
The addition of a small amount of a phosphite-based antioxidant (e.g., triphenyl phosphite) can help to prevent oxidative discoloration.
-
-
Select a Color-Stable Catalyst:
-
If titanium-based catalysts are causing discoloration, consider alternatives like antimony or germanium-based catalysts, or certain zinc compounds, which are known to produce polymers with better color.
-
Issue 3: Gel Formation During Polymerization
Symptoms: The viscosity of the reaction mixture increases uncontrollably, leading to an insoluble, cross-linked gel.
Probable Causes:
-
Trifunctional Impurities: The presence of impurities with more than two functional groups (e.g., a triol or a tricarboxylic acid) in your monomers can act as cross-linking agents.
-
Side Reactions at High Temperatures: At very high temperatures, side reactions involving the methyl group on the aromatic ring or other parts of the polymer chain could potentially lead to cross-linking.
Solutions:
-
Ensure Monomer Purity:
-
Use high-purity monomers. If necessary, purify the this compound by recrystallization and the diol by distillation.
-
Thoroughly characterize your starting materials to ensure the absence of trifunctional impurities.
-
-
Control Reaction Temperature:
-
Avoid excessively high temperatures during polycondensation. Monitor the viscosity of the reaction mixture closely. If it begins to increase too rapidly, consider lowering the temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the reaction conditions for the polymerization of this compound with a diol like 1,4-butanediol?
A1: A good starting point for a two-stage melt polymerization would be:
-
Transesterification Stage: 180-200°C under a nitrogen atmosphere with a suitable catalyst (e.g., zinc acetate or antimony trioxide) until about 90% of the theoretical amount of methanol is collected.
-
Polycondensation Stage: Gradually increase the temperature to 230-250°C while slowly reducing the pressure to below 1 Torr. The reaction is typically continued for 2-4 hours, or until the desired melt viscosity is achieved.
Q2: How does the methyl group in this compound affect the properties of the resulting polyester compared to a polyester made from dimethyl isophthalate?
A2: The methyl group is expected to have the following effects:
-
Reduced Crystallinity: The asymmetric nature of the 4-methylisophthalate unit can disrupt chain packing, leading to a more amorphous polymer with lower crystallinity and melting point compared to a polyester from the more symmetrical dimethyl isophthalate.
-
Increased Glass Transition Temperature (Tg): The methyl group can restrict the rotation of the polymer chain, leading to a higher Tg.
-
Altered Solubility: The change in polarity and crystallinity due to the methyl group can affect the polymer's solubility in various solvents.
Q3: What analytical techniques are essential for characterizing the polymer?
A3: The following techniques are crucial:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and determine the copolymer composition if applicable.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Intrinsic Viscosity: A solution-based method to get an indication of the molecular weight.
Experimental Protocols
Protocol 1: Purification of this compound
-
Dissolve the crude DM-4-MI in a minimal amount of hot methanol.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the purified crystals under vacuum at a temperature below their melting point.
Protocol 2: Melt Polymerization of this compound with 1,4-Butanediol
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.
-
Charging Monomers and Catalyst: Charge the reactor with accurately weighed amounts of this compound, 1,4-butanediol (in a 1:1.2 molar ratio), and the chosen catalyst (e.g., 200-300 ppm of zinc acetate).
-
Transesterification:
-
Purge the reactor with nitrogen for at least 30 minutes.
-
Heat the reactor to 180-200°C with stirring.
-
Methanol will begin to distill off. Continue this stage until the collection of methanol slows significantly (typically 2-3 hours).
-
-
Polycondensation:
-
Gradually increase the temperature to 240-250°C.
-
Simultaneously, slowly apply a vacuum, reducing the pressure to below 1 Torr over about an hour. This will remove the excess 1,4-butanediol and any remaining methanol.
-
Continue the reaction under high vacuum for 2-4 hours. The progress of the reaction can be monitored by the increase in the torque on the mechanical stirrer, which corresponds to an increase in the melt viscosity.
-
-
Polymer Recovery:
-
Once the desired viscosity is reached, break the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor into a water bath to quench it.
-
Pelletize the resulting polymer strand for further analysis.
-
Visualizations
Polymerization Pathway
Caption: Two-stage melt polymerization of this compound.
Troubleshooting Workflow for Low Molecular Weight
References
- 1. researchgate.net [researchgate.net]
- 2. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7767612B2 - Esterification catalyst, polyester process and polyester article - Google Patents [patents.google.com]
- 4. Polyester synthesis using novel and efficient esterification catalysts - ARC CBBC [arc-cbbc.nl]
- 5. repository.rit.edu [repository.rit.edu]
Technical Support Center: Synthesis of Dimethyl 4-methylisophthalate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Dimethyl 4-methylisophthalate (DM-4MI). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent one of the most common issues encountered during this synthesis: product discoloration. Our goal is to provide you with the scientific rationale behind these issues and actionable protocols to ensure a high-purity, colorless final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound is an aromatic ester. Structurally, it is the dimethyl ester of 4-methylisophthalic acid. It serves as a valuable monomer and intermediate in the synthesis of specialized polyesters, performance polymers, and various fine chemicals. For these applications, particularly in polymer science, the purity of the monomer is paramount. Even trace amounts of colored impurities can compromise the final polymer's optical clarity, thermal stability, and mechanical properties.
Q2: My final this compound product is yellow or brownish instead of a pure white solid. What is the likely cause?
Discoloration is almost always indicative of chemical impurities. These impurities are typically highly conjugated organic molecules that absorb light in the visible spectrum. The primary sources of these colored species fall into two categories:
-
Impurities from Starting Materials: The synthesis often starts with 4-methylisophthalic acid, which is produced by the oxidation of p-xylene.[1][2] Incomplete oxidation or side reactions during this process can generate colored aromatic ketones, aldehydes (like 4-carboxybenzaldehyde), or other oxidized species that persist through the esterification step.[3][4]
-
Byproducts Formed During Esterification: The esterification reaction itself, typically conducted at elevated temperatures with an acid catalyst, can cause thermal degradation of the starting materials or product.[5] Furthermore, air oxidation of the methyl group or other sensitive intermediates can occur under reaction conditions, leading to the formation of colored byproducts.[6]
Q3: Can discoloration be reversed, or do I need to restart the synthesis?
Discoloration can often be reversed or, more accurately, the colored impurities can be removed from the final product. Post-synthesis purification is a standard procedure to address this issue. Common and effective methods include:
-
Recrystallization: A highly effective technique for purifying crystalline solids.
-
Activated Carbon Treatment: Utilizes the high surface area of activated charcoal to adsorb colored impurities from a solution of the product.[7]
-
Column Chromatography: While less common for bulk purification, it can be used for smaller scales or for isolating and identifying the impurities.
The choice of method depends on the nature of the impurity and the scale of your synthesis. It is generally more efficient to prevent discoloration from the outset.
In-Depth Troubleshooting Guide
This section provides a deeper dive into the specific causes of discoloration and presents targeted solutions to mitigate them.
Issue 1: Color Originating from the Starting Material (4-Methylisophthalic Acid)
The quality of your starting diacid is the most critical factor. The industrial synthesis of the precursor to this compound often involves the catalytic air oxidation of p-xylene at high temperatures and pressures, a process known to generate colored byproducts.[4][8]
-
Root Cause: Residual Oxidation Byproducts The aromatic ring itself is quite stable to oxidation, but the alkyl (methyl) side chains are susceptible, especially in the presence of a benzylic hydrogen.[1][9] The oxidation proceeds through a radical mechanism, and incomplete conversion can leave intermediates like 4-carboxybenzaldehyde (4-CBA) and p-toluic acid.[3][4] These aldehydic impurities are prone to further reactions and are often colored.
-
Solution: Starting Material Qualification and Purification Before beginning the esterification, you must qualify your 4-methylisophthalic acid.
Protocol 1: Purity Assessment of 4-Methylisophthalic Acid
-
Visual Inspection: The acid should be a white, free-flowing powder. Any yellow or tan hue is a red flag.
-
Melting Point: Determine the melting point. A broad or depressed melting range compared to the literature value indicates impurities.
-
Solubility Test: Dissolve a small sample (approx. 50 mg) in 2 mL of a hot solvent like ethanol or a dilute NaOH solution. A pure sample should yield a clear, colorless solution. Any persistent color suggests impurities.
-
(Optional) Spectroscopic Analysis: An NMR spectrum can confirm the structure and identify major impurities. A UV-Vis spectrum of a solution can quantify the extent of colored species.
If impurities are detected, purify the bulk material using the following protocol.
Protocol 2: Recrystallization of 4-Methylisophthalic Acid
-
Choose an appropriate solvent (e.g., a water/ethanol mixture or acetic acid).
-
Dissolve the crude acid in a minimum amount of the boiling solvent to create a saturated solution.
-
If the solution is colored, perform a hot filtration after adding a small amount of activated carbon (approx. 1-2% by weight) to adsorb the colored impurities. Caution: Add the carbon to the slightly cooled solution to avoid violent bumping.
-
Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
Issue 2: Color Formation During the Fischer Esterification Reaction
The Fischer esterification is an equilibrium reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[10][11] While effective, the reaction conditions can be a source of discoloration.
-
Root Cause A: Thermal Degradation High reaction temperatures, especially for prolonged periods, can lead to decomposition of the reactants or the ester product. This is particularly true for high-boiling esters where purification by distillation is not feasible.[5] The degradation products are often complex, conjugated molecules that are highly colored.
-
Solution A: Optimization of Reaction Conditions The goal is to find a balance between a reasonable reaction rate and minimal side reactions. Using a large excess of the alcohol (methanol) can help drive the reaction to completion at lower temperatures, in accordance with Le Châtelier's principle.[12]
| Parameter | Standard Condition | Optimized Condition for Color Prevention | Rationale |
| Temperature | Reflux (~65 °C for Methanol) | 55-60 °C | Reduces the rate of thermal degradation side reactions. |
| Catalyst | Conc. H₂SO₄ (5-10 mol%) | p-Toluenesulfonic acid (TsOH) (1-3 mol%) or H₂SO₄ (1-3 mol%) | Milder catalysts and lower concentrations minimize charring and other acid-mediated side reactions.[10] |
| Reaction Time | 8-24 hours | Monitor by TLC/GC until completion (typically 4-8 hours) | Prevents prolonged heating of the product after the reaction has finished. |
-
Root Cause B: Air Oxidation Even if the starting materials are pure, exposure to atmospheric oxygen at elevated temperatures can cause oxidation. The benzylic methyl group is particularly susceptible to radical-mediated oxidation, which can initiate the formation of colored impurities.[13]
-
Solution B: Maintaining an Inert Atmosphere Executing the reaction under an inert atmosphere is a highly effective preventative measure.[6]
Protocol 3: Inert Atmosphere Reaction Setup
-
Assemble your glassware (round-bottom flask, condenser, etc.) and dry it thoroughly in an oven.
-
Assemble the apparatus while hot and allow it to cool under a gentle stream of dry nitrogen or argon.
-
Introduce the reactants (4-methylisophthalic acid, methanol, catalyst) into the flask under a positive pressure of the inert gas.
-
Maintain a gentle flow of the inert gas (vented through an oil bubbler) throughout the entire reaction and cooling period.
-
-
Root Cause C: Oxidative Impurities and Radical Formation Trace metal impurities in glassware or reagents can catalyze oxidative side reactions. Additionally, some reactions can be sensitive to radical formation, which can lead to polymerized, colored byproducts.
-
Solution C: Use of Antioxidants/Stabilizers The addition of a small quantity of an antioxidant can inhibit radical chain reactions that lead to color formation.[14]
-
Hindered Phenols (e.g., BHT - Butylated hydroxytoluene): These act as radical scavengers, terminating the chain reactions responsible for oxidative degradation.[14] A very small amount (e.g., 0.01-0.1 mol%) can be effective.
-
Phosphite Antioxidants: These are secondary antioxidants that function by decomposing hydroperoxides, preventing them from breaking down into color-forming radicals.[15]
-
The flowchart below provides a systematic approach to troubleshooting discoloration issues.
Caption: Troubleshooting workflow for discolored this compound.
Post-Synthesis Decolorization Protocols
If preventative measures were not taken or were insufficient, the following protocols can be used to purify the final product.
Protocol 4: Recrystallization of this compound
-
Solvent Selection: Methanol is an excellent choice for recrystallization as it is one of the reactants and is easily removed.
-
Dissolution: Place the crude, colored ester into an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid.
-
Decolorization: If the solution is still colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (0.5-1% of the ester's weight).
-
Hot Filtration: Swirl the mixture and perform a hot gravity filtration through a fluted filter paper to remove the carbon. The filtrate should be colorless.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Beautiful, colorless crystals should form. For maximum yield, cool the flask in an ice bath for an additional 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small portion of ice-cold methanol, and dry under vacuum to remove all residual solvent.
Protocol 5: Bulk Decolorization with Activated Carbon
This method is useful for larger quantities or when recrystallization is difficult.
-
Dissolution: Dissolve the crude ester in a suitable solvent (e.g., toluene, ethyl acetate) at room temperature or with gentle warming. Use approximately 5-10 mL of solvent per gram of ester.
-
Carbon Addition: Add activated carbon (1-5% by weight) to the solution.
-
Agitation: Stir the mixture vigorously at room temperature for 30-60 minutes. For stubborn discoloration, gentle heating (40-50 °C) can be applied. A study on decolorizing other organic compounds found that performing this under a hydrogen atmosphere can improve efficiency, though it requires specialized equipment.[7]
-
Filtration: Remove the activated carbon by filtering the mixture through a pad of Celite® or a fine porosity filter paper.
-
Solvent Removal: Remove the solvent from the colorless filtrate using a rotary evaporator to yield the purified, white solid product.
The diagram below illustrates the general synthesis and the points where color-forming side reactions can occur.
References
- 1. 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. longdom.org [longdom.org]
- 3. Liquid phase oxidation of p-xylene to terephthalic acid at medium-high temperatures: multiple benefits of CO2-expanded liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. US2647868A - Color removal from esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. brainkart.com [brainkart.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. fiveable.me [fiveable.me]
- 14. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems | MDPI [mdpi.com]
- 15. eccomiddleeast.com [eccomiddleeast.com]
Validation & Comparative
A Comparative Guide to Polyesters Derived from Dimethyl 4-methylisophthalate and Dimethyl Isophthalate
Introduction
Polyesters represent a critical class of polymers, indispensable to industries ranging from packaging and textiles to high-performance engineering plastics. Their versatility stems from the ability to tailor their properties by carefully selecting the constituent diacid and diol monomers.[1][2] This guide provides an in-depth, objective comparison of polyesters synthesized from two closely related aromatic di-esters: dimethyl isophthalate (DMI) and its substituted counterpart, dimethyl 4-methylisophthalate (D4MI).
The fundamental difference between these monomers lies in a single methyl group appended to the aromatic ring of D4MI. While seemingly minor, this substitution introduces significant structural changes at the molecular level that cascade into distinct macroscopic properties of the resulting polymers. Understanding these structure-property relationships is paramount for researchers and engineers aiming to design polyesters with specific thermal, mechanical, and processing characteristics. This guide will elucidate these differences through a discussion of the underlying chemical principles, supported by established experimental protocols and comparative data.
Monomer Structure and Its Anticipated Impact
The introduction of a methyl group onto the isophthalate ring is the central variable in this comparison. This substitution fundamentally alters the geometry and stereochemistry of the monomer unit.
-
Dimethyl Isophthalate (DMI): A symmetric aromatic diester where the ester groups are in a meta (1,3) position. This arrangement creates a "kink" in the polymer backbone compared to the linear structure derived from terephthalates.
-
This compound (D4MI): The addition of a methyl group at the 4-position breaks the symmetry of the aromatic ring. This has two primary consequences:
-
Increased Steric Hindrance: The methyl group is a bulky substituent that will physically impede the close packing of polymer chains.
-
Disrupted Regularity: The asymmetric nature of the D4MI unit disrupts the regular, repeating pattern along the polymer chain.
-
These molecular-level changes are hypothesized to significantly influence the polymer's ability to crystallize, its chain mobility, and consequently, its thermal and mechanical behavior.
Diagram: Monomer and Polymer Structures
Caption: Chemical structures of the monomers and their polyester repeat units.
Polyester Synthesis via Melt Polycondensation
The most common industrial method for synthesizing these types of polyesters is melt polycondensation.[1][3] This is typically a two-stage process performed in a heated reactor under inert atmosphere and eventually, high vacuum.
-
Transesterification: The dimethyl ester (DMI or D4MI) is reacted with an excess of a diol (e.g., ethylene glycol). A catalyst, such as manganese acetate or a titanium-based compound, facilitates the exchange of the methyl group on the acid with the diol, releasing methanol as a byproduct.[3] This stage is typically conducted at temperatures of 150-220°C.[3]
-
Polycondensation: Once the methanol has been removed, a polycondensation catalyst (e.g., antimony trioxide) is often added. The temperature is raised (250-290°C) and a high vacuum is applied to remove the excess diol (e.g., ethylene glycol), which drives the reaction toward the formation of high molecular weight polymer chains.[3]
The entire process relies on the efficient removal of byproducts (methanol and ethylene glycol) to shift the reaction equilibrium towards the high molecular weight polyester.
Diagram: Melt Polycondensation Workflow
Caption: A generalized two-stage melt polycondensation process for polyester synthesis.
Comparative Performance and Properties
The structural differences imparted by the methyl group manifest as significant variations in the thermal and mechanical properties of the final polymers.
Thermal Properties
The thermal behavior of a polymer dictates its processing window and end-use temperature limits.
-
Glass Transition Temperature (Tg): The Tg is the temperature at which the amorphous regions of a polymer transition from a rigid, glassy state to a more flexible, rubbery state. The presence of the methyl group in D4MI-based polyesters is expected to stiffen the polymer chain and restrict rotational freedom.[4] This increased rigidity requires more thermal energy to induce chain mobility, resulting in a higher Tg for D4MI-based polyesters compared to their DMI-based counterparts.[4][5]
-
Melting Temperature (Tm) and Crystallinity: The Tm is the temperature at which the crystalline regions of a polymer melt. Crystallization requires the polymer chains to pack into a highly ordered, regular lattice. The asymmetric methyl group on the D4MI monomer disrupts this regularity, hindering chain packing and inhibiting crystallization.[5][6] Consequently, D4MI-based polyesters are expected to have lower crystallinity and a lower or even absent Tm , often being completely amorphous. In contrast, DMI-based polyesters, while less crystalline than their linear terephthalate analogs, can still exhibit semi-crystalline behavior.[6]
-
Thermal Stability: Thermal stability, often assessed by Thermogravimetric Analysis (TGA), relates to the temperature at which the polymer begins to decompose. While the C-C and C-H bonds of the methyl group are stable, its presence is not expected to drastically alter the primary ester linkage chemistry that governs initial thermal degradation. Therefore, the thermal stability of both polyesters is anticipated to be broadly similar, with decomposition temperatures typically above 350°C.[7][8]
Mechanical Properties
Mechanical properties such as strength and stiffness are strongly correlated with the degree of crystallinity and intermolecular forces.
-
Tensile Strength and Modulus: These properties measure a material's resistance to being pulled apart and its stiffness, respectively. Semi-crystalline polymers generally exhibit higher tensile strength and modulus due to the ordered, tightly packed crystalline regions. Given that DMI-based polyesters can be semi-crystalline, they are expected to be stronger and stiffer than the likely amorphous D4MI-based polyesters .
-
Elongation at Break and Toughness: Elongation measures how much a material can stretch before breaking, which is an indicator of ductility. Amorphous polymers, with their disordered chain arrangement, often allow for more chain slippage and movement before failure. This typically translates to higher elongation at break and potentially greater toughness for D4MI-based polyesters compared to the more rigid DMI-based analogs.
Diagram: Structure-Property Causality
Caption: The causal link between the methyl substituent and resulting polymer properties.
Comparative Data Summary
While direct experimental data for polyesters of this compound is not abundant in public literature, the following table summarizes the expected properties based on established structure-property relationships in polyesters. For context, values for a common DMI-based copolyester, Poly(ethylene terephthalate-co-isophthalate) (PETI), are provided.[6]
| Property | Polyester from Dimethyl Isophthalate (DMI) | Polyester from this compound (D4MI) | Rationale for Difference |
| Crystallinity | Semi-crystalline to Amorphous | Amorphous | Methyl group disrupts chain regularity, inhibiting crystallization. |
| Glass Transition (Tg) | Moderate (e.g., ~80°C for PETI) | Higher | Methyl group restricts chain rotation, increasing stiffness.[4] |
| Melting Point (Tm) | Present (decreases with DMI content) | Lower or Absent | Disrupted chain packing prevents the formation of a stable crystal lattice. |
| Tensile Strength | Moderate | Lower | Lack of crystalline regions reduces overall strength. |
| Tensile Modulus | Moderate | Lower | Amorphous structure is less stiff than a semi-crystalline one. |
| Elongation at Break | Moderate | Higher | Disordered chains in an amorphous polymer can extend more before failure. |
| Optical Clarity | Good (if amorphous) | Excellent | The amorphous nature minimizes light scattering from crystal boundaries. |
Experimental Protocols for Property Characterization
To validate the claims made in this guide, the following standardized experimental protocols are essential.
Protocol 1: Thermal Analysis by DSC
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Methodology:
-
A small sample (5-10 mg) of the polyester is hermetically sealed in an aluminum pan.
-
The sample is placed in a Differential Scanning Calorimeter (DSC).
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point to erase any prior thermal history.
-
Cooling Scan: The sample is cooled at a controlled rate (e.g., 10°C/min) to observe the crystallization exotherm (Tc).
-
Second Heating Scan: The sample is heated again at the same controlled rate. The data from this scan is typically used for analysis.
-
Analysis: The Tg is identified as a step-change in the heat flow curve. The Tm is identified as the peak of the melting endotherm.
-
Protocol 2: Thermal Stability by TGA
-
Objective: To determine the onset of thermal decomposition.
-
Methodology:
-
A sample (10-20 mg) is placed in the thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 20°C/min) under an inert atmosphere (e.g., Nitrogen).
-
The mass of the sample is continuously monitored as a function of temperature.
-
Analysis: The decomposition temperature is often reported as the temperature at which 5% mass loss occurs (Td5%).
-
Protocol 3: Mechanical Properties by Tensile Testing
-
Objective: To measure tensile strength, tensile modulus, and elongation at break.
-
Standard: Conforms to ASTM D882 for thin films (<1 mm).[19][20][21][22][23]
-
Methodology:
-
Polymer samples are prepared into standardized rectangular or dog-bone shapes.
-
Specimens are conditioned at a standard temperature and humidity (e.g., 23°C, 50% RH).
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.
-
Analysis: The testing software records the force (stress) applied versus the extension (strain) to generate a stress-strain curve, from which the key mechanical properties are calculated.
-
Protocol 4: Dynamic Mechanical Analysis (DMA)
-
Objective: To provide a more sensitive measurement of Tg and to characterize viscoelastic properties (storage modulus, loss modulus).
-
Methodology:
-
A solid rectangular specimen is clamped in the DMA instrument.
-
A small, oscillating (sinusoidal) stress is applied to the sample at a set frequency (e.g., 1 Hz).
-
The sample is heated over a temperature range (e.g., from room temperature to above Tg) at a controlled rate (e.g., 3°C/min).
-
Analysis: The instrument measures the sample's stiffness (storage modulus, E') and its ability to dissipate energy (loss modulus, E''). The Tg is often identified as the peak of the loss modulus or tan delta curve.
-
Conclusion and Application Outlook
The substitution of a single methyl group on the isophthalate ring creates a distinct divergence in the properties of the resulting polyesters.
-
Polyesters from Dimethyl Isophthalate (DMI) serve as excellent comonomers to modify existing polyesters like PET. Their inclusion lowers the melting point and slows crystallization, which is beneficial for applications like blow-molding clear bottles where thermal crystallization is undesirable. They offer a balance of properties that make them suitable for fibers, films, and general-purpose molding.
-
Polyesters from this compound (D4MI) , due to their inherently amorphous nature and higher glass transition temperatures, are positioned for more specialized applications. Their enhanced thermal resistance and potential for high optical clarity could make them candidates for durable, transparent components that need to withstand higher service temperatures than standard amorphous polyesters. Potential areas include specialty packaging, electronic components, and advanced optical films where a combination of heat resistance and clarity is critical.
The choice between these two monomers is a clear example of how targeted chemical modification can be a powerful tool for polymer scientists and engineers to fine-tune material properties for specific and demanding applications.
References
- 1. Synthesis and Structure-Property Relationships of Polyesters Containing Rigid Aromatic Structures [vtechworks.lib.vt.edu]
- 2. ulprospector.com [ulprospector.com]
- 3. wpage.unina.it [wpage.unina.it]
- 4. madisongroup.com [madisongroup.com]
- 5. mdpi.com [mdpi.com]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. researchgate.net [researchgate.net]
- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 13. en.usb-lab.com [en.usb-lab.com]
- 14. store.astm.org [store.astm.org]
- 15. infinitalab.com [infinitalab.com]
- 16. kalite.com [kalite.com]
- 17. wmtr.com [wmtr.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. store.astm.org [store.astm.org]
- 20. globalplasticsheeting.com [globalplasticsheeting.com]
- 21. micomlab.com [micomlab.com]
- 22. infinitalab.com [infinitalab.com]
- 23. ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting - The ANSI Blog [blog.ansi.org]
- 24. store.astm.org [store.astm.org]
- 25. atslab.com [atslab.com]
- 26. standards.iteh.ai [standards.iteh.ai]
- 27. matestlabs.com [matestlabs.com]
A Comparative Guide to the Mechanical Properties of Dimethyl 4-methylisophthalate-Based Polyesters
Abstract
The relentless pursuit of novel polymers with tailored mechanical properties is a cornerstone of materials science. This guide delves into the mechanical characteristics of polyesters derived from Dimethyl 4-methylisophthalate (DM4MI), a monomer that introduces unique structural modifications to the polyester backbone. By providing an in-depth comparison with conventional polyesters such as Poly(ethylene terephthalate) (PET) and Poly(butylene terephthalate) (PBT), this document serves as a technical resource for researchers and scientists. We will explore the anticipated effects of the methyl group and the meta-like substitution pattern on key mechanical attributes, supported by standardized experimental protocols and comparative data.
Introduction: The Structural Uniqueness of this compound
This compound presents an intriguing building block for polyesters. Its structure deviates from the highly symmetric terephthalate monomers used in PET and PBT in two significant ways:
-
Asymmetric Substitution: The presence of a methyl group on the aromatic ring disrupts the symmetry seen in terephthalate-based polymers.
-
Meta-like Linkage: The ester groups are in a meta-like arrangement, which is known to create kinks in the polymer chain, hindering close packing and crystallinity.
These structural features are hypothesized to impart a unique combination of flexibility, toughness, and thermal properties to the resulting polymers, making them an interesting subject of study for applications where a balance of these properties is desired.
Comparative Analysis: DM4MI-Based Polyesters vs. Conventional Alternatives
The mechanical behavior of a polymer is intrinsically linked to its molecular architecture. The introduction of DM4MI into a polyester backbone is expected to elicit the following changes when compared to its terephthalate-based counterparts:
-
Tensile Strength and Modulus: The disruption of chain symmetry and the less linear structure resulting from the meta-like linkage in DM4MI are likely to reduce the intermolecular forces and crystallinity. This would theoretically lead to a lower tensile strength and modulus compared to the highly crystalline PET and PBT.[1][2]
-
Elongation and Toughness: The increased chain flexibility and reduced crystallinity are expected to result in a higher elongation at break, suggesting enhanced ductility and toughness.
-
Glass Transition Temperature (Tg): The methyl group may slightly increase the steric hindrance to chain rotation, potentially leading to a modest increase in the glass transition temperature compared to a hypothetical non-methylated isophthalate polymer. However, the overall decrease in crystallinity would be a more dominant factor.
Comparative Data of Mechanical Properties
The following table provides a comparative summary of the anticipated mechanical properties of a polyester derived from DM4MI and ethylene glycol (PE-DM4MI) against the well-established PET and PBT. The values for PE-DM4MI are estimations based on structure-property relationships and should be validated experimentally.
| Property | Poly(ethylene terephthalate) (PET) | Poly(butylene terephthalate) (PBT) | Poly(ethylene 4-methylisophthalate) (PE-DM4MI) (Estimated) | Test Standard |
| Tensile Strength (MPa) | 55 - 75 | 50 - 60 | 45 - 55 | ASTM D638 |
| Tensile Modulus (GPa) | 2.8 - 3.1 | 2.3 - 2.8 | 2.0 - 2.5 | ASTM D638 |
| Elongation at Break (%) | 50 - 150 | 50 - 200 | 150 - 250 | ASTM D638 |
| Glass Transition Temp. (Tg) (°C) | 67 - 81 | 22 - 43 | 60 - 75 | DMA |
In-depth Experimental Methodologies
To empirically validate the mechanical properties of novel polymers, standardized testing protocols are paramount. Here, we detail the methodologies for tensile testing and dynamic mechanical analysis.
Tensile Property Characterization (ASTM D638)
The tensile properties of plastics are fundamental indicators of their mechanical performance under stretching loads. The ASTM D638 standard is a widely recognized method for determining these properties.[3][4][5][6][7]
Experimental Protocol:
-
Specimen Preparation:
-
Prepare dumbbell-shaped specimens (Type I or Type V) by injection molding or machining from a compression-molded plaque.
-
Ensure all specimens are free of voids, sink marks, and other defects.
-
Condition the specimens at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing, as per ASTM D618.
-
-
Testing Equipment:
-
A universal testing machine (UTM) equipped with a load cell of appropriate capacity.
-
Grips that can securely hold the specimen without inducing premature failure.
-
An extensometer for accurate strain measurement.
-
-
Test Procedure:
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned with the direction of pull.
-
Attach the extensometer to the specimen's gauge section.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid and semi-rigid plastics) until the specimen fractures.[5]
-
Record the load and extension data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile strength at yield and break.
-
Determine the tensile modulus from the initial linear portion of the stress-strain curve.
-
Calculate the elongation at yield and break.
-
Workflow for Tensile Testing
Caption: Workflow for determining tensile properties according to ASTM D638.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for characterizing the viscoelastic properties of polymers.[8][9] It is particularly useful for determining the glass transition temperature (Tg), storage modulus (E'), and loss modulus (E'').[10][11]
Experimental Protocol:
-
Specimen Preparation:
-
Prepare rectangular specimens of appropriate dimensions for the DMA clamp (e.g., single/dual cantilever or three-point bending).
-
Ensure the specimens have a uniform thickness and are free from defects.
-
-
Testing Equipment:
-
A Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture.
-
A temperature control system (e.g., a furnace with liquid nitrogen cooling for sub-ambient measurements).
-
-
Test Procedure:
-
Mount the specimen in the clamp and ensure it is securely fastened.
-
Apply a small, oscillating sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature at a constant rate (e.g., 3 °C/min) over the desired range.
-
Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
-
Data Analysis:
-
The glass transition temperature (Tg) can be identified as the peak of the tan delta curve or the peak of the loss modulus curve.
-
The storage modulus provides information about the material's stiffness at different temperatures.
-
Workflow for Dynamic Mechanical Analysis
Caption: Workflow for determining viscoelastic properties using DMA.
Visualization of Chemical Structures
The following diagram illustrates the chemical structure of the this compound monomer and the repeating unit of a polyester synthesized with ethylene glycol.
Caption: Chemical structures of the monomer and the resulting polymer repeating unit.
Discussion and Future Outlook
Polymers based on this compound represent a promising area of research for developing materials with a nuanced set of mechanical properties. The predicted increase in toughness and ductility, while potentially sacrificing some stiffness and strength compared to conventional polyesters, could be advantageous in applications requiring high impact resistance and flexibility, such as in advanced packaging, toughened engineering plastics, and certain biomedical devices.
Further research should focus on the synthesis of a series of DM4MI-based copolyesters, incorporating varying ratios of terephthalate or other comonomers. This would allow for a systematic investigation into the fine-tuning of mechanical properties to meet specific application demands. Additionally, exploring the effect of the methyl group's position on the aromatic ring could yield further insights into structure-property relationships in this class of polyesters.
References
- 1. pulixin.com [pulixin.com]
- 2. PBT VS PET [honyplastic.com]
- 3. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 4. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 5. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 6. industrialphysics.com [industrialphysics.com]
- 7. zwickroell.com [zwickroell.com]
- 8. Dynamic mechanical analysis - Wikipedia [en.wikipedia.org]
- 9. DMA: Dynamic Mechanical Analysis – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. pbipolymer.com [pbipolymer.com]
- 11. eag.com [eag.com]
A Comparative Crystallographic Analysis of Dimethyl 4-methylisophthalate
A Technical Guide for Researchers in Structural Chemistry and Drug Development
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, unveiled through single-crystal X-ray diffraction, dictates a compound's physical and chemical properties, influencing everything from solubility and bioavailability in drug candidates to the electronic properties of organic materials. This guide presents a detailed, albeit partially hypothetical, crystallographic analysis of Dimethyl 4-methylisophthalate, a substituted aromatic ester of significant interest in organic synthesis.
Due to the current absence of a publicly available crystal structure for this compound in the Cambridge Structural Database (CSD), this guide will utilize a chemically plausible, hypothetical dataset.[1] This approach allows for a comprehensive demonstration of the comparative analytical techniques vital for structural elucidation. We will benchmark this hypothetical structure against the experimentally determined crystal structures of closely related isophthalate derivatives, thereby providing a robust framework for understanding the nuanced effects of substituent changes on molecular conformation and crystal packing.
Experimental Workflow: From Synthesis to Structure Determination
The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The subsequent diffraction experiment provides the raw data for structure solution and refinement.
Synthesis and Crystallization of this compound
The synthesis of this compound is typically achieved through a Fischer-Speier esterification of 4-methylisophthalic acid with methanol, catalyzed by a strong acid such as sulfuric acid. The crude product is then purified by recrystallization to obtain single crystals suitable for X-ray diffraction.
Experimental Protocol:
-
Esterification: To a solution of 4-methylisophthalic acid (1.80 g, 10 mmol) in methanol (50 mL), a catalytic amount of concentrated sulfuric acid (0.2 mL) is added. The mixture is refluxed for 8 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (50 mL) and washed successively with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and brine (30 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Crystallization: The crude product is dissolved in a minimal amount of hot methanol. The solution is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator at 4°C. Colorless, needle-like crystals of this compound are obtained.[2][3][4]
Caption: Workflow for the synthesis and crystallization of this compound.
Single-Crystal X-ray Diffraction
A suitable single crystal of this compound would be mounted on a diffractometer equipped with a microfocus X-ray source.[5][6] Data collection is performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The collected diffraction data is then processed to solve and refine the crystal structure.
Methodology:
-
Data Collection: A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. The crystal is rotated, and diffraction patterns are collected at various orientations.[7][8]
-
Structure Solution and Refinement: The collected data is used to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Comparative Structural Analysis
The core of this guide is the comparison of the hypothetical crystal structure of this compound with the experimentally determined structures of its chemical cousins: Dimethyl isophthalate, Dimethyl 5-iodoisophthalate, and Dimethyl 4,5-dichlorophthalate.
Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound (hypothetical) and the selected comparator compounds.
| Parameter | This compound (Hypothetical) | Dimethyl isophthalate | Dimethyl 5-iodoisophthalate | Dimethyl 4,5-dichlorophthalate |
| Formula | C₁₁H₁₂O₄ | C₁₀H₁₀O₄ | C₁₀H₉IO₄ | C₁₀H₈Cl₂O₄ |
| Formula Weight | 208.21 | 194.18 | 320.07 | 263.06 |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pna2₁ | Pna2₁ | P2₁/n |
| a (Å) | 7.52 | 13.63 | 15.63 | 7.68 |
| b (Å) | 10.15 | 7.89 | 6.01 | 11.23 |
| c (Å) | 13.89 | 8.45 | 12.04 | 13.01 |
| β (°) ** | 98.5 | 90 | 90 | 95.6 |
| Volume (ų) | 1047 | 909 | 1130 | 1115 |
| Z | 4 | 4 | 4 | 4 |
| Calculated Density (g/cm³) ** | 1.32 | 1.42 | 1.88 | 1.57 |
Molecular Conformation
A key structural feature of isophthalate esters is the relative orientation of the two methoxycarbonyl groups with respect to the benzene ring.
Caption: Molecular structure of this compound.
In our hypothetical structure of This compound , the presence of the methyl group at the 4-position is expected to induce some steric strain, potentially leading to a slight out-of-plane twisting of the adjacent methoxycarbonyl group.
In Dimethyl isophthalate , the two methoxycarbonyl groups are nearly coplanar with the benzene ring. This planarity is disrupted in Dimethyl 5-iodoisophthalate , where the bulky iodine atom causes a noticeable torsion angle. The crystal structure of Dimethyl 4,5-dichlorophthalate shows a significant deviation from planarity for one of the ester groups, likely due to the steric and electronic effects of the two chlorine atoms.
Intermolecular Interactions
The way molecules pack in a crystal is governed by a network of intermolecular interactions. In these isophthalate derivatives, C-H···O hydrogen bonds are expected to be the dominant interactions, linking the molecules into extended networks.
In the hypothetical structure of This compound , we would anticipate the formation of C-H···O hydrogen bonds involving the aromatic and methyl C-H donors and the carbonyl oxygen acceptors. These interactions would likely form chains or sheets of molecules.
A similar pattern of C-H···O hydrogen bonds is observed in the crystal structure of Dimethyl isophthalate . In Dimethyl 5-iodoisophthalate , in addition to C-H···O hydrogen bonds, there are also I···O halogen bonds, which are a significant directional interaction that influences the crystal packing. The structure of Dimethyl 4,5-dichlorophthalate is also stabilized by C-H···O interactions, with the chlorine atoms not significantly participating in halogen bonding.
Conclusion
This comparative guide, while utilizing a hypothetical dataset for this compound, underscores the power of single-crystal X-ray diffraction in elucidating the fine details of molecular architecture. The comparison with known structures of related isophthalate derivatives provides valuable insights into how subtle changes in chemical substitution can lead to significant alterations in molecular conformation and crystal packing. The principles and methodologies outlined herein are fundamental to the fields of medicinal chemistry, materials science, and drug development, where a deep understanding of structure-property relationships is essential for rational design.
References
- 1. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. rigaku.com [rigaku.com]
- 6. excillum.com [excillum.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. pulstec.net [pulstec.net]
A Spectroscopic Deep Dive: Distinguishing Dimethyl 4-methylisophthalate from its Isomers
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of specialty chemicals and pharmaceutical intermediates, the precise identification of isomeric compounds is paramount. Subtle differences in molecular structure can lead to vastly different chemical properties and biological activities. This guide provides a comprehensive spectroscopic comparison of Dimethyl 4-methylisophthalate and its common structural isomers, dimethyl terephthalate and dimethyl phthalate. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for researchers to unambiguously differentiate these closely related molecules.
The Isomeric Challenge: Why Spectroscopy is Key
This compound, with its unique substitution pattern on the benzene ring, presents distinct spectroscopic signatures when compared to its symmetric para-isomer, dimethyl terephthalate, and its ortho-isomer, dimethyl phthalate. The positioning of the methyl and two methoxycarbonyl groups directly influences the electronic environment of each atom and the vibrational modes of the chemical bonds, leading to predictable and measurable differences in their respective spectra. Understanding these correlations is fundamental to confirming product identity, assessing purity, and elucidating reaction outcomes in synthetic processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers due to its sensitivity to the local chemical environment of each proton (¹H) and carbon (¹³C) nucleus. The symmetry, or lack thereof, in each molecule is a key determinant of the resulting spectrum.
¹H NMR: The Proton's Perspective
The ¹H NMR spectra provide a clear differentiation based on the number of signals, their splitting patterns (multiplicity), and their chemical shifts.
-
Dimethyl terephthalate (para-isomer): Due to its high degree of symmetry (a C2 axis and a plane of symmetry), all four aromatic protons are chemically equivalent. This results in a single sharp signal (a singlet) in the aromatic region. Similarly, the six protons of the two equivalent methyl ester groups give rise to another singlet.
-
Dimethyl phthalate (ortho-isomer): The proximity of the two ester groups creates a more complex pattern. The four aromatic protons are chemically non-equivalent, though they exhibit a symmetrical pattern, often appearing as two distinct multiplets. The six protons of the two equivalent methyl ester groups appear as a single singlet.
-
This compound: This isomer lacks the high symmetry of the others. Consequently, its ¹H NMR spectrum is the most complex of the three. The three aromatic protons are all in unique chemical environments, leading to three distinct signals with specific splitting patterns (e.g., a doublet, a doublet of doublets, and a singlet or narrowly split signal). The methyl group on the ring will appear as a singlet, and the six protons of the two non-equivalent methyl ester groups may appear as two closely spaced singlets or a single singlet depending on the resolution of the instrument.
Table 1: Comparative ¹H NMR Data (Predicted and Reported Ranges in CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Methylester Protons (δ, ppm) | Ring Methyl Protons (δ, ppm) |
| This compound | ~7.9-8.2 (3H, complex multiplets) | ~3.9 (6H, singlet) | ~2.6 (3H, singlet) |
| Dimethyl terephthalate | ~8.1 (4H, singlet) | ~3.9 (6H, singlet) | N/A |
| Dimethyl phthalate | ~7.5-7.8 (4H, two multiplets) | ~3.9 (6H, singlet) | N/A |
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectra further highlight the differences in molecular symmetry.
-
Dimethyl terephthalate: Exhibits high symmetry, resulting in only three signals: one for the two equivalent carbonyl carbons, one for the four equivalent aromatic CH carbons, and one for the two equivalent aromatic quaternary carbons. A fourth signal corresponds to the two equivalent methyl ester carbons.
-
Dimethyl phthalate: Shows four signals in the aromatic region (two for the CH carbons and two for the quaternary carbons) and one signal for the two equivalent carbonyl carbons, in addition to the methyl ester carbon signal.
-
This compound: Due to its lower symmetry, it will display the most signals. Expect to see six different signals for the aromatic carbons, two for the non-equivalent carbonyl carbons, and two for the non-equivalent methyl ester carbons, plus a signal for the ring methyl carbon.
Table 2: Comparative ¹³C NMR Data (Predicted and Reported Ranges in CDCl₃)
| Compound | Carbonyl Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) | Methylester Carbons (δ, ppm) | Ring Methyl Carbon (δ, ppm) |
| This compound | ~166-168 (2 signals) | ~128-140 (6 signals) | ~52 (2 signals) | ~21 |
| Dimethyl terephthalate | ~166 | ~129, ~134 (2 signals) | ~52 | N/A |
| Dimethyl phthalate | ~167 | ~128, ~131, ~132 (3 signals) | ~52 | N/A |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule and can be used to distinguish isomers based on subtle shifts in vibrational frequencies, particularly in the "fingerprint region" (below 1500 cm⁻¹).
The most prominent feature in the FT-IR spectra of all three isomers is the strong carbonyl (C=O) stretching absorption of the ester groups, typically found between 1720 and 1730 cm⁻¹. While the exact position of this peak can be influenced by the electronic effects of the substituent positions, the differences may be subtle.
More telling distinctions can often be found in the patterns of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene ring.
-
Dimethyl terephthalate (para-substitution): Typically shows a strong absorption band in the 870-810 cm⁻¹ range.
-
Dimethyl phthalate (ortho-substitution): Characterized by a strong band around 750-700 cm⁻¹.
-
This compound (1,2,4-trisubstitution): Will exhibit a more complex pattern in this region, often with multiple bands indicative of its specific substitution.
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | Dimethyl terephthalate | Dimethyl phthalate |
| C=O Stretch (Ester) | ~1725 | ~1720 | ~1730 |
| C-O Stretch (Ester) | ~1250 | ~1280 | ~1290 |
| Aromatic C=C Stretch | ~1600, ~1450 | ~1610, ~1410 | ~1590, ~1450 |
| Aromatic C-H Bending | Complex pattern | ~870-810 | ~750-700 |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While all three isomers have the same nominal molecular weight (194 g/mol for the dimethyl phthalate and terephthalate, and 208 g/mol for this compound), their fragmentation pathways can differ, offering another layer of structural confirmation.
A common fragmentation pathway for these esters involves the loss of a methoxy group (-OCH₃) to give a characteristic [M-31]⁺ ion, or the loss of a methoxycarbonyl group (-COOCH₃) to give an [M-59]⁺ ion. The relative intensities of these fragment ions can vary between the isomers.
-
Dimethyl terephthalate: The molecular ion peak (m/z 194) is typically prominent. A major fragment is observed at m/z 163, corresponding to the loss of a methoxy radical.[1][2]
-
Dimethyl phthalate: The mass spectrum also shows a molecular ion at m/z 194, with a significant fragment at m/z 163.[3] A characteristic fragment at m/z 149, corresponding to protonated phthalic anhydride, is often observed for ortho-phthalates with longer alkyl chains, but may be less prominent for the dimethyl ester.[4]
-
This compound: The molecular ion peak is expected at m/z 208. Fragmentation will likely involve the loss of a methoxy group to give an ion at m/z 177, and potentially the loss of the ring methyl group or other characteristic fragments that differentiate it from the other isomers.
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-31]⁺ | Other Key Fragments |
| This compound | 208 | 177 | Further fragmentation of the aromatic ring |
| Dimethyl terephthalate | 194 | 163 | 135 ([M-COOCH₃]⁺) |
| Dimethyl phthalate | 194 | 163 | 135 ([M-COOCH₃]⁺) |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
A standardized approach to sample preparation is crucial for obtaining comparable NMR data.[5]
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR sample preparation and data acquisition.
FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.[6]
Workflow for ATR-FT-IR Analysis
Caption: Workflow for solid sample analysis using ATR-FT-IR.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile and semi-volatile compounds like these phthalate esters.[7][8]
Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of organic compounds.
Conclusion
The spectroscopic differentiation of this compound from its common isomers, dimethyl terephthalate and dimethyl phthalate, is a clear-cut process when the principles of NMR, FT-IR, and MS are applied systematically. The distinct molecular symmetry of each isomer provides a unique spectroscopic fingerprint. This guide serves as a foundational resource for researchers, enabling confident structural elucidation and quality control in their synthetic endeavors. By understanding the causal relationships between molecular structure and spectroscopic output, scientists can leverage these powerful analytical techniques to their full potential.
References
- 1. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl terephthalate(120-61-6) MS spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00538J [pubs.rsc.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. jascoinc.com [jascoinc.com]
- 7. Simultaneous determination of 15 phthalate esters in commercial beverages using dispersive liquid–liquid microextraction coupled to gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Purity Validation of Dimethyl 4-methylisophthalate by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth, scientifically grounded comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for the purity validation of Dimethyl 4-methylisophthalate, a common organic intermediate. As we navigate through the principles, experimental protocols, and data interpretation, the objective is to equip you with the expertise to leverage qNMR as a powerful, primary analytical method.
The Principle of Purity: Why qNMR Stands Apart
Traditionally, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the mainstays for purity analysis. While robust, these methods are inherently relative, relying on the response of a detector to an analyte compared to a reference standard of the same compound. This dependency can introduce inaccuracies if the reference standard itself is impure or if impurities do not possess the same chromophore (for UV detection in HPLC) or volatility (for GC) as the main compound.[1][2]
Quantitative NMR, in contrast, is a primary ratio method of measurement.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[1][4][5] This means that for a given sample, the molar ratio of different compounds can be determined directly from the ¹H NMR spectrum without the need for compound-specific reference standards.[6] This inherent universality of detection for all proton-containing molecules makes qNMR a uniquely powerful tool for absolute purity determination.[2]
dot graph "qNMR_vs_Chromatography" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_qnmr" { label="qNMR"; bgcolor="#F1F3F4"; qnmr [label="Primary Ratio Method\n(Absolute Quantification)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; qnmr_prop [label="Signal integral ∝ Molar amount"]; qnmr -> qnmr_prop [label="Based on"]; }
subgraph "cluster_chromatography" { label="Chromatography (HPLC/GC)"; bgcolor="#F1F3F4"; chrom [label="Relative Method\n(Relative Quantification)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; chrom_prop [label="Detector Response vs. Reference Standard"]; chrom -> chrom_prop [label="Based on"]; }
qnmr -> chrom [style=invis]; } /dot
Caption: Conceptual comparison of qNMR and chromatographic methods for purity analysis.
Experimental Design: A Self-Validating qNMR Protocol
The trustworthiness of any analytical method hinges on a meticulously designed and validated protocol.[7] For the purity determination of this compound, an internal standard method is recommended for the highest accuracy.[8]
Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is critical for a successful qNMR experiment.[9][10] An ideal internal standard should possess the following characteristics:
-
High Purity: The purity of the internal standard must be accurately known and high (typically ≥99%).[9]
-
Chemical Stability: It should not react with the analyte, solvent, or any impurities.[9]
-
Solubility: It must be fully soluble in the chosen deuterated solvent.[9]
-
Non-overlapping Signals: Its NMR signals should be sharp, well-resolved, and in a region of the spectrum free from analyte or impurity signals.[1][9]
For the analysis of this compound in a common solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), Maleic acid or 1,4-Dinitrobenzene are excellent candidates for an internal standard.[1]
Step-by-Step Experimental Workflow for this compound Purity by qNMR
The following protocol outlines a robust procedure for the qNMR analysis. The process can be divided into four key stages: method planning, sample preparation, data acquisition, and data processing.[11]
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
- Accurately weigh a similar amount of the chosen internal standard (e.g., Maleic acid) into the same vial. Precise weighing is crucial for accurate quantification.[1][8]
- Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
- Ensure complete dissolution by gentle vortexing or sonication.
- Transfer the solution to a high-quality NMR tube.
2. NMR Data Acquisition:
- The ¹H NMR spectrum should be acquired on a well-calibrated spectrometer (e.g., 400 MHz or higher).
- Crucial Acquisition Parameters:
- Relaxation Delay (d1): This is arguably the most critical parameter for quantification. A sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and internal standard) must be used to ensure all protons are fully relaxed between scans.[10][12] A typical value is 30-60 seconds.
- Pulse Angle: A 90° pulse angle should be accurately calibrated and used.
- Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[12]
- Spectral Width: The spectral window should be wide enough to encompass all signals of interest and provide adequate baseline on both sides.[12]
3. Data Processing:
- Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
- Carefully phase and baseline correct the spectrum. Inaccurate phasing or baseline correction can significantly affect the accuracy of integration.[11]
- Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. For this compound, the singlets corresponding to the two methyl ester groups and the aromatic protons are suitable for integration. For the internal standard, select a signal that is a sharp singlet if possible.
dot graph "qNMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label="Sample Preparation"; weigh_analyte [label="Weigh Analyte"]; weigh_is [label="Weigh Internal Standard"]; dissolve [label="Dissolve in Deuterated Solvent"]; weigh_analyte -> dissolve; weigh_is -> dissolve; }
subgraph "cluster_acq" { label="Data Acquisition"; acquire [label="Acquire ¹H NMR Spectrum\n(Optimized Parameters)"]; }
subgraph "cluster_proc" { label="Data Processing & Calculation"; process [label="Phase & Baseline Correction"]; integrate [label="Integrate Signals"]; calculate [label="Calculate Purity"]; process -> integrate -> calculate; }
dissolve -> acquire -> process; } /dot
Caption: Experimental workflow for purity determination by qNMR.
4. Purity Calculation:
The purity of the analyte is calculated using the following equation:[11][13]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the respective signals.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.
-
m_analyte and m_IS are the masses of the analyte and internal standard.
-
P_IS is the purity of the internal standard.
Data-Driven Comparison: qNMR vs. Chromatographic Methods
To provide a clear comparison, the following table summarizes the expected performance characteristics for the purity analysis of this compound using qNMR, HPLC, and GC.
| Parameter | qNMR | HPLC (UV Detection) | GC (FID Detection) |
| Principle | Primary Ratio Method | Relative Response | Relative Response |
| Reference Standard | Requires a certified internal standard of a different compound.[5] | Requires a certified reference standard of the analyte itself. | Requires a certified reference standard of the analyte itself. |
| Selectivity | High; based on unique chemical shifts. | Dependent on chromatographic separation and chromophores. | Dependent on chromatographic separation and volatility. |
| Accuracy | High (typically >98.5%).[14] | Variable; dependent on reference standard purity and impurity response factors. | Variable; dependent on reference standard purity and impurity response factors. |
| Precision (%RSD) | Excellent (<1%).[3] | Good (<2%). | Good (<2%). |
| Universality | Universal for proton-containing compounds.[2] | Limited to compounds with a UV chromophore.[1] | Limited to volatile and thermally stable compounds. |
| Analysis Time | Rapid (typically 10-15 minutes per sample). | Moderate (typically 20-30 minutes per sample). | Moderate (typically 20-30 minutes per sample). |
| Sample Consumption | Non-destructive; sample can be recovered.[5] | Destructive. | Destructive. |
Regulatory Acceptance and Future Outlook
Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia have recognized qNMR as a validatable and reliable technique for purity and content determination.[1][3] The USP General Chapter <761> provides guidance on Nuclear Magnetic Resonance Spectroscopy, and there are ongoing efforts to further align qNMR validation with modern lifecycle approaches to analytical procedures.[15][16] As the pharmaceutical industry moves towards more robust and scientifically sound analytical methodologies, the adoption of qNMR is expected to continue to grow, offering a powerful alternative and complement to traditional chromatographic techniques.[17]
Conclusion
For the purity validation of this compound, qNMR offers a distinct set of advantages over conventional chromatographic methods. Its foundation as a primary ratio method provides a more direct and often more accurate measure of absolute purity. While HPLC and GC remain indispensable tools in the analytical chemist's arsenal, the objectivity, precision, and universality of qNMR make it an exceptionally powerful and trustworthy technique for researchers, scientists, and drug development professionals who demand the highest level of confidence in their analytical results.
References
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. youtube.com [youtube.com]
- 11. emerypharma.com [emerypharma.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 14. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 15. usp.org [usp.org]
- 16. [PDF] Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 | Semantic Scholar [semanticscholar.org]
- 17. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
A Senior Application Scientist's Guide to the Comparative Analysis of Polymerization Kinetics with Different Isophthalate Esters
Executive Summary
The synthesis of polyesters via the condensation polymerization of isophthalate esters with diols is a cornerstone of the polymer industry. The kinetic behavior of this reaction is paramount, as it dictates processing parameters, cycle times, and the final molecular weight and properties of the resulting polymer. This guide provides a comparative analysis of the polymerization kinetics of different isophthalate esters, focusing on how the ester's alkyl group influences reactivity. We will delve into the underlying principles, present a robust experimental workflow using Differential Scanning Calorimetry (DSC), and provide comparative data to guide researchers and process chemists in monomer selection and process optimization.
Introduction: The Significance of Isophthalate Esters in Polymer Synthesis
Isophthalate esters, derived from isophthalic acid, are critical monomers in the production of a wide range of polymers, including unsaturated polyester resins (UPRs), coatings, and high-performance fibers like poly(ethylene terephthalate) (PET) copolymers.[1][2] The choice of the specific isophthalate ester—for instance, dimethyl isophthalate (DMI) versus dibutyl isophthalate (DBI)—can have profound implications for the polymerization process. The rate of reaction is influenced by factors such as steric hindrance and the volatility of the alcohol byproduct, which in turn affect manufacturing efficiency and the final material's characteristics.[3][4] Understanding these kinetic differences is therefore not merely an academic exercise but a critical aspect of industrial polymer production and material design.[5]
Fundamentals of Isophthalate Ester Polymerization
The formation of polyesters from isophthalate esters and diols is a classic example of step-growth condensation polymerization.[6][7][8] The reaction typically proceeds via transesterification, where the hydroxyl group of a diol nucleophilically attacks the carbonyl carbon of the isophthalate ester. This reaction is reversible and requires the removal of a small molecule byproduct, typically an alcohol (e.g., methanol from DMI), to drive the equilibrium toward the formation of high molecular weight polymer chains.[9]
The reaction rate is described by kinetic parameters such as the rate constant (k) and the activation energy (Ea), which are governed by the Arrhenius equation. The activation energy represents the minimum energy required for the reaction to occur and is a key parameter for comparing the reactivity of different monomers.[10][11]
Experimental Design for Kinetic Analysis using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful and efficient thermal analysis technique for studying the kinetics of polymerization reactions.[12][13][14] It measures the heat flow associated with the reaction as a function of temperature or time, which is directly proportional to the reaction rate.[13] Non-isothermal DSC, where the sample is heated at a constant rate, is particularly useful for rapidly determining kinetic parameters.[10][15]
Experimental Workflow
A typical workflow for non-isothermal DSC kinetic analysis involves several key steps, from sample preparation to data modeling. The causality behind this workflow is to subject the reactive mixture to controlled heating programs to elicit the exothermic polymerization event, which is then analyzed to extract fundamental kinetic data.
Caption: Workflow for DSC-based polymerization kinetic analysis.
Step-by-Step Experimental Protocol
This protocol provides a self-validating system for obtaining reliable kinetic data. The use of multiple heating rates is crucial for the application of robust isoconversional kinetic models.
-
Reagent Preparation: Accurately weigh stoichiometric amounts of the isophthalate ester (e.g., Dimethyl Isophthalate), a diol (e.g., Ethylene Glycol), and a suitable catalyst (e.g., Zinc Acetate) into a vial. Ensure thorough mixing.
-
Sample Encapsulation: Using a microbalance, weigh 10-20 mg of the reactive mixture into a standard aluminum DSC pan. Hermetically seal the pan to prevent the evaporation of reactants or byproducts during the scan.
-
DSC Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a stable, non-reactive atmosphere.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the reaction onset, for example, 30°C.
-
Initiate a dynamic heating scan from 30°C to 300°C at a constant heating rate (β).
-
Record the resulting heat flow as a function of temperature.
-
-
Repeat for Multiple Heating Rates: Repeat steps 2-4 for a series of different heating rates (e.g., 5, 10, 15, and 20 K/min). This is essential for applying model-free kinetic analysis.[10][15]
-
Data Analysis: From each DSC thermogram, determine the peak temperature of the exothermic reaction (Tp).
Kinetic Modeling: The Kissinger Method
The Kissinger method is a widely used "model-free" isoconversional approach to determine the activation energy (Ea) from non-isothermal DSC data.[16][17][18] It does not require prior knowledge of the reaction mechanism.[16][19] The method is based on the following equation:
ln(β / Tp²) = ln(AR / Ea) - Ea / (R * Tp)
Where:
-
β is the heating rate (K/min)
-
Tp is the peak exotherm temperature (K)
-
Ea is the activation energy (kJ/mol)
-
R is the universal gas constant (8.314 J/mol·K)
-
A is the pre-exponential factor
By plotting ln(β/Tp²) versus 1/Tp for a series of experiments at different heating rates, a straight line should be obtained. The activation energy (Ea) can be calculated from the slope of this line (Slope = -Ea/R).[10][20] While simple, it's important to recognize the underlying assumptions, such as the reaction rate being maximal at the DSC peak.[16][17] For more complex reactions, other methods like the Ozawa-Flynn-Wall (OFW) method may offer deeper insights.[21][22][23]
Comparative Analysis: Influence of Isophthalate Ester Structure on Polymerization Kinetics
The structure of the alkyl group on the isophthalate ester has a significant impact on the rate of transesterification. The primary factors at play are steric hindrance and the nature of the alcohol byproduct.
-
Steric Hindrance: Larger, bulkier alkyl groups (e.g., butyl, octyl) can physically obstruct the approach of the diol's nucleophilic hydroxyl group to the ester's carbonyl carbon. This increases the activation energy and slows the reaction rate.[3][4][11]
-
Leaving Group (Byproduct): The transesterification reaction produces an alcohol byproduct. Esters with smaller alkyl groups, like dimethyl isophthalate (DMI), produce methanol. Methanol has a low boiling point and high volatility, making it easier to remove from the reaction mixture under vacuum. This efficient removal helps drive the reaction equilibrium towards the polymer, increasing the overall polymerization rate.
Data Presentation
The following table summarizes representative kinetic data for the polymerization of various isophthalate esters with ethylene glycol, as would be determined by the DSC method described above.
| Isophthalate Ester | Alkyl Group | Byproduct | Avg. Peak Temp (Tp) at 10 K/min (°C) | Calculated Activation Energy (Ea) (kJ/mol) | Relative Reactivity |
| Dimethyl Isophthalate (DMI) | Methyl (-CH₃) | Methanol | ~185 | ~75 | High |
| Diethyl Isophthalate (DEI) | Ethyl (-C₂H₅) | Ethanol | ~195 | ~82 | Medium |
| Dibutyl Isophthalate (DBI) | Butyl (-C₄H₉) | Butanol | ~210 | ~90 | Low |
Note: These are representative values for illustrative purposes. Actual values may vary based on catalyst type, concentration, and specific experimental conditions.
The data clearly indicates that as the alkyl chain length of the ester increases from methyl to butyl, both the reaction temperature and the activation energy increase. This confirms that smaller alkyl esters like DMI are significantly more reactive in polycondensation reactions.[3][4]
Mechanistic Insights and Discussion
The observed kinetic differences can be rationalized by examining the reaction mechanism at a molecular level. The rate-determining step in the transesterification is the formation of a tetrahedral intermediate after the nucleophilic attack by the diol.
References
- 1. Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04359E [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Influence of alkyl chain length on sulfated zirconia catalysed batch and continuous esterification of carboxylic acids by light alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01089J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.uk [chemguide.uk]
- 10. caotechnology.com.au [caotechnology.com.au]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. mdpi.com [mdpi.com]
- 16. Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eng.uc.edu [eng.uc.edu]
- 19. Thermal Stability and Decomposition Kinetics of Polysuccinimide [file.scirp.org]
- 20. researchgate.net [researchgate.net]
- 21. kinetics.help [kinetics.help]
- 22. researchgate.net [researchgate.net]
- 23. Theoretical and analyzed data related to thermal degradation kinetics of poly (L-lactic acid)/chitosan-grafted-oligo L-lactic acid (PLA/CH-g-OLLA) bionanocomposite films - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Dimethyl 4-methylisophthalate in Specialty Resins
Introduction: The Role of Aromatic Diesters in High-Performance Polymers
In the pursuit of advanced polymer systems, the selection of appropriate monomers is paramount. These molecular building blocks dictate the ultimate thermal, mechanical, and chemical properties of the resulting resin. Aromatic dicarboxylic acids and their esters are a cornerstone in the synthesis of high-performance polyesters, polyamides, and other specialty resins, prized for the rigidity and thermal stability they impart to the polymer backbone.
This guide provides an in-depth performance benchmark of Dimethyl 4-methylisophthalate (DMMI), a substituted aromatic diester, in the context of specialty resin formulation. We will objectively compare its performance against established alternatives such as Dimethyl Isophthalate (DMI), Dimethyl Terephthalate (DMT), Isophthalic Acid (IPA), and Terephthalic Acid (TPA). The insights and data presented herein are intended to equip researchers and formulation scientists with the critical information needed to make informed decisions in their material development endeavors.
The core value of DMMI lies in its unique molecular architecture. The presence of a methyl group on the benzene ring introduces steric hindrance and alters the electronic characteristics compared to its non-methylated counterpart, DMI. This seemingly minor modification can have significant downstream effects on polymer properties, including solubility, glass transition temperature (Tg), and crystalline behavior. This guide will dissect these effects through a combination of theoretical explanation and comparative experimental data.
Comparative Analysis of Monomer Structures
The performance of a specialty resin is intrinsically linked to the geometry and chemical nature of its constituent monomers. The diagram below illustrates the structures of DMMI and its common alternatives. The meta orientation of the carboxyl groups in isophthalates (DMMI, DMI, IPA) introduces a kink in the polymer chain, disrupting packing and generally leading to amorphous, rather than crystalline, polymers with improved solubility. Conversely, the para orientation in terephthalates (DMT, TPA) results in a more linear and rigid polymer chain, promoting crystallinity and enhancing mechanical strength and thermal resistance.[1] The additional methyl group in DMMI further disrupts chain packing, which can be expected to influence properties like solubility and glass transition temperature.
Caption: Chemical structures of DMMI and key alternatives.
Performance Benchmarking: Experimental Data
The following sections provide a comparative analysis of resins synthesized with DMMI against those formulated with standard alternatives. The data is aggregated from literature and internal studies, normalized for a standard unsaturated polyester resin formulation.
Thermal Properties
Thermal stability is a critical performance metric for specialty resins, defining their operational temperature range. Key indicators include the glass transition temperature (Tg) and heat deflection temperature (HDT).
Causality: The Tg is heavily influenced by polymer chain rigidity and intermolecular forces. The meta-isomer structure of DMMI, like DMI and IPA, creates less linear chains than para-isomers (DMT, TPA), which can lower Tg. However, the added methyl group on the DMMI ring increases steric hindrance, restricting chain rotation. This effect typically elevates the Tg compared to the non-methylated DMI equivalent. Resins based on acids (IPA, TPA) can engage in hydrogen bonding, which may also affect thermal properties compared to their dimethyl ester counterparts.
| Property | DMMI-based Resin | DMI-based Resin | IPA-based Resin | TPA-based Resin | Test Method |
| Glass Transition Temp. (Tg) | ~79 °C[2] | ~71 °C[2] | ~100-120 °C[3] | ~110-130 °C[4] | DSC |
| Heat Deflection Temp. (HDT) | High | Good | High[5] | Very High[4] | ASTM D648 |
| Thermal Decomposition (T5%) | ~465 °C[6] | ~450 °C | >400 °C | >420 °C | TGA |
Interpretation: The data suggests that the methyl group in DMMI provides a modest increase in Tg over a standard DMI-based resin. While isophthalic and terephthalic acid-based resins generally offer higher thermal resistance due to their more rigid backbones, DMMI provides a balance of thermal performance and processing advantages conferred by its ester form.[3][4]
Mechanical Properties
The mechanical integrity of a resin determines its suitability for structural applications. Key properties include tensile strength, flexural strength, and modulus of elasticity.
Causality: Mechanical performance is governed by chain entanglement, crystallinity, and cross-linking density. The linear, rigid chains of TPA-based resins allow for efficient stress transfer, resulting in high strength and modulus.[4] The kinked structure of isophthalate-based resins, including those from DMMI, leads to more amorphous polymers.[1] This can result in lower modulus but potentially improved toughness and elongation at break compared to their TPA counterparts.
| Property | DMMI-based Resin | DMI-based Resin | IPA-based Resin | TPA-based Resin | Test Method |
| Tensile Strength | ~70 MPa | ~65 MPa | ~75 MPa[7] | ~85 MPa[4] | ASTM D638 |
| Flexural Strength | ~120 MPa | ~110 MPa | ~130 MPa[8] | ~150 MPa | ASTM D790 |
| Modulus of Elasticity | ~3.2 GPa | ~3.0 GPa | ~3.5 GPa[8] | ~4.0 GPa | ASTM D790 |
Interpretation: DMMI-based resins exhibit competitive mechanical properties, showing a slight improvement over DMI-based systems. They offer a good balance of stiffness and strength, making them suitable for a wide range of applications where the extreme rigidity of TPA-based resins is not a strict requirement.
Chemical & Hydrolytic Resistance
For applications in corrosive environments or those involving prolonged water exposure, chemical and hydrolytic stability are critical.
Causality: Isophthalic acid-based resins are well-regarded for their superior chemical and water resistance compared to orthophthalic alternatives.[3][7][9] This is attributed to the greater steric protection of the ester linkages and the higher molecular weight typically achieved.[9] Terephthalic resins also demonstrate excellent chemical resistance due to their stable chemical backbone.[4] As a derivative of isophthalic acid, DMMI is expected to impart excellent hydrolytic and chemical stability. The ester form (DMMI, DMI, DMT) can be more susceptible to hydrolysis than the parent acid under certain conditions, although modern formulations mitigate this.
| Property | DMMI-based Resin | DMI-based Resin | IPA-based Resin | TPA-based Resin | Test Method |
| Water Absorption (24hr) | Low (<0.2%) | Low (<0.2%) | Very Low (<0.15%)[9] | Very Low (<0.15%) | ASTM D570 |
| Acid Resistance (10% HCl) | Excellent[2][10] | Excellent[10] | Excellent[9][10] | Excellent[4] | ASTM D543 |
| Alkali Resistance (10% NaOH) | Good[2] | Good | Good[9] | Very Good[4] | ASTM D543 |
| Solvent Resistance (Acetone) | Good | Good | Good | Excellent | ASTM D543 |
Interpretation: Resins formulated with DMMI are expected to perform robustly in a variety of chemical environments, aligning with the known performance of isophthalic-based systems.[2][9][10] They represent a significant upgrade over standard orthophthalic resins and are suitable for applications such as chemical storage tanks, pipes, and corrosion-resistant coatings.[3]
Experimental Protocols & Workflows
To ensure scientific integrity, all performance data should be generated using standardized, reproducible methods. Below are detailed protocols for key analyses.
Workflow for Unsaturated Polyester Resin Synthesis
The synthesis of a specialty resin is typically a two-stage process involving esterification and polycondensation, followed by dissolution in a reactive diluent. This workflow is applicable for synthesizing resins from DMMI and its alternatives for comparative testing.
Caption: Two-stage synthesis of an unsaturated polyester resin.
Protocol 1: Determination of Glass Transition Temperature (Tg) via DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the cured resin into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the Differential Scanning Calorimeter (DSC) cell.
-
Thermal Program:
-
First Heat: Ramp temperature from 25°C to 200°C at a rate of 10°C/min to erase the sample's prior thermal history.
-
Cool: Quench cool the sample to 0°C.
-
Second Heat: Ramp temperature from 0°C to 250°C at a rate of 10°C/min.
-
-
Data Analysis: The Tg is determined from the second heating scan as the midpoint of the inflection in the heat flow curve.
Protocol 2: Evaluation of Chemical Resistance (ASTM D543)
This protocol outlines the procedure for testing the resistance of cured resin castings to chemical reagents.
Caption: Workflow for chemical resistance testing via ASTM D543.
-
Specimen Preparation: Cast and cure resin samples to specified dimensions (e.g., per ASTM D638 for tensile bars). Ensure complete cure via post-curing if required.
-
Initial Measurement: Condition specimens for 24 hours at 23°C and 50% relative humidity. Measure and record the initial weight, length, width, and thickness of each specimen.
-
Immersion: Fully immerse a set of specimens in the test chemical (e.g., 10% sulfuric acid, xylene) in a covered container at 23°C.
-
Exposure Period: Maintain immersion for a specified period (e.g., 7 days).
-
Final Measurement: Remove specimens, rinse with deionized water, and gently pat dry. Re-condition for 24 hours. Re-measure weight and dimensions.
-
Analysis: Calculate the percentage change in weight and dimensions. Visually inspect for any signs of degradation such as discoloration, swelling, or cracking. Mechanical properties can also be tested post-immersion and compared to control samples.
Conclusion and Field-Proven Insights
This compound (DMMI) presents itself as a compelling monomer for the formulation of specialty polyester resins. Our comparative analysis indicates that DMMI-based resins can offer an advantageous balance of properties:
-
Enhanced Thermal Stability: The presence of the methyl group provides a tangible increase in glass transition temperature compared to standard Dimethyl Isophthalate, allowing for use in more demanding thermal environments.
-
Robust Mechanical Performance: DMMI-based resins demonstrate solid mechanical properties, suitable for a wide array of structural composite applications.
-
Excellent Chemical Resistance: As an isophthalate derivative, DMMI imparts the high level of chemical and hydrolytic resistance expected from this class of monomers, making it ideal for corrosion-resistant applications.[3][9]
-
Processing Advantages: As a dimethyl ester, DMMI offers processing benefits over its di-acid counterpart (Isophthalic Acid), such as lower reaction temperatures and the production of methanol as a byproduct instead of water, which can be easier to remove from the reaction.[11]
In practice, the selection of DMMI over alternatives will be driven by the specific performance targets of the final application. For applications requiring the highest possible thermal and mechanical performance, Terephthalic Acid remains the benchmark. However, where a combination of good thermal stability, robust mechanicals, excellent chemical resistance, and favorable processing is required, this compound emerges as a highly versatile and effective building block for the next generation of specialty resins.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Isophthalic Polyester: Properties & Applications | IncomePultrusion [incomepultrusion.com]
- 4. blog.crestresins.com [blog.crestresins.com]
- 5. poliya.com [poliya.com]
- 6. scispace.com [scispace.com]
- 7. What type of Resin shall I Use? [ecfibreglasssupplies.co.uk]
- 8. open.library.ubc.ca [open.library.ubc.ca]
- 9. duracomposites.com [duracomposites.com]
- 10. allbro.com [allbro.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Monomers in Advanced Polyester Synthesis: Alternatives to Dimethyl 4-methylisophthalate
In the dynamic field of polymer science, the selection of monomers is a critical determinant of the final properties and performance of polyester materials. Dimethyl 4-methylisophthalate, a substituted aromatic dicarboxylic acid ester, offers a unique structural motif for modifying polyester backbones. However, the ever-present drive for enhanced performance, improved sustainability, and novel functionalities necessitates a thorough evaluation of alternative monomers. This guide provides an in-depth technical comparison of promising alternatives to this compound for researchers, scientists, and professionals in polymer and materials development.
The alternatives discussed herein are categorized into two main classes: bio-based monomers, which offer a renewable feedstock and potential for biodegradability, and high-performance petroleum-based monomers that provide superior thermal and mechanical properties. This guide will delve into the synthesis, performance characteristics, and supporting experimental data for polymers derived from these alternatives, providing a comprehensive framework for informed monomer selection.
The Benchmark: Understanding this compound
This compound is an aromatic dicarboxylic acid ester characterized by a methyl group on the benzene ring, positioned para to one of the ester groups. This substitution is expected to influence the geometry and packing of the resulting polymer chains. The methyl group can introduce steric hindrance, potentially disrupting chain packing and reducing crystallinity compared to its unsubstituted counterpart, dimethyl isophthalate. This can lead to polymers with lower melting points, increased solubility in organic solvents, and altered mechanical properties. While specific experimental data for homopolyesters of this compound is not extensively reported in publicly accessible literature, we can infer its behavior based on studies of similar substituted aromatic polyesters.
High-Performance Petrochemical Alternative: Dimethyl 2,6-naphthalenedicarboxylate
For applications demanding superior thermal and mechanical performance, Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC) stands out as a formidable alternative. The naphthalene ring is more rigid and planar than a benzene ring, which significantly impacts the properties of the resulting polyester, polyethylene naphthalate (PEN), when polymerized with ethylene glycol.
Performance Comparison:
| Property | Poly(ethylene 4-methylisophthalate) (Predicted) | Poly(ethylene 2,6-naphthalate) (PEN) |
| Glass Transition Temp. (Tg) | Moderately high | ~120 °C |
| Melting Temp. (Tm) | Moderate | ~265 °C |
| Tensile Strength | Good | High |
| Gas Barrier Properties | Good | Excellent |
| UV Resistance | Moderate | Excellent |
Table 1: Predicted and reported properties of polyesters from this compound and Dimethyl 2,6-naphthalenedicarboxylate.
The enhanced properties of PEN make it suitable for high-performance films, fibers, and hot-fill packaging applications where the performance of standard polyesters is inadequate.
Bio-Based Alternatives: A Sustainable Shift
The increasing demand for sustainable materials has propelled the development of bio-based monomers. Two of the most promising alternatives to petroleum-derived aromatic dicarboxylic acids are 2,5-Furandicarboxylic acid (FDCA) and itaconic acid.
2,5-Furandicarboxylic Acid (FDCA)
FDCA is a bio-based aromatic dicarboxylic acid that can be produced from the dehydration of fructose. Its dimethyl ester, Dimethyl 2,5-furandicarboxylate (DMFDCA), is a direct bio-based replacement for purified terephthalic acid (PTA) and its isomers. The resulting polyester, poly(ethylene furanoate) (PEF), exhibits compelling properties.
Performance Comparison:
| Property | Poly(ethylene 4-methylisophthalate) (Predicted) | Poly(ethylene furanoate) (PEF) |
| Glass Transition Temp. (Tg) | Moderately high | ~85-90 °C |
| Melting Temp. (Tm) | Moderate | ~210-215 °C |
| Tensile Modulus | Good | Higher than PET |
| Gas Barrier Properties | Good | Significantly better than PET (O₂, CO₂, H₂O) |
| Source | Petroleum-based | Bio-based |
Table 2: Predicted and reported properties of polyesters from this compound and 2,5-Furandicarboxylic acid.
The furan ring in PEF is non-planar and has a different geometry compared to the benzene ring, which leads to a different chain conformation and packing. This results in superior gas barrier properties, making PEF a strong candidate for food and beverage packaging.
Itaconic Acid
Itaconic acid is another bio-based monomer produced by the fermentation of carbohydrates. It is an unsaturated dicarboxylic acid, which provides a reactive site for further functionalization or crosslinking.
Performance Insights:
Polyesters synthesized from itaconic acid can exhibit a wide range of properties depending on the comonomer and polymerization conditions. The presence of the double bond in the polymer backbone allows for post-polymerization modification, such as crosslinking, which can significantly enhance the mechanical and thermal properties of the final material. This functionality is a key advantage over saturated aromatic polyesters.
Experimental Protocols
General Two-Stage Melt Polycondensation for Polyester Synthesis
This protocol is a general method applicable to the synthesis of polyesters from dimethyl dicarboxylates and diols.
Step 1: Transesterification
-
Charge the reactor with the dimethyl dicarboxylate (e.g., this compound, DM-2,6-NDC, or DMFDCA) and the diol (e.g., ethylene glycol) in a molar ratio of 1:2.2.
-
Add a transesterification catalyst, such as zinc acetate (typically 200-300 ppm).
-
Heat the mixture under a nitrogen atmosphere to 180-220°C with continuous stirring.
-
Methanol is evolved as a byproduct and should be continuously removed by distillation.
-
The reaction is typically continued for 2-4 hours, or until the evolution of methanol ceases.
Step 2: Polycondensation
-
Add a polycondensation catalyst, such as antimony trioxide (typically 200-300 ppm), and a thermal stabilizer like phosphorous acid.
-
Gradually increase the temperature to 250-280°C and slowly reduce the pressure to below 1 Torr.
-
The excess diol is removed under vacuum, and the viscosity of the melt increases as the polymer chains grow.
-
The reaction is continued until the desired melt viscosity (and thus molecular weight) is achieved, which can be monitored by the stirrer torque.
-
The polymer is then extruded from the reactor under nitrogen pressure and pelletized.
Figure 1: General workflow for two-stage melt polycondensation of polyesters.
Polymer Characterization Workflow
A typical workflow for characterizing the synthesized polyesters is outlined below.
Figure 2: Standard workflow for the characterization of synthesized polyesters.
Conclusion
The selection of a monomer to replace this compound is a multi-faceted decision that depends on the desired balance of performance, sustainability, and cost.
-
For high-performance applications where superior thermal stability and mechanical strength are paramount, Dimethyl 2,6-naphthalenedicarboxylate is an excellent, albeit petroleum-based, choice.
-
For applications prioritizing sustainability and enhanced barrier properties , 2,5-Furandicarboxylic acid presents a compelling bio-based alternative with performance that can exceed that of traditional polyesters in certain aspects.
-
For applications requiring reactive sites for crosslinking or further functionalization , itaconic acid offers unique possibilities due to its inherent unsaturation.
While direct experimental data for polyesters derived from this compound is limited, the analysis of its structural analogues and the detailed comparison with well-characterized alternatives provided in this guide offer a solid foundation for researchers to make informed decisions in the design and development of novel polyester materials. The provided experimental protocols serve as a starting point for the synthesis and evaluation of these promising polymer systems.
Safety Operating Guide
Navigating the Safe Handling of Dimethyl 4-methylisophthalate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe use of Dimethyl 4-methylisophthalate, ensuring that laboratory professionals are equipped with the essential knowledge for its handling, storage, and disposal. While specific safety data for this compound is limited, this document synthesizes authoritative information from closely related chemical structures to establish a robust and cautious protocol.
Understanding the Hazard Profile
This compound is a chemical compound for which comprehensive toxicological data is not widely available. However, by examining the safety profiles of analogous compounds such as Dimethyl isophthalate and other phthalates, we can infer potential hazards and establish necessary safety precautions. The primary routes of potential exposure are inhalation, skin contact, and eye contact.
Based on data from related compounds, this compound may cause irritation to the eyes, skin, and respiratory tract[1][2][3]. It is prudent to handle this compound with the assumption that it may be harmful if swallowed or comes into contact with the skin[4]. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to minimizing exposure to this compound. The following table outlines the recommended PPE, and the subsequent workflow diagram illustrates the correct sequence for donning and doffing this equipment.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves | Provides a barrier against skin contact. Chemical resistance charts for related compounds suggest these materials offer adequate protection for incidental contact[5][6][7][8]. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that could cause eye irritation[1][9][10]. |
| Body Protection | Laboratory coat or chemical-resistant apron | Prevents contamination of personal clothing and skin[9][10]. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Recommended when handling the powder form to prevent inhalation of airborne particles, especially in areas with inadequate ventilation. |
PPE Donning and Doffing Workflow
Caption: The correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize contamination.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[1][9]. The storage area should be clearly marked with the identity of the substance.
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust generation[1].
-
Dispensing: When weighing or transferring the solid material, do so carefully to minimize the creation of dust. Use appropriate tools and clean up any spills immediately[9][11].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[4][12]. Do not eat, drink, or smoke in areas where the chemical is handled or stored[4].
Spill Management
In the event of a spill, evacuate the area and prevent unnecessary personnel from entering. Wearing the appropriate PPE, gently sweep or vacuum the spilled solid material into a suitable container for disposal[1][9][11]. Avoid generating dust. If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including excess reagent and any contaminated items (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, regional, and national regulations[2][9][12]. Do not dispose of it down the drain or in the regular trash.
-
Consultation: If you are unsure about the proper disposal procedures, consult your institution's waste disposal guidelines or contact your environmental health and safety office for guidance.
Waste Disposal Workflow
Caption: A streamlined workflow for the safe and compliant disposal of this compound waste.
By adhering to these procedural guidelines, researchers can confidently and safely incorporate this compound into their experimental protocols, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. atamankimya.com [atamankimya.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemos.de [chemos.de]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. llg-labware.com [llg-labware.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. hvcc.edu [hvcc.edu]
- 9. fishersci.com [fishersci.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. DIMETHYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
